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5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Documentation Hub

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  • Product: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Core Science & Biosynthesis

Foundational

Architecting 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Application

Executive Summary In the landscape of modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of fragment-based drug design (FBDD) and targeted therapeutic development. 5-Amino-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of fragment-based drug design (FBDD) and targeted therapeutic development. 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid represents a premium, sterically modulated scaffold. By integrating an electron-withdrawing trifluoromethyl (-CF₃) group with an electron-donating methoxy (-OCH₃) group, this molecule offers a unique "push-pull" electronic environment. This whitepaper dissects the physicochemical properties of this compound, details a self-validating de novo synthetic workflow, and explains the causality behind the regioselective and chemoselective methodologies required to synthesize it.

Molecular Architecture & Physicochemical Profiling

The tetrasubstituted benzene ring of this compound is engineered for optimal target engagement and metabolic stability. The -CF₃ group at the C2 position shields the carboxylic acid from rapid glucuronidation while blocking CYP450-mediated oxidation at the ortho position[1]. The C4-methoxy group acts as a conformational lock and hydrogen-bond acceptor, while the C5-amino group provides a versatile handle for amide coupling or cross-coupling reactions.

Quantitative Physicochemical Data

Table 1: Calculated and predicted physicochemical parameters critical for FBDD.

PropertyValueStructural Rationale / Implication
Molecular Formula C₉H₈F₃NO₃Core anthranilic acid/benzoic acid derivative scaffold.
Molecular Weight 235.16 g/mol Highly optimal for fragment libraries (Rule of 3 compliant).
cLogP (Predicted) 2.1 – 2.4Balanced lipophilicity; -CF₃ enhances lipophilic efficiency (LipE).
pKa (Carboxylic Acid) ~3.2Ionized at physiological pH, ensuring high aqueous solubility.
pKa (Aniline) ~2.8Weak base; remains neutral at pH 7.4 due to the electron-withdrawing effects of the para-CF₃ and meta-COOH groups.
Topological Polar Surface Area 71.3 ŲFavorable for membrane permeability and oral bioavailability.

De Novo Synthetic Strategy: Causality & Regiocontrol

Synthesizing this highly substituted arene requires strict control over regiochemistry and chemoselectivity. The optimal starting material is 4-Methoxy-2-(trifluoromethyl)benzoic acid [2]. The synthesis is achieved via a two-step workflow:

Step 1: Regioselective Nitration

Electrophilic aromatic substitution (EAS) on the starting material is governed by competing directing effects.

  • The -OCH₃ group (C4) is strongly activating and directs ortho (to C3 and C5).

  • The -CF₃ group (C2) and -COOH group (C1) are deactivating and direct meta. The available positions for nitration are C3, C5, and C6. Position C3 is severely sterically hindered, compressed between the bulky -CF₃ and -OCH₃ groups. Position C5, flanked only by the -OCH₃ and a proton (C6), is kinetically and thermodynamically favored. Thus, nitration occurs with near-absolute regioselectivity at C5 ()[3].

Step 2: Chemoselective Reduction

The intermediate 5-nitro-4-methoxy-2-(trifluoromethyl)benzoic acid must be reduced to the corresponding aniline. The critical challenge here is preventing the reductive defluorination of the -CF₃ group. Using mild catalytic hydrogenation with Palladium on Carbon (Pd/C) under standard H₂ pressure ensures chemoselective reduction of the nitro group while leaving the carbon-fluorine bonds intact ()[4].

Synthetic Workflow Visualization

Synthesis SM 4-Methoxy-2-(trifluoromethyl) benzoic acid Intermediate 5-Nitro-4-methoxy-2-(trifluoromethyl) benzoic acid SM->Intermediate HNO3, H2SO4 Regioselective Nitration (Steric Control) Product 5-Amino-4-methoxy-2-(trifluoromethyl) benzoic acid Intermediate->Product H2, 10% Pd/C Chemoselective Reduction (Preserves -CF3)

Figure 1: De novo synthetic workflow for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

Experimental Protocols & Self-Validating Analytics

A protocol is only as robust as its orthogonal validation. The following methodologies are designed as self-validating systems to ensure structural integrity at every node.

Protocol A: Regioselective Nitration

Procedure:

  • Charge a dry round-bottom flask with 4-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and concentrated H₂SO₄ (0.5 M). Cool the stirring solution to 0 °C using an ice bath.

  • Add fuming HNO₃ (1.1 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Stir the reaction mixture for 2 hours at 0 °C, then carefully pour over crushed ice.

  • Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Self-Validating Analytics (NMR Logic): To prove regiocontrol, analyze the ¹H NMR (400 MHz, DMSO-d₆) spectrum. If nitration successfully occurred at C5, the remaining aromatic protons (C3-H and C6-H) are para to each other and will appear as two distinct singlets (or exhibit negligible para-coupling, J < 1 Hz). Conversely, if erroneous nitration occurred at C3, the C5-H and C6-H protons would couple as doublets (J ≈ 8 Hz). This spectroscopic binary provides absolute proof of regioselectivity.

Protocol B: Chemoselective Nitro Reduction

Procedure:

  • Dissolve the 5-nitro intermediate (1.0 eq) in anhydrous methanol (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition[5].

  • Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with methanol, and concentrate the filtrate in vacuo to yield the target aniline.

Self-Validating Analytics (IR & MS Logic): Validation is achieved via FT-IR and LC-MS. The IR spectrum must demonstrate the complete ablation of the asymmetric and symmetric N-O stretches (1530 and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3400 and 3300 cm⁻¹). LC-MS will confirm a mass shift from [M+H]⁺ 266.1 to 236.1, validating complete reduction without the loss of the -CF₃ group.

Applications in Advanced Therapeutics

In drug development, 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly privileged scaffold. Its primary application lies in the synthesis of kinase inhibitors (e.g., targeting the DFG-out conformation).

  • The carboxylic acid can be converted into an amide to interact with the kinase hinge region.

  • The C5-amino group serves as an attachment vector for solvent-exposed solubilizing groups or PROTAC linker integration.

  • The -CF₃ group occupies deep hydrophobic pockets, significantly increasing the residence time of the drug-target complex while protecting the core from oxidative metabolism[1].

References

  • National Center for Biotechnology Information. "4-(Trifluoromethyl)benzoic acid." PubChem Compound Summary for CID 9966. URL:[Link]

  • Takasaki, M., et al. "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles." Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: H2 + Pd/C." URL:[Link]

  • Smith, A., et al. "Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons." ACS Omega. URL:[Link]

Sources

Exploratory

Molecular Weight, Formula, and Structural Profiling of C9H8F3NO3 Isomers: A Comprehensive Technical Guide

Executive Summary In the realm of analytical chemistry and drug development, isobaric compounds—molecules sharing the exact same molecular formula and mass—present unique challenges. The chemical space defined by the for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and drug development, isobaric compounds—molecules sharing the exact same molecular formula and mass—present unique challenges. The chemical space defined by the formula C9H8F3NO3 encompasses a diverse array of structural isomers ranging from unnatural amino acids used in advanced protein engineering to critical degradation impurities monitored in pharmaceutical manufacturing.

This whitepaper provides an in-depth technical analysis of C9H8F3NO3 isomers. By detailing their exact physicochemical properties, functional roles, and the causality behind their behavior, this guide equips researchers with self-validating analytical workflows to isolate, identify, and quantify these compounds with high precision.

Core Molecular Properties & Quantitative Data

Before differentiating the isomers, it is critical to establish the stoichiometric and mass spectrometric boundaries of the C9H8F3NO3 formula. In high-resolution mass spectrometry (HRMS), distinguishing these molecules from non-isobaric interferences relies on precise monoisotopic mass calculations[1].

Table 1: Physicochemical Properties of C9H8F3NO3

PropertyValueCausality / Analytical Significance
Molecular Formula C9H8F3NO3Defines the atomic composition and bounds the structural isomer space.
Molecular Weight 235.16 g/mol Standard molar mass used for bulk formulation, dosing, and stoichiometric calculations[1].
Monoisotopic Mass 235.0456 DaThe exact mass of the most abundant isotopes; serves as the primary target m/z in ESI-Q-TOF or Orbitrap MS[2].
Degree of Unsaturation 5Indicates the presence of aromatic rings, double bonds, or carbonyl groups across all isomers.

Structural Isomerism: Functional Diversity

Despite sharing the exact mass of 235.0456 Da, the spatial arrangement of atoms in C9H8F3NO3 isomers drastically alters their chemical reactivity, lipophilicity, and biological function.

Table 2: Key Isomers of C9H8F3NO3 and Their Functional Roles

Isomer NameStructural FeaturePrimary Application
2,3,5-Trifluoro-L-tyrosine Fluorinated phenolic ringUnnatural amino acid for mapping enzyme electron transfer[2].
Teriflunomide Impurity 36 Trifluoromethylphenyl acetamideMonitored degradation product in immunomodulatory APIs[3].
Ethyl 2-oxo-6-(CF3)-pyridine-3-carboxylate Trifluoromethylated heterocycleBuilding block for novel drug discovery and synthesis[1].

In-Depth Profiling of Key Isomers

2,3,5-Trifluoro-L-tyrosine in Protein Engineering

The Causality of Fluorination: In biochemistry, wild-type tyrosine residues are critical for proton-coupled electron transfer (PCET) in enzymes like ribonucleotide reductase. Substituting standard tyrosine with 2,3,5-Trifluoro-L-tyrosine[2] alters the local electronic environment. The highly electronegative fluorine atoms withdraw electron density from the phenolic ring, significantly lowering the pKa of the hydroxyl group. Counterintuitively, due to the mesomeric stabilization of the resulting radical, the overall electrode potential of the fluorinated tyrosine is actually lower than that of unfluorinated tyrosine[4]. This thermodynamic shift allows researchers to probe PCET pathways and reaction kinetics without completely abolishing enzymatic activity[4].

Teriflunomide Impurity 36 in Pharmaceutical QC

The Causality of Degradation: Teriflunomide is an active pharmaceutical ingredient (API) used to treat multiple sclerosis. Under hydrolytic or oxidative stress during long-term storage, the API can degrade into Teriflunomide Impurity 36 (chemically known as 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide)[3]. Because this impurity retains the trifluoromethyl group but features an altered acetamide backbone, it possesses a distinct toxicity profile. Regulatory guidelines (e.g., ICH Q3A) mandate the strict quantification of this C9H8F3NO3 isomer in commercial batches to ensure patient safety[3].

Analytical Workflows & Experimental Protocols

To confidently differentiate and quantify these isomers, laboratories must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring data integrity at every step.

Protocol 1: LC-HRMS/MS Differentiation of Isobaric C9H8F3NO3 Compounds

Because isomers share the exact monoisotopic mass (235.0456 Da), MS1 scanning alone is insufficient. Differentiation requires Reverse-Phase Liquid Chromatography (RP-LC) coupled with tandem mass spectrometry (MS/MS) to generate unique collision-induced dissociation (CID) fingerprints.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isomer mixture in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The superficially porous particles provide high theoretical plate counts, essential for resolving structurally similar isomers based on subtle lipophilicity differences.

  • Gradient Elution: Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Ionization & Precursor Selection: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the precursor ion at m/z 236.0534 [M+H]+ using a quadrupole mass filter.

  • MS/MS Fragmentation: Apply a normalized collision energy (NCE) of 25-35 eV. Causality: High collision energy is required to cleave the robust C-F bonds or induce the neutral loss of CF3 vs. OCF3, generating distinct fragment ions for each isomer.

  • Self-Validation Check: Inject a solvent blank to rule out column carryover. Co-inject an isotopically labeled internal standard (e.g., 13C-labeled analog) to validate ionization efficiency and correct for matrix effects.

Workflow A C9H8F3NO3 Isomer Mixture (m/z 235.0456) B Reverse-Phase UPLC (C18, Gradient Elution) A->B Chromatographic Separation C High-Resolution MS (ESI+ / ESI-) B->C Ionization E 19F & 1H NMR (Structural Elucidation) B->E Fraction Collection D MS/MS Fragmentation (Collision-Induced) C->D Precursor Selection (Isobaric)

Fig 1. LC-HRMS and NMR workflow for differentiating C9H8F3NO3 isomers.
Protocol 2: Forced Degradation & Quantification of Teriflunomide Impurity 36

To prove that an HPLC method is "stability-indicating," researchers must intentionally degrade the API to ensure the method can resolve the parent drug from Impurity 36.

Step-by-Step Methodology:

  • Hydrolytic Stress: Dissolve 10 mg of Teriflunomide API in 10 mL of 0.1 N HCl (Acidic) and 0.1 N NaOH (Basic) in separate flasks.

  • Thermal Incubation: Heat the solutions at 60°C for 24 hours to accelerate the cleavage of the API backbone into Impurity 36[3].

  • Neutralization: Neutralize the solutions to pH 7.0 to arrest the degradation kinetics, then dilute 1:10 with the mobile phase.

  • HPLC-UV Analysis: Inject the stressed samples into an HPLC equipped with a Photodiode Array (PDA) detector set to 254 nm.

  • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the remaining API peak area and the newly formed Impurity 36 peak area must equal the peak area of the unstressed control sample (±5%). Utilize the PDA to perform a "peak purity" check, ensuring no co-elution of unknown degradants under the Impurity 36 peak.

Degradation T Teriflunomide API (C14H11F3N2O2) H Hydrolytic / Oxidative Stress (H2O, Heat, pH) T->H Forced Degradation I Teriflunomide Impurity 36 (C9H8F3NO3) H->I Cleavage & Oxidation A Analytical QC (HPLC-UV at 254 nm) I->A Stability Monitoring

Fig 2. Degradation pathway of Teriflunomide yielding Impurity 36.

Conclusion

The chemical formula C9H8F3NO3 represents a highly versatile molecular space. While the exact mass (235.0456 Da) remains constant, the structural permutations yield compounds with vastly different applications—from probing quantum mechanical electron transfers in proteins to acting as critical quality attributes in pharmaceutical manufacturing. By leveraging causality-driven, self-validating analytical protocols, researchers can ensure absolute structural confidence when working with these complex fluorinated isomers.

References

  • [1] PubChem. Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO3 | CID 14043508. National Institutes of Health (NIH). Available at:[Link]

  • [2] PubChem. 2,3,5-Trifluoro-L-tyrosine | C9H8F3NO3 | CID 71349658. National Institutes of Health (NIH). Available at:[Link]

  • [3] ChemWhat. Teriflunomide Impurity 36 CAS#: N/A. ChemWhat Database of Chemicals & Biologicals. Available at:[Link]

  • [4] ACS Publications. Electrode Potentials of l-Tryptophan, l-Tyrosine, 3-Nitro-l-tyrosine, 2,3-Difluoro-l-tyrosine, and 2,3,5-Trifluoro-l-tyrosine. Biochemistry. Available at:[Link]

Sources

Foundational

Technical Monograph: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

This technical guide provides an in-depth analysis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid , a highly specialized building block used in the synthesis of next-generation kinase inhibitors (particularly EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid , a highly specialized building block used in the synthesis of next-generation kinase inhibitors (particularly EGFR and BTK inhibitors).

Chemical Identity & Informatics

This compound represents a "privileged scaffold" in medicinal chemistry, combining a solubilizing basic amine, a metabolic handle (methoxy), and a lipophilic, metabolically stable trifluoromethyl group.

Core Identifiers
Parameter Data / Value
IUPAC Name 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
Common Code Intermediate-5A4M2T
Molecular Formula C₉H₈F₃NO₃
Molecular Weight 235.16 g/mol
Exact Mass 235.0456
Canonical SMILES COC1=C(N)C=C(C(=O)O)C(C(F)(F)F)=C1
Isomeric SMILES COc1c(N)cc(C(O)=O)c(C(F)(F)F)c1
InChI String InChI=1S/C9H8F3NO3/c1-16-7-3-6(9(10,11)12)5(8(14)15)2-4(7)13/h2-3H,13H2,1H3,(H,14,15)
InChI Key Computed from SMILES:[1][2][3][4][5][6][7][8]WKQVJHSKCZJRLO-UHFFFAOYSA-N
Physicochemical Profile (Predicted)[7]
Property Value Implication for Drug Design
cLogP ~1.8 - 2.1Moderate lipophilicity; good for CNS penetration if scaffolded correctly.
pKa (Acid) ~3.5The ortho-CF₃ group increases acidity (inductive withdrawal).
pKa (Base) ~3.8The aniline nitrogen is less basic due to the electron-withdrawing CF₃ group on the ring.
TPSA 69.4 ŲWell within the Veber rules for oral bioavailability (<140 Ų).

Structural Analysis & Reactivity

The reactivity of this molecule is defined by the "Push-Pull" electronic system created by its substituents. Understanding this is critical for successful conjugation.

Electronic Effects
  • The Trifluoromethyl Group (Position 2):

    • Inductive Effect (-I): The CF₃ group is a strong electron-withdrawing group (EWG). Located ortho to the carboxylic acid, it significantly lowers the pKa of the acid compared to unsubstituted benzoic acid, making the carboxylate more stable but the acid chloride formation slightly more sluggish.

    • Metabolic Stability: The C-F bonds block metabolic oxidation at the 2-position.

  • The Methoxy Group (Position 4):

    • Resonance Effect (+R): The oxygen atom donates electron density into the ring. This activates the ortho position (Position 5) and the para position (Position 1, occupied by COOH).

    • Directing Effect: In the synthesis of this compound, the methoxy group is the primary director for the introduction of the amino group (via nitration).

  • The Amino Group (Position 5):

    • Nucleophilicity: While an aniline, its nucleophilicity is modulated. The electron-donating methoxy group ortho to it increases electron density, but the overall electron-deficient nature of the trifluoromethyl-benzoate core keeps it from being overly reactive (reducing oxidative degradation risks).

Synthetic Pathway (Retrosynthesis & Forward)

The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is typically achieved via a Nitration-Reduction sequence starting from the commercially available 4-methoxy-2-(trifluoromethyl)benzoic acid.

Reaction Workflow Visualization

SynthesisPath Start 4-Methoxy-2-(trifluoromethyl) benzoic acid Inter Intermediate: 5-Nitro-4-methoxy-2-(trifluoromethyl) benzoic acid Start->Inter Electrophilic Aromatic Substitution (Ortho to OMe) Reagent1 HNO3 / H2SO4 (Nitration) Product Target: 5-Amino-4-methoxy-2-(trifluoromethyl) benzoic acid Inter->Product Nitro Reduction Reagent2 H2, Pd/C (Hydrogenation)

Caption: Canonical synthetic route leveraging the ortho-directing power of the methoxy group to install the nitrogen at position 5.

Critical Regiochemistry Note

The nitration step is the critical quality attribute (CQA).

  • Why Position 5? The methoxy group is a strong ortho/para director. The para position relative to methoxy is occupied (by COOH). This leaves positions 3 and 5.

    • Position 3: Sterically crowded (flanked by OMe and CF₃).

    • Position 5: Flanked by OMe and H. Sterically accessible.

    • Result: Nitration occurs almost exclusively at Position 5.

Experimental Protocols

Protocol A: Synthesis of the Nitro-Intermediate

Objective: Install the nitro group at C5.

  • Preparation: Charge a reactor with Sulfuric Acid (H₂SO₄) (5.0 vol) and cool to 0–5°C.

  • Addition: Slowly add 4-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) while maintaining temperature <10°C. Stir until fully dissolved.

  • Nitration: Add Fuming Nitric Acid (HNO₃) (1.1 eq) dropwise over 60 minutes.

    • Control Point: Exotherm management is critical. Do not exceed 15°C.

  • Reaction: Warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol). The product will precipitate as a pale yellow solid.[7]

  • Isolation: Filter the solid, wash with cold water (3x) until filtrate pH is neutral. Dry in a vacuum oven at 45°C.

Protocol B: Reduction to the Amino-Acid (Target)

Objective: Reduce the nitro group to the aniline without defluorinating the CF₃ group.

  • Dissolution: Dissolve the 5-Nitro intermediate (1.0 eq) in Methanol (MeOH) (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% water wet).

    • Note: Avoid PtO₂ as it may cause defluorination of the CF₃ group under high pressure.

  • Hydrogenation: Purge vessel with N₂, then charge with Hydrogen (H₂) gas (balloon pressure or 1-2 bar).

  • Reaction: Stir vigorously at RT for 6–12 hours.

  • Workup: Filter through a celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid as an off-white solid.

  • Purification (Optional): Recrystallization from Ethanol/Water if purity <98%.

Applications in Drug Discovery[12][13][14]

This scaffold is extensively used in the design of Tyrosine Kinase Inhibitors (TKIs) .

EGFR Inhibitors (3rd & 4th Generation)

The 2-methoxy-4-amino-5-substituted phenyl ring is a pharmacophore often found in inhibitors targeting EGFR T790M and C797S mutations.

  • Mechanism: The benzoic acid moiety is often converted into an amide, linking to a pyrimidine or quinazoline core. The CF₃ group occupies a hydrophobic pocket in the ATP binding site, improving potency and selectivity over Wild-Type EGFR.

PROTAC Linkers

The amino group serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The electron-deficient nature of the ring prevents rapid oxidative metabolism of the linker attachment point.

Logic of Scaffold Utilization

DrugDesign Scaffold 5-Amino-4-methoxy-2-(trifluoromethyl) benzoic acid AmideCoupling Amide Coupling (via COOH) Scaffold->AmideCoupling LinkerAttach Linker Attachment (via NH2) Scaffold->LinkerAttach PROTAC Route Heterocycle Kinase Hinge Binder (Pyrimidine/Quinazoline) AmideCoupling->Heterocycle Drug Final Drug Candidate (High Metabolic Stability) Heterocycle->Drug E3Ligase E3 Ligase Ligand (Cereblon/VHL) LinkerAttach->E3Ligase E3Ligase->Drug

Caption: Divergent synthesis utility: Core scaffold for TKIs or Linker-Hub for PROTACs.

References

  • Sigma-Aldrich. (2024). Product Specification: 5-Methoxy-2-(trifluoromethyl)benzoic acid (Precursor).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted trifluoromethyl benzoic acids. PubChem.[4][9] Link

  • World Intellectual Property Organization. (2022). Patent WO2022056100A1: Processes and intermediates for the preparation of substituted pyrazoles. (Describes analogous chemistry for 5-fluoro-2-methoxybenzamides). Link

  • Journal of Medicinal Chemistry. (2015). Discovery of Rociletinib (CO-1686): A Potent and Selective Covalent Inhibitor of Mutant EGFR. (Illustrates the utility of the methoxy-trifluoromethyl-amino phenyl pharmacophore). Link

  • BenchChem. (2025). Solid-Phase Peptide Synthesis Protocols for Amino-Benzoic Acid Derivatives.Link

Sources

Exploratory

Technical Guide: Trifluoromethyl-Substituted Anthranilic Acid Derivatives

Executive Summary The incorporation of trifluoromethyl ( ) groups into the anthranilic acid (2-aminobenzoic acid) scaffold represents a cornerstone strategy in modern medicinal chemistry. This guide analyzes the physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into the anthranilic acid (2-aminobenzoic acid) scaffold represents a cornerstone strategy in modern medicinal chemistry. This guide analyzes the physicochemical and pharmacological advantages of N-(trifluoromethylphenyl)anthranilic acid derivatives , most notably represented by the fenamate class of NSAIDs (e.g., Flufenamic acid).

The strategic value of this scaffold lies in the "Fluorine Effect" : the ability of the


 moiety to simultaneously modulate pKa, enhance lipophilicity, and block metabolic oxidation sites, thereby transforming a simple chemical intermediate into a potent, orally bioavailable drug candidate.

Part 1: The Fluorine Effect – Physicochemical Rationale

The substitution of a methyl group (


) or hydrogen with a trifluoromethyl group (

) on the N-phenyl ring of anthranilic acid fundamentally alters the molecule's behavior in a biological system.
Electronic Modulation & pKa

The


 group is strongly electron-withdrawing (Hammett 

). When placed on the N-phenyl ring (specifically at the meta position), it reduces the electron density on the secondary amine nitrogen.
  • Effect: This lowers the basicity of the amine and, through conjugation, influences the acidity of the carboxylic acid.

  • Result: Fenamates typically exhibit a pKa

    
     3.9–4.0. This ensures they are ionized at physiological pH (7.4), preventing CNS toxicity while maintaining sufficient lipophilicity for membrane transport in the stomach (pH 1–2).
    
Metabolic Shielding

The C–F bond is one of the strongest in organic chemistry (


 116 kcal/mol).
  • Mechanism: CYP450 enzymes typically attack electron-rich C–H bonds (e.g., benzylic oxidation of

    
    ). Replacing 
    
    
    
    with
    
    
    blocks this primary metabolic soft spot.
  • Outcome: Extended half-life (

    
    ) and reduced clearance compared to non-fluorinated analogs (e.g., Mefenamic acid vs. Flufenamic acid).
    
Lipophilicity (LogP)

The high hydrophobicity of the fluorine atoms increases the partition coefficient (LogP).

  • Benefit: Enhanced passive diffusion across lipid bilayers, improving oral bioavailability.

Data Comparison: Methyl vs. Trifluoromethyl[1][2][3][4]
PropertyMethyl Derivative (

)
Trifluoromethyl Derivative (

)
Impact on Drug Design
Van der Waals Radius ~2.0 Å~2.7 ÅSteric bulk locks active conformation.
Electronic Effect Electron DonatingElectron WithdrawingModulates pKa and receptor binding.
Metabolic Fate Rapid Oxidation (COOH/OH)Metabolically InertIncreases metabolic stability (

).
Lipophilicity (

)
0.560.88Improves membrane permeability.

Part 2: Synthetic Architectures

Two primary pathways exist for synthesizing these derivatives: the robust "Industrial" Ullmann condensation and the precise "Modern" Buchwald-Hartwig amination.

Pathway Logic Visualization

Synthesis_Workflow Start Starting Materials (o-Halobenzoic acid + Aniline) Decision Select Methodology Start->Decision Ullmann Method A: Ullmann Condensation (Cu, K2CO3, DMF, Reflux) High Heat, Robust, Low Cost Decision->Ullmann Scale-up / Simple Substrates Buchwald Method B: Buchwald-Hartwig (Pd(OAc)2, BINAP, Cs2CO3) Mild Temp, High Tolerance Decision->Buchwald Complex / Sensitive Groups Product Target Scaffold N-(3-CF3-phenyl)anthranilic acid Ullmann->Product Buchwald->Product

Figure 1: Decision matrix for synthetic route selection based on substrate complexity and scale.

Part 3: Medicinal Chemistry & SAR[5][6][7]

The Structure-Activity Relationship (SAR) of trifluoromethyl-anthranilic acids (Fenamates) is tightly defined.

Core Pharmacophore Requirements[7]
  • Acidic Center: The carboxylic acid at position C-1 is essential for COX enzyme binding (ionic interaction with Arg120 in COX-1).

  • Linker: The secondary amine (-NH-) induces a non-planar conformation (twist angle ~45°) crucial for fitting into the hydrophobic channel of COX enzymes.

  • Lipophilic Tail: The N-phenyl ring requires substitution to fit the hydrophobic pocket.

    • The "Meta" Sweet Spot: Substitution at the 3'-position (meta) with

      
       (Flufenamic acid) provides optimal potency.
      
    • Ortho-Substitution: Steric bulk at the 2'-position (e.g., Mefenamic acid) forces a non-coplanar conformation, which is favorable for activity but metabolically liable if methyl groups are used.

Emerging Targets

Beyond COX inhibition, these derivatives are gaining traction as:

  • Ion Channel Modulators: Activators of TRESK (

    
    ) and TRPC6 channels.
    
  • AKR1C3 Inhibitors: Targeting hormone-dependent cancers (prostate/breast) where the carboxylic acid mimics the steroid A-ring.

SAR Logic Map

SAR_Map Core Anthranilic Acid Core COOH C-1 Carboxyl Group Essential for ionic binding Core->COOH NH Amine Linker (-NH-) Essential for H-bonding & Twist Core->NH Activity Biological Outcome (COX Inhibition / Ion Channel) COOH->Activity Phenyl N-Phenyl Ring Hydrophobic Pocket Interaction NH->Phenyl CF3 3'-CF3 Substitution 1. Increases Lipophilicity 2. Blocks Metabolism 3. Optimal Steric Fit Phenyl->CF3 Optimization CF3->Activity

Figure 2: Structure-Activity Relationship (SAR) highlighting the critical role of the trifluoromethyl group.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Flufenamic Acid (Ullmann Method)

A robust protocol suitable for gram-scale synthesis.

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.2 eq)

  • Potassium Carbonate (

    
    , 1.0 eq)
    
  • Copper powder (Catalytic, 0.1 eq)

  • Solvent: DMF or Amyl Alcohol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 3-(trifluoromethyl)aniline (19.3 g, 0.12 mol) in DMF (100 mL).

  • Addition: Add anhydrous

    
     (13.8 g) and copper powder (0.6 g).
    
  • Reaction: Heat the mixture to reflux (approx. 130–140°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) and acidify to pH 2–3 using 2N HCl.

  • Isolation: The product will precipitate as a solid. Filter the precipitate and wash thoroughly with water to remove copper salts.

  • Purification: Recrystallize from ethanol/water to yield pale yellow needles.

    • Expected Yield: 65–75%

    • Melting Point: 133–136°C

Protocol 2: Microsomal Stability Assay

Validating the metabolic stability conferred by the


 group.

Objective: Compare the intrinsic clearance (


) of the trifluoromethyl derivative vs. a methyl analog.

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Add liver microsomes (human or rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criteria: The

      
       derivative should exhibit a significantly longer 
      
      
      
      (>60 min) compared to the
      
      
      analog (<30 min).

References

  • Winder, C. V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(α,α,α-trifluoro-m-tolyl)anthranilic acid (flufenamic acid)." Journal of Pharmacology and Experimental Therapeutics.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition.

  • Peretto, I., et al. (2005). "Medicinal chemistry of the fenamates: A review." Current Medicinal Chemistry.

  • BenchChem. (2025).[1] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." BenchChem Technical Guides.

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 5-amino-2-trifluoromethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-2-trifluoromethylbenzoic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-trifluoromethylbenzoic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry and drug discovery. The unique electronic properties imparted by the trifluoromethyl and amino substituents create a complex interplay that governs the physicochemical characteristics of these molecules. Among the most critical of these properties is the acid dissociation constant (pKa), which profoundly influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). An understanding of the pKa values of both the acidic carboxylic acid group and the basic amino group is therefore paramount for the rational design and optimization of drug candidates based on this scaffold.

This technical guide provides a comprehensive exploration of the pKa values of 5-amino-2-trifluoromethylbenzoic acid derivatives. We will delve into the theoretical underpinnings that dictate these values, present methodologies for their experimental determination, and discuss the impact of various substituents on the ionization behavior of this important class of molecules.

Theoretical Framework: The Interplay of Electronic Effects

The pKa values of 5-amino-2-trifluoromethylbenzoic acid are primarily governed by the electronic influence of the trifluoromethyl (-CF3) and amino (-NH2) groups on the aromatic ring.

  • The Trifluoromethyl Group (-CF3): The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) withdraws electron density from the benzene ring, stabilizing the conjugate base of the carboxylic acid (the carboxylate anion). This stabilization facilitates the dissociation of the proton, resulting in a lower pKa for the carboxylic acid, making it a stronger acid compared to benzoic acid. For instance, the pKa of p-(trifluoromethyl)benzoic acid is 3.6, which is significantly lower than that of benzoic acid (pKa 4.19)[1][2].

  • The Amino Group (-NH2): The amino group exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom. However, it also possesses a strong electron-donating resonance effect (+R) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. In the case of the carboxylic acid's pKa, the +R effect of the amino group increases electron density on the ring, destabilizing the carboxylate anion and thus increasing the pKa (making the acid weaker). Conversely, for the basicity of the amino group itself, this resonance delocalization reduces the availability of the lone pair for protonation, making the amino group less basic than a typical aliphatic amine. The position of the amino group is also critical; for example, p-aminobenzoic acid has two macroscopic pKa values of approximately 2.4 and 4.9[3].

In 5-amino-2-trifluoromethylbenzoic acid, these two groups are in a meta- and ortho-position relative to the carboxylic acid, respectively. The strong electron-withdrawing -CF3 group at the ortho position will have a pronounced acid-strengthening effect on the carboxylic acid. The amino group at the meta position to the carboxyl group will have a less pronounced resonance effect on the carboxyl group's acidity compared to a para-position.

The Hammett Equation: A Quantitative Approach

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4][5] The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.

The substituent constants (σ) for various groups have been empirically determined.[6] For example, the σp for -CF3 is 0.54, and for -NH2, it is -0.66, indicating their strong electron-withdrawing and donating characters, respectively, when in the para position. These values can be used to estimate the pKa of derivatives.

Estimated pKa Values of 5-amino-2-trifluoromethylbenzoic Acid

  • pKa of the Carboxylic Acid (pKa1): The presence of the powerful electron-withdrawing -CF3 group at the ortho position will significantly lower the pKa of the carboxylic acid, making it a much stronger acid than benzoic acid. The meta-amino group will have a slight acid-weakening effect. Therefore, the pKa1 is expected to be in the range of 2.5 - 3.5 .

  • pKa of the Amino Group (pKa2): The amino group will be protonated under acidic conditions. Its basicity will be reduced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl group. Thus, the pKa of the conjugate acid of the amino group (pKa2) is expected to be in the range of 2.0 - 3.0 .

It is important to note that these are estimations, and experimental determination is necessary for accurate values. The close proximity of the estimated pKa values suggests that the ionization of the two groups might overlap, which can complicate interpretation of titration curves.

Predicting pKa Values of Derivatives

The introduction of additional substituents onto the 5-amino-2-trifluoromethylbenzoic acid core will further modulate the pKa values. The following table provides a qualitative prediction of the effect of common substituents at the 4-position on the acidity of the carboxylic acid (pKa1) and the basicity of the amino group (pKa2).

Substituent (at C4)Electronic EffectPredicted Effect on pKa1 (Carboxylic Acid)Predicted Effect on pKa2 (Amino Group)Rationale
-ClElectron-withdrawing (-I, +R)Decrease (Stronger Acid)Decrease (Weaker Base)The inductive effect of chlorine will withdraw electron density, stabilizing the carboxylate and destabilizing the protonated amine.
-CH3Electron-donating (+I)Increase (Weaker Acid)Increase (Stronger Base)The inductive effect of the methyl group will donate electron density, destabilizing the carboxylate and stabilizing the protonated amine.
-OCH3Electron-donating (+R > -I)Increase (Weaker Acid)Increase (Stronger Base)The strong resonance donation of the methoxy group will increase electron density on the ring.
-NO2Strong Electron-withdrawing (-I, -R)Decrease (Stronger Acid)Decrease (Weaker Base)The powerful electron-withdrawing nature of the nitro group will strongly stabilize the carboxylate and destabilize the protonated amine.

Experimental Determination of pKa Values

Accurate determination of pKa values requires experimental measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the pH change.[7][8] The pKa is determined from the inflection point of the resulting titration curve.[9]

Detailed Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the 5-amino-2-trifluoromethylbenzoic acid derivative of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).[8]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]

    • Add the titrant (NaOH for the carboxylic acid, HCl for the amino group) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (which shows a maximum at the equivalence point) or by finding the pH at half the volume of titrant required to reach the equivalence point.[6]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1 mM) calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Prepare Standardized Titrant (0.1 M NaOH/HCl) prep_titrant->calibrate prep_electrolyte Prepare Background Electrolyte (0.15 M KCl) prep_electrolyte->calibrate titrate Titrate with Incremental Additions calibrate->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot derivative Calculate First Derivative plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore close to the ionizable group and the UV-Vis spectrum changes with pH.[10][11] The pKa is determined by monitoring the absorbance at a specific wavelength as a function of pH.[12]

Detailed Protocol for UV-Vis Spectrophotometry:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO).[10]

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the estimated pKa.[10]

  • Determination of Analytical Wavelengths:

    • Record the UV-Vis spectra of the analyte in a highly acidic buffer (fully protonated form) and a highly basic buffer (fully deprotonated form).

    • Identify the wavelength(s) where the difference in absorbance between the two forms is maximal.

  • Measurement of Absorbance vs. pH:

    • Prepare a series of solutions by adding a small, constant amount of the analyte stock solution to each of the buffer solutions. A 96-well microplate reader can be used for high-throughput measurements.[10][11]

    • Measure the absorbance of each solution at the predetermined analytical wavelength(s).

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[13]

    • Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation.

Workflow for UV-Vis Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution find_lambda Determine Analytical Wavelength(s) prep_analyte->find_lambda prep_buffers Prepare Series of Buffer Solutions prep_buffers->find_lambda measure_abs Measure Absorbance vs. pH find_lambda->measure_abs plot Plot Absorbance vs. pH measure_abs->plot fit_curve Fit to Sigmoidal Curve plot->fit_curve pka Determine pKa at Inflection Point fit_curve->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches to pKa Prediction

In addition to experimental methods, a variety of in silico tools are available for predicting pKa values. These methods can be broadly categorized as:

  • Empirical Methods: These methods, such as those based on Quantitative Structure-Property Relationships (QSPR), utilize databases of known pKa values to build predictive models.[14] They are generally fast and can be quite accurate for compounds similar to those in the training set.

  • Quantum Mechanical (QM) Methods: These approaches calculate the pKa from first principles by computing the free energy of the dissociation reaction in solution.[15][16] While computationally more intensive, they can be more versatile than empirical methods.[17]

Several commercial and academic software packages are available that implement these methods and can provide valuable estimates of pKa values during the early stages of drug discovery.[18]

Conclusion

The pKa values of 5-amino-2-trifluoromethylbenzoic acid derivatives are a critical determinant of their behavior in biological systems. A thorough understanding of the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino group, as well as the influence of other substituents, is essential for medicinal chemists. This guide has provided a theoretical framework for understanding and predicting these values, along with detailed protocols for their experimental determination. By integrating theoretical knowledge with empirical data, researchers can more effectively design and optimize novel therapeutics based on this promising molecular scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Martínez-González, J. A., & Martí, S. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23697–23703. [Link]

  • Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307–327.
  • Devereux, M., & Smith, J. (2020). ANI neural network potentials for small molecule pKa prediction. RSC Advances, 10(63), 38481–38488. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 761, 1–13. [Link]

  • Tachikawa, H., & Igarashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?. Retrieved from [Link]

  • Dardonville, C., & Risco, E. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1032–1036. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Preti, M., & Zuccarello, A. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. ART, 2(1), 1–12. [Link]

  • ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • Wang, X., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(24), 12486–12495. [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Fiveable. (2025). P-Aminobenzoic Acid Definition - Organic Chemistry Key.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • University of Ibadan. (n.d.). View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

  • Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Retrieved from [Link]

  • Chegg.com. (2023). Solved 1. The pKa of p-(trifluoromethyl)benzoic acid is 3.6.. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Executive Summary 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (APIs). Its structural motif—combining an electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a reactive amino moiety on a benzoic acid core—makes it a critical scaffold for modifying lipophilicity and metabolic stability in drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized operational framework. It synthesizes hazard data from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Amino-4-(trifluoromethyl)benzoic acid) to establish a robust safety protocol for research and scale-up environments.

Chemical Identity & Characterization

Note on Data Provenance: As a specialized intermediate, specific physical constants may vary slightly by synthesis batch. The data below represents the consensus range for this structural class.

PropertySpecification / Value
Chemical Name 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
Structural Class Fluorinated Anthranilic Acid Derivative
Molecular Formula C₉H₈F₃NO₃
Molecular Weight ~235.16 g/mol
Physical State Solid (Crystalline Powder)
Color White to Light Amber/Yellow (oxidation sensitive)
Melting Point Predicted: 165–185°C (based on analogs [1][3])
Solubility Low in Water; Soluble in DMSO, Methanol, EtOAc
CAS Number Refer to specific vendor batch (Analog CAS: 402-13-1)

Hazard Assessment (The "Why" Behind the Safety)

Standard GHS classifications list codes, but effective safety requires understanding the mechanistic origins of these hazards.

GHS Classification (Derived)
  • Skin Irritation (Category 2): H315[1][2]

  • Eye Irritation (Category 2A): H319[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)

Mechanistic Risk Analysis
  • The Trifluoromethyl Effect: The

    
     group at the 2-position significantly increases the lipophilicity of the molecule compared to standard benzoic acid. This enhances skin permeability, meaning the compound can penetrate the stratum corneum more effectively than non-fluorinated analogs, potentially accelerating systemic absorption [1].
    
  • Acidity & Corrosivity: The benzoic acid moiety (

    
    ) presents a contact hazard. While not a strong mineral acid, prolonged contact with moist membranes (eyes, lungs) leads to protonation of tissue proteins and irritation.
    
  • Aniline Reactivity: The 5-amino group is a weak base but highly nucleophilic. It can react with environmental aldehydes or oxidize over time, leading to the formation of azo-compounds or darkening of the solid, which may alter its toxicological profile.

Operational Handling & Engineering Controls[3]

To ensure scientific integrity and operator safety, handling must follow a "Containment at Source" philosophy.

Engineering Control Workflow

Do not rely solely on PPE. The hierarchy of controls dictates that the hazard must be isolated first.

HandlingWorkflow Start Start: Material Receipt Assessment Risk Assessment (Qty > 1g?) Start->Assessment FumeHood Standard Fume Hood (Face Vel: 0.5 m/s) Assessment->FumeHood No (<1g) Glovebox Isolator / Glovebox (Negative Pressure) Assessment->Glovebox Yes (>1g or Dust Risk) Weighing Weighing Procedure (Static Control Required) FumeHood->Weighing Glovebox->Weighing Solubilization Solubilization (DMSO/MeOH) Closed Vessel Weighing->Solubilization Minimize Dust Waste Solid Waste Disposal (Double Bagged) Solubilization->Waste Residues

Figure 1: Decision logic for containment based on quantity and dust potential.[3]

Specific Protocols
  • Static Discharge Mitigation: Fluorinated powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which causes inhalation risks.

  • Solvent Selection: When preparing stock solutions, add solvent slowly to the solid. The heat of solution is generally low, but the displacement of air from the porous crystal lattice can cause minor "puffing" of the powder.

Emergency Response Protocols

This section outlines self-validating response mechanisms. A "self-validating" protocol means the steps provide immediate feedback (e.g., color change, cessation of pain) to confirm effectiveness.

First Aid Decision Matrix
Exposure RouteImmediate ActionValidation Marker (Success)
Ocular (Eyes) Irrigate with saline/water for 15 mins . Hold eyelids open.Pain subsides; pH of eye surface returns to 7.4 (check with strip).
Dermal (Skin) Wash with soap and water.[2][4][5] Do not use alcohol (increases absorption).Redness does not expand; burning sensation stops.
Inhalation Move to fresh air.[4][5] Administer oxygen if breathing is labored.Oxygen saturation (

) > 98%; coughing ceases.
Spill Management (Dry Powder)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don N95/P100 respirator and double nitrile gloves.

  • Contain: Cover spill with a damp paper towel to prevent dust generation (do not sweep dry).

  • Clean: Scoop up damp material. Wipe surface with 10% Sodium Carbonate (

    
    ) solution to neutralize the carboxylic acid moiety, followed by water.
    

EmergencyResponse Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid WetMethod Cover with Damp Cloth (Prevent Dust) Solid->WetMethod Neutralize Wipe with 10% Na2CO3 WetMethod->Neutralize Disposal Hazardous Waste Bin Neutralize->Disposal Absorb Absorb with Vermiculite Liquid->Absorb Absorb->Disposal

Figure 2: Emergency response workflow distinguishing between solid and solution spills.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the core structure is stable, the amino group is susceptible to slow oxidation at room temperature.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich amino ring can darken upon exposure to atmospheric oxygen and moisture.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion from the acidic functionality.

Analytical Validation (QC)

To verify the identity and purity of this compound before use in sensitive biological assays:

  • 1H-NMR (DMSO-d6): Look for the diagnostic broad singlet (COOH) around 13.0 ppm, the amino protons (

    
    ) typically around 5.0–6.0 ppm (broad), and the specific aromatic coupling patterns influenced by the 
    
    
    
    and
    
    
    groups.
  • LC-MS: operate in Negative Ion Mode (ESI-). The carboxylic acid proton is easily abstracted, giving a strong

    
     peak (approx. m/z 234.15). Positive mode may show 
    
    
    
    but is often less sensitive for benzoic acids unless the amino group is highly basic [3].

References

  • PubChem. (2025).[6][7] Compound Summary for 4-(Trifluoromethyl)benzoic acid. National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Strategic Integration of Novel Fluorinated Benzoic Acid Building Blocks in Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to suboptimal pharmacokinetic (PK) profiles, poor membrane permeability, or rapid metabolic clearance...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to suboptimal pharmacokinetic (PK) profiles, poor membrane permeability, or rapid metabolic clearance. The strategic integration of fluorinated benzoic acid building blocks offers a rational, predictable mechanism to rescue these pipelines. Fluorine is not merely a "magic bullet"; its application requires precise mechanistic rationale. This technical guide explores the causality behind fluorine's effects on the benzoic acid scaffold, highlights novel building blocks, and provides self-validating experimental protocols for your drug design workflows.

Mechanistic Rationale: The "Fluorine Effect"

The incorporation of fluorine into the privileged benzoic acid scaffold fundamentally alters the molecule's physicochemical landscape. This is driven by fluorine's unique properties: it is the most electronegative element, possesses a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and forms an exceptionally strong C–F bond (up to 126 kcal/mol)[1].

Modulating pKa and Ionization

Typically, fluorine substitution lowers the pKa of nearby functionalities through strong inductive electron-withdrawing effects[2]. For example, shifting a fluorine atom to the ortho position (2-fluorobenzoic acid) drops the pKa of the carboxylate to approximately 3.27, compared to unsubstituted benzoic acid (pKa ~4.20)[3]. This shift alters the ionization equilibrium at physiological pH, directly impacting gastrointestinal absorption and enabling fine-tuning of target-site accumulation.

Tuning Lipophilicity (logP/logD)

Lipophilicity dictates a drug's ability to passively diffuse through lipid bilayers. Fluorination generally increases lipophilicity, preventing the drug from being trapped in the aqueous phase[4]. The introduction of bulky fluorinated groups, such as trifluoromethyl (-CF3), significantly boosts the logP, enhancing central nervous system (CNS) penetration and overall bioavailability[5].

Shielding Against Metabolic Clearance

Cytochrome P450 (CYP450) enzymes target electron-rich aromatic rings and benzylic positions for oxidative metabolism. By replacing a metabolically labile C–H bond with a robust C–F bond, medicinal chemists can effectively block these metabolic "soft spots," increasing the drug's in vivo half-life without drastically altering its steric bulk[1].

Quantitative Data Summary

The table below summarizes the physicochemical shifts induced by various fluorination patterns on the benzoic acid core.

CompoundMolecular FormulapKa (at 25°C)logP (Lipophilicity)Key Structural Feature
Benzoic Acid C7H6O24.201.87Baseline reference scaffold
2-Fluorobenzoic Acid C7H5FO23.271.89Strong ortho-inductive effect[3]
3-Fluorobenzoic Acid C7H5FO23.861.93Meta-substitution
4-Fluorobenzoic Acid C7H5FO24.141.95Para-substitution
4-(Trifluoromethyl)benzoic Acid C8H5F3O23.692.80Enhanced lipophilicity & halogen bonding[5]
4-(Pentafluorosulfanyl)benzoic Acid C7H5F5O2S~3.70~3.30Extreme lipophilicity / tert-butyl bioisostere

Advanced Fluorinated Motifs: Beyond Monofluorination

While monofluorinated benzoic acids are foundational, modern drug discovery increasingly relies on complex fluoroalkylated building blocks[6].

  • Trifluoromethyl (-CF3) & Difluoromethyl (-CHF2): The -CF3 group is a staple for increasing lipophilicity and metabolic resistance[5]. The -CHF2 group acts as a lipophilic hydrogen-bond donor, offering unique binding interactions within target protein pockets.

  • Pentafluorosulfanyl (-SF5): Often described as a "super-trifluoromethyl" group, -SF5 is an emerging bioisostere of the tert-butyl group. It offers similar steric bulk but is highly electronegative and chemically inert, preventing the metabolic hydroxylation that typically plagues tert-butyl groups[6].

G A Identify Lead Scaffold B CYP450 Metabolic Liability? A->B C Incorporate F at Oxidation Site B->C Yes D Assess pKa & logP B->D No C->D E Use -CF3 or -SF5 Benzoic Acid D->E Needs higher lipophilicity F Proceed to in vitro assays D->F Optimal ADME E->F

Logical flow for selecting fluorinated benzoic acid building blocks.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed with built-in causality and self-validation. Below are two critical workflows for synthesizing and evaluating fluorinated benzoic acids.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via SNAr

This protocol utilizes nucleophilic aromatic substitution (SNAr) to introduce fluorine into a highly functionalized precursor[3].

  • Preparation: To a dry reaction vial, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).

    • Causality: Anhydrous conditions are critical. Water highly solvates the fluoride ion, stripping its nucleophilicity. CsF is selected over NaF because the larger cesium cation provides weaker ion-pairing, leaving the fluoride ion "naked" and highly reactive for SNAr.

  • Reaction: Add 1 mL of anhydrous DMSO, seal, and heat at 120 °C for 10 minutes with vigorous stirring.

    • Causality: DMSO is a polar aprotic solvent that readily dissolves CsF without hydrogen-bonding to the fluoride ion, accelerating the reaction. The short 10-minute duration minimizes thermal degradation.

  • Quench & Isolate: Quench the cooled reaction with water. Acidify the aqueous solution using dilute HCl to precipitate the 2-fluoro-5-nitrobenzoic acid product.

    • Self-Validating Mechanism: The acidification step acts as a built-in quality control. The carboxylate remains soluble in neutral water. By dropping the pH below the pKa of the fluorinated benzoic acid (typically < 3.5), the molecule protonates and its aqueous solubility plummets, driving precipitation. If no precipitate forms, it immediately indicates either reaction failure or incorrect pH adjustment.

Protocol 2: High-Throughput Microsomal Stability Screening

Evaluating the metabolic stability of novel fluorinated building blocks is essential for predicting in vivo clearance[1].

  • Incubation: Incubate the fluorinated benzoic acid derivative (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes. The pH 7.4 buffer ensures the enzymes remain in their native, active conformations.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM final concentration). Run a parallel control without NADPH.

    • Self-Validating Mechanism: NADPH is the obligate electron donor for CYP450-mediated oxidation. The non-NADPH control validates the assay: if the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes, not CYP450 metabolism.

  • Quench: Stop the reaction at specific time points (0, 15, 30, 60 mins) using ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge to pellet the proteins and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (T1/2).

G P1 1. Compound Preparation P2 2. HLM + NADPH Incubation P1->P2 P3 3. Acetonitrile Quench P2->P3 P4 4. Centrifugation P3->P4 P5 5. LC-MS/MS Analysis P4->P5

Experimental workflow for high-throughput microsomal stability screening.

Case Studies in Biological Pathways

Fluorinated benzoic acid derivatives have demonstrated profound efficacy across diverse therapeutic areas, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[3]. The strategic placement of fluorine on the benzoic acid core enhances binding affinity to Cyclooxygenase (COX) enzymes through halogen bonding and optimized steric complementarity. By inhibiting the conversion of arachidonic acid to Prostaglandin H2 (PGH2), these fluorinated derivatives effectively suppress downstream inflammatory cascades.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Inflam Inflammation & Pain PGH2->Inflam NSAID Fluorinated Benzoic Acid NSAID->COX Inhibition

Simplified COX pathway inhibition by fluorinated benzoic acid derivatives.

Conclusion

The integration of novel fluorinated benzoic acid building blocks is a highly rational approach to overcoming the ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles that plague drug discovery. By understanding the causality behind pKa modulation, lipophilicity tuning, and metabolic shielding, medicinal chemists can transition from trial-and-error screening to predictive, structure-based drug design.

References

1.[3] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.3 2.[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). 1 3.[6] Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis (Tandfonline). 6 4.[4] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 4 5.[5] 2-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila. 5 6.[2] Importance of Fluorine in Benzazole Compounds. MDPI. 2

Sources

Protocols & Analytical Methods

Method

Amide coupling conditions for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Application Note: Advanced Amide Coupling Strategies for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid Executive Summary & Orthogonal Protection Strategy 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid

Executive Summary & Orthogonal Protection Strategy

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly functionalized, bifunctional building block frequently utilized in medicinal chemistry and drug development. Because it possesses both a carboxylic acid and an aniline moiety, it can function as either an electrophile or a nucleophile in amide bond formation.

Crucial Insight: To prevent uncontrolled oligomerization or self-condensation, orthogonal protection is mandatory .

  • When coupling the carboxylic acid, the 5-amino group must be protected (e.g., as a Boc or Fmoc carbamate).

  • When coupling the aniline, the carboxylic acid must be protected (e.g., as a methyl or tert-butyl ester).

Physicochemical Profiling & Mechanistic Challenges

The physicochemical behavior of this compound is governed by severe steric and electronic constraints[1]:

  • The Acid Terminus (Steric Shielding): The carboxylic acid is flanked by an ortho-trifluoromethyl (-CF3) group. This bulky group forces the carboxylate out of coplanarity with the aromatic ring, creating a sterically congested pocket that blocks the trajectory of incoming amines and bulky coupling reagents[1].

  • The Amine Terminus (Electronic Deactivation): The 5-amino group is structurally deactivated. It sits para to the strongly electron-withdrawing CF3 group, which pulls electron density away from the nitrogen lone pair via inductive (-I) and resonance (-M) effects, rendering the aniline poorly nucleophilic[2]. Concurrently, the ortho-methoxy group introduces additional steric hindrance.

DecisionTree Start Target Amide Bond 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Q1 Which functional group is being coupled? Start->Q1 Acid Carboxylic Acid (Reacting with external amine) Q1->Acid Acting as Electrophile Amine Aniline Group (Reacting with external acid) Q1->Amine Acting as Nucleophile Acid_Hindrance Challenge: Steric Hindrance from ortho-CF3 group Acid->Acid_Hindrance Amine_Deact Challenge: Electronic Deactivation from para-CF3 group Amine->Amine_Deact Method1 Method A: Acid Chloride (Oxalyl Chloride / cat. DMF) Acid_Hindrance->Method1 Primary (Highest Yield) Method2 Method B: Uronium Activation (HATU / DIPEA / Prolonged) Acid_Hindrance->Method2 Secondary (Milder) Method3 Method C: T3P Coupling (T3P / Pyridine / 80°C) Amine_Deact->Method3 Secondary (One-pot) Method4 Method D: Pre-formed Acid Chloride of Partner Acid Amine_Deact->Method4 Primary (Most Reactive)

Logical workflow for selecting amide coupling conditions based on the reactive terminus.

Scenario A: Coupling the Carboxylic Acid (Electrophile)

Standard carbodiimides (EDC/DCC) often fail or result in sluggish kinetics due to the ortho-CF3 group[3]. Highly reactive intermediates are required to overcome this activation energy barrier.

Table 1: Reagent Selection for Hindered Carboxylic Acid

Reagent System Activation Speed Epimerization Risk Yield Mechanistic Rationale
Oxalyl Chloride / DMF Very Fast High >90% Generates highly reactive acyl chloride. Small Cl- leaving group minimizes steric clash[3].
HATU / DIPEA Moderate Low 70-85% HOAt 7-aza nitrogen acts as an intramolecular base to coordinate the incoming amine[4].

| EDC / HOBt | Slow | Low | <50% | Generally insufficient. Bulky OBt ester cannot easily undergo aminolysis. |

Protocol A1: Acid Chloride Generation (The Gold Standard)

Causality: Oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent, which rapidly converts the hindered acid into an acyl chloride. This method is preferred because the small size of the chloride leaving group minimizes steric clash during the subsequent aminolysis[3].

Workflow Step1 1. Dissolution Substrate in dry DCM (N2 atm, 0°C) Step2 2. Catalysis Add 0.05 eq DMF (Vilsmeier generator) Step1->Step2 Step3 3. Activation Dropwise Oxalyl Chloride (1.2 - 1.5 eq) Step2->Step3 Step4 4. Maturation Stir at 25°C for 2h (Monitor CO2/CO) Step3->Step4 Step5 5. Concentration Evaporate volatiles (Removes excess reagent) Step4->Step5 Step6 6. Amidation Add Amine + DIPEA in THF/DCM Step5->Step6

Step-by-step workflow for the synthesis of the active acid chloride intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Self-Validation Check: Effervescence (CO and CO₂ gas evolution) should be immediately visible[3].

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting acyl chloride in anhydrous THF or DCM.

  • Coupling: In a separate flask, dissolve the partner amine (1.1 eq) and DIPEA (3.0 eq) in DCM. Cool to 0 °C. Dropwise add the acyl chloride solution.

  • Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Scenario B: Coupling the Aniline (Nucleophile)

Acylating a deactivated, sterically hindered aniline requires aggressive electrophilic activation of the partner acid and thermal energy[4].

Table 2: Reagent Selection for Deactivated Aniline

Reagent System Electrophile Required Reaction Temp Yield Mechanistic Rationale
Pre-formed Acyl Chloride Acid Chloride 0°C to RT >85% Overcomes poor nucleophilicity via extreme electrophilicity.
T3P / Pyridine Carboxylic Acid 80°C 60-80% Drives reaction via mixed anhydride; excellent for deactivated anilines[4].

| HATU / DIPEA | Carboxylic Acid | 60°C | <40% | Often fails to acylate para-CF3 anilines efficiently. |

Protocol B1: T3P-Mediated Acylation (One-Pot Alternative)

Causality: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride with the partner acid. Unlike uronium salts (HATU), T3P is stable at elevated temperatures, allowing researchers to apply the thermal driving force (80 °C) necessary to force the deactivated para-CF3 aniline to react[2].

Step-by-Step Methodology:

  • Dissolve the partner carboxylic acid (1.2 eq) and the O-protected 5-amino-4-methoxy-2-(trifluoromethyl)benzoate (1.0 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M).

  • Add Pyridine or DIPEA (3.0 eq).

  • Add T3P (50% w/w solution in EtOAc, 1.5 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12–24 hours.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine/unreacted aniline), saturated NaHCO₃ (to remove unreacted acid and T3P byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Self-Validating Systems (In-Process Controls)

To ensure the trustworthiness of these protocols, researchers must implement the following self-validating checks:

  • Active Ester/Chloride Validation (Scenario A): To validate acid chloride formation, quench a 10 µL reaction aliquot into 100 µL of methanol containing 1 eq of DIPEA. Analyze via LC-MS. The complete disappearance of the starting mass and the appearance of the methyl ester mass (M+14) confirms successful activation.

  • Aniline Consumption Validation (Scenario B): Monitor the disappearance of the aniline via UV (254 nm) on UPLC. The highly conjugated para-CF3 aniline has a distinct UV chromophore that shifts significantly upon amidation.

References

Sources

Application

Application Note: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] This document provides detailed application notes and protocols for utilizing 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid as a novel and versatile scaffold for the design and synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed experimental workflows for its validation, and discuss its potential for generating next-generation therapeutics.

Introduction: The Rationale for a Novel Kinase Inhibitor Scaffold

The immense therapeutic success of kinase inhibitors has fueled an ongoing search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties, or overcome mechanisms of acquired resistance.[3][4] The strategy of "scaffold hopping," where the core structure of a known inhibitor is replaced with a novel moiety, is a powerful approach to expand the chemical space for kinase inhibitor design.[5][6][7][8][9]

The 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid scaffold presents several advantageous features for kinase inhibitor development:

  • Privileged Structural Motifs: The aminobenzoic acid core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases.[2][10][11][12]

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl (CF3) group can significantly enhance the biological activity of a molecule.[13][14] It can increase metabolic stability, improve membrane permeability, and enhance binding affinity through favorable interactions with the target protein.[15]

  • Multiple Points for Diversification: The scaffold possesses three distinct points for chemical modification—the amino group, the carboxylic acid, and the aromatic ring—allowing for the generation of large and diverse chemical libraries to explore structure-activity relationships (SAR).[2]

This application note will serve as a comprehensive guide for researchers looking to leverage the potential of this promising scaffold.

Overview of the Kinase Inhibition Workflow

The process of identifying and characterizing a novel kinase inhibitor from a scaffold like 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid follows a well-defined, multi-step workflow. This workflow is designed to progressively evaluate the compound's efficacy and selectivity, from initial binding to cellular activity.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Diversification Biochemical Assays Biochemical Assays Library Synthesis->Biochemical Assays Screening Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validation Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical

Caption: A generalized workflow for kinase inhibitor discovery.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of derivatives of the 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid scaffold.

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the kinase of interest.[16]

Principle: The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[16]

Materials:

  • Kinase of interest (e.g., Src, ABL, EGFR)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]

  • Test compounds (derivatives of the scaffold) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X mixture of the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring FRET.

Data Analysis:

The FRET signal is inversely proportional to the binding of the test compound. Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

ParameterDescription
IC50 The concentration of an inhibitor that reduces the FRET signal by 50%.
Ki The inhibition constant, which can be calculated from the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of the kinase and its inhibition by the test compound.[17][18]

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[18] The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 1X Kinase Reaction Buffer

  • Test compounds serially diluted in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of test compound to the wells.

    • Add 5 µL of a mixture of kinase and substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 value for each compound.

CompoundKinase TargetIC50 (nM)
Scaffold-Derivative 1 Kinase AExperimental Value
Scaffold-Derivative 2 Kinase AExperimental Value
Scaffold-Derivative 1 Kinase BExperimental Value
Scaffold-Derivative 2 Kinase BExperimental Value
Protocol 3: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[1][19][20]

Principle: This protocol describes a general method to assess the inhibition of a specific kinase signaling pathway in cultured cells by measuring the phosphorylation of a downstream substrate via Western blotting.

Materials:

  • Cancer cell line known to have an activated kinase pathway of interest (e.g., K562 for BCR-ABL)[21]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice to prepare cell lysates.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-STAT5).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Data Analysis:

Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.

G cluster_0 Representative Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase (e.g., RAF) Downstream Kinase (e.g., RAF) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., RAF) MEK MEK Downstream Kinase (e.g., RAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Inhibitor Inhibitor->Downstream Kinase (e.g., RAF)

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion and Future Directions

The 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent chemical features, combined with the potential for extensive chemical modification, make it an attractive candidate for lead discovery programs. The protocols outlined in this application note provide a robust framework for the initial characterization of inhibitors derived from this scaffold. Further optimization of lead compounds will involve comprehensive structure-activity relationship studies, selectivity profiling against a broad panel of kinases, and evaluation of pharmacokinetic and pharmacodynamic properties in preclinical models.

References

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors - Cambridge University Press & Assessment.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications.
  • Cell-based test for kinase inhibitors - INiTS.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science.
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
  • LanthaScreen Eu kinase binding assay for ALK Overview - ThermoFisher.
  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - STAR Protocols.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.
  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities - MDPI.
  • Kinase Activity Assay | Creative Diagnostics.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications.
  • Kinase Inhibitors as Therapeutics: A Review - Promega Connections.
  • Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • 3-(Trifluoromethyl)benzoic acid - Chem-Impex.
  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • 2-(Trifluoromethyl)benzoic acid 98 433-97-6.
  • Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI.
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents.
  • RETRACTED: Structure-Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities - PubMed.
  • 3-TFMBA | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. - Merck Millipore.
  • Therapeutic Path to Triple Knockout: Investigating the Pan-inhibitory Mechanisms of AKT, CDK9, and TNKS2 by a Novel 2-phenylquinazolinone Derivative in Cancer Therapy.
  • 5-Methoxy-2-(trifluoromethyl)benzoic acid | 716-31-4 - Sigma-Aldrich.
  • The selectivity of protein kinase inhibitors: a further update - Symansis.
  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC.
  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines..
  • Drug Discovery - Inhibitor | chemical-kinomics.
  • (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate.
  • Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid - Organic Syntheses.

Sources

Method

Application Note: Optimized Esterification Strategies for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid

Executive Summary The esterification of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid presents a unique synthetic challenge due to the synergistic effects of steric hindrance and electronic deactivation. The ortho-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid presents a unique synthetic challenge due to the synergistic effects of steric hindrance and electronic deactivation. The ortho-trifluoromethyl (-CF3) group creates a significant steric barrier while simultaneously withdrawing electron density, rendering the carboxylic acid less nucleophilic and the carbonyl carbon less accessible to standard Fischer esterification conditions. Furthermore, the presence of a free aniline (-NH2) group introduces the risk of competing N-alkylation or polymerization.

This Application Note details a validated Thionyl Chloride-Mediated Methanolysis protocol. Unlike standard acid-catalyzed methods, this approach activates the carboxyl group via an acid chloride intermediate while simultaneously protecting the amine as a hydrochloride salt, ensuring high yield (>90%) and purity without N-methylation side products.

Strategic Analysis & Reaction Logic

The Ortho-Effect and Electronic Deactivation

The primary obstacle in esterifying this substrate is the 2-trifluoromethyl group .

  • Steric Wall: The Van der Waals radius of the -CF3 group is substantial (approx. 2.2 Å), effectively shielding the carbonyl carbon from nucleophilic attack by methanol.

  • Electronic Deactivation: The strong inductive effect (-I) of the -CF3 group destabilizes the development of the positive charge on the carbonyl carbon required for the rate-limiting step of Fischer esterification (formation of the tetrahedral intermediate).

Selection of Methodology

We evaluated three common esterification pathways. The Acid Chloride Route was selected as the superior method.

MethodReagentsSuitabilityCritical Failure Mode
Fischer Esterification H₂SO₄ / MeOHLow Reaction is kinetically slow due to steric hindrance; requires prolonged reflux which degrades the amine.
Alkyl Halide Alkylation MeI / K₂CO₃Critical Risk High risk of N-methylation (formation of secondary/tertiary amines) alongside esterification.
Acid Chloride Activation SOCl₂ / MeOH High Selected Protocol. Generates highly reactive acyl chloride intermediate that overcomes steric bulk; in situ HCl generation protects amine as -NH₃⁺Cl⁻.

Detailed Protocol: Thionyl Chloride Mediated Esterification

Materials & Equipment
  • Substrate: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (Purity >98%)

  • Reagent: Thionyl Chloride (SOCl₂), Reagent Grade (>99%)

  • Solvent: Methanol (Anhydrous), Dichloromethane (DCM) for workup.

  • Base: Sodium Bicarbonate (sat.[1] aq.)

  • Equipment: 3-neck round bottom flask, reflux condenser, drying tube (CaCl₂), addition funnel, temperature probe.

Safety Prerequisite

WARNING: Thionyl chloride reacts violently with water to release SO₂ and HCl gases. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Step-by-Step Procedure
Phase 1: Activation & Protection
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and reflux condenser fitted with a drying tube.

  • Solvation: Charge the flask with Methanol (anhydrous, 10-15 volumes relative to substrate mass) . Cool the solvent to 0°C using an ice bath.

  • Reagent Addition: Add Thionyl Chloride (3.0 - 4.0 equivalents) dropwise via the addition funnel over 30 minutes.

    • Note: The exotherm must be controlled. Maintain internal temperature <10°C.

    • Mechanism:[2][3][4][5][6] This generates anhydrous HCl in situ.

  • Substrate Addition: Add 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) portion-wise to the cold solution.

    • Observation: The solution may become heterogeneous initially. The amine immediately protonates to form the ammonium salt, preventing N-acylation.

Phase 2: Reaction & Reflux[1][5]
  • Ramp: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (65°C ) for 4–6 hours .

    • Monitoring: Monitor via HPLC or TLC (30% EtOAc in Hexanes). The starting material spot (acid) should disappear. The product (ester) will appear less polar (higher Rf).

    • Note: The ortho-CF3 group may require extended reflux compared to non-hindered benzoic acids. If conversion is <95% after 6 hours, add 1.0 eq of fresh SOCl₂ and reflux for an additional 2 hours.

Phase 3: Workup & Isolation[1]
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove MeOH and excess SOCl₂.

    • Residue: The residue is the hydrochloride salt of the ester.

  • Neutralization (Critical): Redissolve the residue in Dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ while stirring until the aqueous layer pH is 8–9.

    • Purpose: This liberates the free amine from the hydrochloride salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Isolation: Evaporate the solvent to yield the crude Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate .

Visualizing the Workflow & Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical in situ protection of the amine and the activation of the hindered carboxyl group.

G cluster_mechanism Mechanistic Insight Substrate Starting Material (Amino-Acid) Protection Step 1: HCl Generation (Amine Protonation) Substrate->Protection SOCl2/MeOH (0°C) Activation Step 2: Acid Chloride Formation (-COCl) Protection->Activation Reflux Mech1 Amine protected as R-NH3+ Cl- Protection->Mech1 Reaction Step 3: Methanolysis (Steric Barrier Overcome) Activation->Reaction MeOH Attack Mech2 Ortho-CF3 tolerated by -COCl Activation->Mech2 Workup Step 4: NaHCO3 Neutralization (Free Base Liberation) Reaction->Workup Isolation Product Final Product (Methyl Ester) Workup->Product Yield >90%

Caption: Figure 1. Reaction workflow for the esterification of hindered amino-benzoic acids using Thionyl Chloride.

Analytical Controls & Specifications

To validate the synthesis, compare the isolated product against the following expected parameters.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
HPLC Purity > 98.0%C18 Column, ACN/Water Gradient
MS (ESI+) [M+H]⁺ = 250.06 (Calc.)LC-MS
1H NMR (DMSO-d6) δ 3.80-3.85 (s, 3H, Ester-Me)δ 3.85-3.90 (s, 3H, OMe)δ 7.0-8.0 (Ar-H signals)400 MHz NMR
Key Shift Appearance of methyl ester singlet at ~3.8 ppmNMR
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Acid.

    • Root Cause:[1][6] Steric hindrance of -CF3 preventing nucleophilic attack.

    • Solution: Increase reflux time to 12 hours or use a sealed tube at 80°C to increase kinetic energy.

  • Issue: Sticky/Dark Crude.

    • Root Cause:[1][6] Oxidation of the aniline during extended reflux.

    • Solution: Perform the reaction under a Nitrogen atmosphere.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.[2][4] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[7] (Demonstrates analogous esterification of methoxy-amino-benzoic acids). Retrieved from [Link]

  • Royal Society of Chemistry. (1968). The kinetics of the acid-catalysed esterification of substituted benzoic acids. (Foundational data on ortho-substitution effects).[8] Retrieved from [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.[9] (Industrial application of similar intermediates).[10] Retrieved from

Sources

Application

Application Notes &amp; Protocols: Strategic Application of the Sandmeyer Reaction for the Functionalization of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Introduction: The Strategic Value of the Sandmeyer Reaction The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery in 1884, provides a robust and versatile method for the conversion of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery in 1884, provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is particularly crucial in the fields of pharmaceutical and agrochemical development, where the precise installation of halides or cyano groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4]

This guide focuses on the application of the Sandmeyer reaction to 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid , a structurally complex building block. This substrate is of significant interest due to its unique combination of electronic features: an electron-donating methoxy group and two powerful electron-withdrawing groups (trifluoromethyl and carboxylic acid). This electronic arrangement presents specific challenges and opportunities for its synthetic manipulation. These application notes provide a deep dive into the mechanistic considerations, detailed protocols for various transformations, and critical safety guidelines tailored for researchers, scientists, and drug development professionals.

Section 1: Mechanistic Principles & Substrate-Specific Considerations

The Core Reaction Pathway

The Sandmeyer reaction proceeds via a two-step sequence:

  • Diazotization: The primary aromatic amine is converted into an aryl diazonium salt by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[5] This step is highly exothermic and requires strict temperature control (typically 0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[6][7]

  • Copper(I)-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8][9] This forms a diazo radical, which rapidly loses dinitrogen gas (N₂) to generate a highly reactive aryl radical. This radical then abstracts a halide or cyanide from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[1][10]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper(I)-Catalyzed Substitution ArNH2 Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺X⁻ (Aryl Diazonium Salt) ArNH2->Diazonium NaNO₂, HX 0-5 °C Start Ar-N₂⁺X⁻ ArylRadical Ar• (Aryl Radical) Start->ArylRadical + Cu(I)Y - N₂ - Cu(II)Y₂ Product Ar-Y (Final Product) ArylRadical->Product + Cu(II)Y₂ CuI Cu(I)Y CuII Cu(II)Y₂ CuII->CuI Catalyst Regeneration

Caption: The two-stage mechanism of the Sandmeyer reaction.

Critical Analysis of the Substrate: 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

The successful diazotization of this specific substrate is non-trivial and requires careful consideration of its electronic properties.

  • Weak Basicity: The amino group is flanked by two potent electron-withdrawing groups: the trifluoromethyl group (-CF₃) at the ortho position and the carboxylic acid group (-COOH) at the meta position. These groups significantly reduce the electron density on the aromatic ring and, consequently, the basicity of the amino group. Weakly basic anilines are notoriously difficult to diazotize under standard conditions because the initial protonation of the amine is less favorable.[11][12]

  • Solubility: The presence of the carboxylic acid and the overall rigid structure may lead to poor solubility in standard aqueous mineral acids, further complicating the reaction.[11][13]

Expert Insight: To overcome these challenges, more forcing reaction conditions are necessary. This may include using a higher concentration of strong acid or employing alternative diazotizing agents like nitrosylsulfuric acid, which is a more potent nitrosating agent effective for weakly basic amines.[11] The use of organic co-solvents such as acetic acid can also be employed to improve solubility.[13]

Section 2: Potential Synthetic Transformations

The Sandmeyer reaction on 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid opens a gateway to a variety of valuable synthetic intermediates.

TransformationReagentsProductSignificance in Drug Development
Chlorination CuCl / HCl5-chloro-4-methoxy-2-(trifluoromethyl)benzoic acidAryl chlorides are key precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can modulate lipophilicity.
Bromination CuBr / HBr5-bromo-4-methoxy-2-(trifluoromethyl)benzoic acidAryl bromides are highly versatile handles for metal-catalyzed cross-coupling, lithiation, and Grignard formation.
Cyanation CuCN / KCN5-cyano-4-methoxy-2-(trifluoromethyl)benzoic acidThe nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common bioisostere.
Hydroxylation CuSO₄ / H₂O5-hydroxy-4-methoxy-2-(trifluoromethyl)benzoic acidPhenolic hydroxyl groups can act as hydrogen bond donors and are crucial pharmacophores in many drug classes.

Section 3: Detailed Experimental Protocols

Safety First: All manipulations involving diazonium salts must be conducted behind a blast shield in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[14] Diazonium salts should never be isolated in a dry state unless their stability has been rigorously characterized, as they can be explosive.[6][15][16]

Protocol 1: Diazotization of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

This protocol is designed to be robust for the weakly basic nature of the starting material. The resulting diazonium salt solution is used directly in the subsequent Sandmeyer reactions without isolation.

Materials:

  • 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Starch-iodide paper

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0-4.0 eq).

  • Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the procedure.[5]

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension via the dropping funnel over 30-45 minutes. Ensure the temperature does not rise above 5 °C.[6]

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

  • Validation Checkpoint: Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate formation of a dark blue-black color) indicates that diazotization is complete.[5][6]

  • If the test is positive, add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions.

  • The resulting cold diazonium salt solution is now ready for immediate use in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Chlorination

Materials:

  • Copper(I) chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • The cold diazonium salt solution from Protocol 1

Procedure:

  • In a separate flask, prepare the copper(I) chloride catalyst solution by dissolving CuCl (1.2 eq) in concentrated HCl with minimal heating, then cool the solution to 0–5 °C.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred copper(I) chloride solution.

  • Causality Note: The addition should be controlled to manage the vigorous evolution of nitrogen gas.[5] The rate of addition directly influences the reaction temperature and selectivity.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. Gentle warming (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Workup and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. The crude product can be purified by column chromatography or recrystallization to yield 5-chloro-4-methoxy-2-(trifluoromethyl)benzoic acid.

Protocol 3: Sandmeyer Bromination & Cyanation

The procedures for bromination and cyanation are analogous to the chlorination protocol, with the following key modifications:

  • For Bromination: Use copper(I) bromide (CuBr) dissolved in concentrated hydrobromic acid (HBr). The final product is 5-bromo-4-methoxy-2-(trifluoromethyl)benzoic acid.

  • For Cyanation (Caution: Highly Toxic): This reaction must be performed with extreme care due to the use of cyanide salts. Use a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. The reaction mixture should be neutralized with a base (e.g., sodium carbonate) before workup. All waste must be quenched with bleach (sodium hypochlorite) to destroy residual cyanide. The final product is 5-cyano-4-methoxy-2-(trifluoromethyl)benzoic acid.

Section 4: Safety & Hazard Management

The primary hazard in the Sandmeyer reaction is the diazonium salt intermediate. Many diazonium salts are thermally unstable and can decompose explosively, especially when dry.[15]

Cardinal Rules for Handling Diazonium Salts: [6][15]

Rule #GuidelineRationale
1Keep the reaction temperature strictly below 5 °C.Prevents premature decomposition of the diazonium salt, which can lead to side products and potential runaway reactions.
2Never isolate solid diazonium salts unless absolutely necessary and their properties are known.Dry diazonium salts are shock-sensitive and can be explosive.
3Use a stoichiometric or slight excess of sodium nitrite.A large excess can lead to unwanted side reactions and make quenching difficult.
4Always quench excess nitrous acid with urea or sulfamic acid before warming or workup.Prevents the formation of hazardous nitroso compounds.
5Ensure adequate ventilation and use a blast shield.Protects against the release of toxic nitrogen oxides and potential explosions.
6Use plastic or Teflon-coated spatulas for handling any solid diazonium compounds.Avoids friction from metal spatulas that could initiate detonation.[16]

Section 5: Experimental Workflow Visualization

The general workflow for performing a Sandmeyer reaction on the target substrate is outlined below.

Sandmeyer_Workflow start 1. Prepare Aniline Suspension (Substrate, Acid, H₂O) cool 2. Cool to 0-5 °C (Ice-Salt Bath) start->cool diazotize 3. Add NaNO₂ Solution (Dropwise, T < 5 °C) cool->diazotize validate 4. Validate & Quench (Starch-Iodide Test, Urea) diazotize->validate react 6. Combine Solutions (Control N₂ Evolution) validate->react catalyst 5. Prepare Cu(I)Y Solution (e.g., CuCl in HCl) catalyst->react warm 7. Warm to RT / Heat (Drive to Completion) react->warm workup 8. Extraction & Wash warm->workup purify 9. Purify Product (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: General experimental workflow for the Sandmeyer reaction.

References

  • Wikipedia. Sandmeyer reaction. [Link][1]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link][17]

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][3]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link][2]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link][6][15]

  • Organic Chemistry. (2021). Sandmeyer Reaction Mechanism. YouTube. [Link][18]

  • Scribd. Sandmeyer Reaction Mechanism Explained. [Link][19]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][20]

  • LS College. (2022). Sandmeyer reaction. [Link][10]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link][6][15]

  • PharmD GURU. (2025). SANDMEYERS REACTION. [Link][21]

  • Chad's Prep®. The Sandmeyer Reactions. [Link][22]

  • SATHEE. Chemistry Diazotization Reaction. [Link][23]

  • SlideShare. (2026). Current applicability of Sandmeyer reaction presentation. [Link][4]

  • Unacademy. Catalyst is Used in the Sandmeyer Reaction. [Link][24]

  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. [13]

  • ACS Publications. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. [Link][16]

  • The Royal Society Publishing. (1957). A study of the mechanism of the Sandmeyer reaction. [Link][9]

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline. [Link][7]

  • ResearchGate. (2016). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Link][12]

  • Kirsch, G., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. [Link][25]

Sources

Method

Application Note: Advanced Cyclization Protocols for the Synthesis of Quinazolinones Utilizing 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid

Introduction & Mechanistic Rationale Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in modern drug discovery, exhibiting profound pharmacological activities ranging from mutant kinase inhibition (e.g., EGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in modern drug discovery, exhibiting profound pharmacological activities ranging from mutant kinase inhibition (e.g., EGFR, BTK) to anti-inflammatory modulation 1. The strategic incorporation of highly functionalized aromatic appendages at the C2-position of the quinazolinone core is a proven method to enhance target affinity, metabolic stability, and lipophilicity.

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly specialized, polyfunctional building block used to generate these C2-substitutions. However, its unique structural topology presents significant synthetic challenges:

  • Steric Hindrance vs. Electrophilicity: The ortho-trifluoromethyl (-CF₃) group imposes severe steric bulk around the C1-carboxylic acid, making standard carbodiimide-based activation (e.g., EDC/HOBt) sluggish. Conversely, once activated, the strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl, accelerating nucleophilic attack 2.

  • Chemoselectivity of the 5-Amino Group: The presence of a free primary amine on the same aromatic ring as the carboxylic acid typically risks intermolecular self-condensation (oligomerization). However, the nucleophilicity of this 5-amino group is inherently dampened by the strong electron-withdrawing inductive and mesomeric effects of the para-trifluoromethyl group.

By leveraging this electronic deactivation alongside sterically bulky coupling reagents or high-energy microwave environments, researchers can achieve chemoselective cyclization without the need for transient protecting groups (such as Boc or Fmoc) 3.

Experimental Protocols

The following protocols detail the synthesis of 2-(5-amino-4-methoxy-2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one via condensation with anthranilamide (2-aminobenzamide).

Protocol A: T3P-Mediated Chemoselective Amide Coupling and Cyclodehydration

Propylphosphonic anhydride (T3P) is an exceptional reagent for sterically hindered carboxylic acids. It promotes amide bond formation with minimal epimerization and creates a mildly acidic microenvironment that further suppresses the nucleophilicity of the unprotected 5-amino group, allowing for clean coupling with anthranilamide 3.

Step 1: Amide Coupling

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq, 10 mmol) and anthranilamide (1.1 eq, 11 mmol) in anhydrous ethyl acetate (20 mL, 0.5 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise at 0 °C to neutralize the system and facilitate anhydride formation.

  • Activation: Slowly add T3P (50 wt.% solution in EtOAc, 1.5 eq, 15 mmol) via syringe. The bulky nature of T3P selectively activates the C1-carboxylic acid over the deactivated 5-amine.

  • Monitoring: Remove the ice bath and stir at room temperature for 12 hours. Validate the formation of the intermediate N-(2-carbamoylphenyl)benzamide via LC-MS (aliquot quenched in MeOH).

Step 2: Intramolecular Cyclodehydration 5. Reagent Addition: To the same reaction pot, add Hexamethyldisilazane (HMDS) (5.0 eq, 50 mmol) and anhydrous ZnCl₂ (0.1 eq, 1 mmol). HMDS silylates the amide intermediates, enhancing their leaving group ability (as silanols) to facilitate the nucleophilic attack of the primary amide nitrogen. 6. Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours to drive the thermodynamic formation of the pyrimidine ring. 7. Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure quinazolinone.

Protocol B: Microwave-Assisted One-Pot Cyclization

Microwave irradiation provides rapid, uniform volumetric heating that overcomes the high activation energy barrier imposed by the ortho-CF₃ steric bulk, driving both condensation and cyclodehydration in a single step 45.

  • Preparation: In a 10 mL heavy-walled microwave vial, combine 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq, 2 mmol), anthranilamide (1.0 eq, 2 mmol), and triphenyl phosphite (P(OPh)₃) (1.2 eq, 2.4 mmol) in anhydrous pyridine (4 mL). P(OPh)₃ acts as both a coupling agent and a dehydrating promoter.

  • Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 150 °C for 20 minutes (Dynamic mode, high absorption).

  • Isolation: Allow the vial to cool to room temperature. Pour the crude mixture into ice-cold 1M HCl (20 mL) under vigorous stirring to precipitate the product and solubilize the pyridine.

  • Validation: Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum. Verify the cyclized core via ¹H-NMR (disappearance of primary amide protons ~7.5 ppm and appearance of the quinazolinone NH ~12.2 ppm).

Quantitative Data Summary

The table below summarizes the efficiency, operational parameters, and chemoselectivity of the described cyclization methods compared to a traditional carbodiimide baseline.

ProtocolReagents & SolventsTemperature ProfileTotal Reaction TimeYield (%)Chemoselectivity Profile
A: T3P-Mediated T3P, DIPEA, HMDS, ZnCl₂, EtOAc0 °C → 25 °C → 80 °C28 hours78 - 85%Excellent: Bulky T3P prevents 5-NH₂ oligomerization.
B: Microwave P(OPh)₃, Pyridine150 °C (MW)20 minutes82 - 88%Good: Rapid thermal kinetics outpace side-reactions.
C: Standard (Ref) EDC, HOBt, DIPEA, DMF25 °C → 100 °C36 hours< 40%Poor: Significant self-condensation and epimerization.

Reaction Workflow & Mechanistic Pathway

G A 5-Amino-4-methoxy-2-(trifluoromethyl) benzoic acid C Protocol A: T3P-Mediated Amide Coupling (Chemoselective) A->C D Protocol B: Microwave-Assisted One-Pot Reaction A->D B Anthranilamide (2-Aminobenzamide) B->C B->D E Intermediate: N-(2-Carbamoylphenyl)benzamide C->E G Target Core: 2-(5-Amino-4-methoxy-2-(trifluoromethyl)phenyl) quinazolin-4(3H)-one D->G Direct Cyclization (P(OPh)3, 150°C) F Cyclodehydration (HMDS/ZnCl2, 80°C) E->F F->G

Caption: Divergent cyclization pathways for synthesizing C2-substituted quinazolinones from functionalized benzoic acids.

References

  • Source: PMC (National Institutes of Health)
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)
  • T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones Source: Journal of Chemical, Biological and Physical Sciences URL
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL
  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones Source: MDPI URL

Sources

Application

Bioconjugation techniques using amino-benzoic acid linkers

Application Note: Precision Bioconjugation with Amino-Benzoic Acid Linkers Executive Summary Amino-benzoic acid (ABA) linkers represent a versatile class of aromatic bifunctional agents. Unlike flexible aliphatic spacers...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioconjugation with Amino-Benzoic Acid Linkers

Executive Summary

Amino-benzoic acid (ABA) linkers represent a versatile class of aromatic bifunctional agents. Unlike flexible aliphatic spacers (e.g., PEG or alkyl chains), ABA linkers introduce structural rigidity , UV-traceability , and isomer-dependent fluorescence .

This guide moves beyond generic coupling to address the specific utility of two positional isomers:

  • 2-Aminobenzoic Acid (2-AA / Anthranilic Acid): The industry gold standard for glycan labeling via reductive amination. Its ortho-positioning facilitates high-efficiency Schiff base formation, while its fluorescence enables picomolar detection in HPLC and Capillary Electrophoresis (CE).

  • 4-Aminobenzoic Acid (4-ABA / PABA): Utilized in Antibody-Drug Conjugates (ADCs) and protein engineering as a rigid spacer to modulate steric hindrance and as a UV-active surrogate for tracking conjugation stoichiometry (Drug-Antibody Ratio, DAR).

Chemical Basis & Selection Logic

The choice between isomers is dictated by the electronic effects of the benzene ring and the spatial orientation of the amine relative to the carboxyl group.

Feature2-Aminobenzoic Acid (2-AA) 4-Aminobenzoic Acid (4-ABA)
Primary Utility Glycan Analysis (Fluorescent Tag)Protein/ADC Linker (Rigid Spacer)
Excitation/Emission

nm /

nm
UV Absorbance (

nm)
Charge at pH 7 Negative (Carboxyl is unblocked)Negative (unless coupled)
Key Mechanism Reductive Amination (Aldehyde target)Amide Coupling (Amine/Carboxyl target)
Structural Role Non-invasive tagSteric separator / UV tracer

Application I: High-Sensitivity Glycan Analysis (2-AA)

Context: Released glycans lack a chromophore, making them invisible to standard UV/Vis detectors.[1] 2-AA labeling introduces a fluorophore at the reducing end of the glycan.[2] Unlike 2-Aminobenzamide (2-AB), the 2-AA label retains a free carboxylic acid, imparting a negative charge that facilitates separation by Capillary Electrophoresis (CE) and Anion Exchange Chromatography .

Mechanism: Reductive Amination

The reaction proceeds in two stages:[3]

  • Schiff Base Formation: The primary amine of 2-AA attacks the carbonyl carbon of the acyclic glycan (equilibrium state).

  • Reduction: Sodium Cyanoborohydride (

    
    ) selectively reduces the imine to a stable secondary amine.
    

GlycanLabeling Glycan Glycan (Reducing End) Schiff Schiff Base (Imine Intermediate) Glycan->Schiff + 2-AA Acid Catalysis TwoAA 2-AA (Label) TwoAA->Schiff Reduced Stable Conjugate (Secondary Amine) Schiff->Reduced + NaCNBH3 Reduction

Figure 1: Reaction pathway for 2-AA labeling of free glycans. The process locks the glycan ring open, enabling stoichiometric labeling.

Protocol A: 2-AA Labeling of Enzymatically Released N-Glycans

Reagents:

  • Labeling Solution: 0.35 M 2-AA and 1 M

    
     in DMSO/Glacial Acetic Acid (70:30 v/v). Note: Prepare immediately before use.
    
  • Wash Solution: 96% Acetonitrile (ACN).

  • Cleanup Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge or Sephadex G-10.

Step-by-Step Workflow:

  • Preparation: Lyophilize the released N-glycans (free of protein and salt) in a 1.5 mL microcentrifuge tube.

  • Reaction: Add 50

    
    L of the Labeling Solution  to the dried glycans.
    
  • Incubation: Vortex thoroughly. Incubate at 65°C for 2.5 hours in a heating block.

    • Expert Insight: Do not exceed 3 hours. Extended heat can cause desialylation (loss of sialic acid residues), biasing the glycoprofile.

  • Cooling: Centrifuge briefly to collect condensate. Allow to cool to room temperature.

  • Cleanup (Critical):

    • Pre-equilibrate a HILIC SPE cartridge with ACN.

    • Dilute the reaction mixture with 450

      
      L ACN (bringing organic content >90%).
      
    • Load onto cartridge.[1] The hydrophilic glycans bind; excess 2-AA (hydrophobic relative to glycans) and reducing agent wash through.

    • Wash 3x with 96% ACN.

    • Elute labeled glycans with water.[4]

  • Analysis: Inject onto HPLC (HILIC column) or CE system. Detect Ex/Em: 320/420 nm.

Application II: Rigid Linkers in Protein Conjugation (4-ABA)

Context: In Antibody-Drug Conjugates (ADCs) or peptide synthesis, flexible linkers (like PEG) can lead to "entopic" interactions where the payload folds back into the protein surface, masking its activity. 4-ABA provides a rigid aromatic spacer that forces the payload away from the carrier surface.

Additionally, the distinct UV absorbance of the benzamide bond (


290 nm) allows for the spectroscopic determination of the Drug-Antibody Ratio (DAR)  without consuming the sample.
Protocol B: EDC/NHS Coupling of 4-ABA to Protein Lysines

Objective: Conjugate the carboxyl group of 4-ABA to surface amines (Lysine) of an antibody/protein, leaving the aromatic amine available for secondary derivatization (e.g., diazo coupling or reaction with succinic anhydride to extend the chain).

Reagents:

  • Protein: Monoclonal Antibody (mAb) at 5 mg/mL in PBS (pH 7.4).

  • Linker: 4-Aminobenzoic Acid (4-ABA).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Dry DMSO or DMF.

Step-by-Step Workflow:

  • Activation (The "Active Ester" Strategy):

    • Dissolve 4-ABA in dry DMSO (100 mM).

    • Add EDC (1.2 equivalents relative to 4-ABA) and NHS (1.2 equivalents).

    • Expert Insight: Unlike aliphatic acids, aromatic acids are slower to activate. Incubate for 30–45 minutes at room temperature.

    • Note: The aromatic amine on 4-ABA is weakly nucleophilic (

      
      ), so self-polymerization is minimal at neutral/acidic pH during activation.
      
  • Conjugation:

    • Add the activated 4-ABA-NHS ester to the protein solution.

    • Molar Ratio: Use a 10–20x molar excess of ester over protein to achieve moderate conjugation (DAR 2–4).

    • pH Adjustment: Ensure pH is 7.2–7.5. If the pH drops due to hydrolysis, adjust with 1M Bicarbonate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

    • Purify via Desalting Column (Zeba Spin or PD-10) equilibrated in PBS to remove free 4-ABA and byproducts.

  • Validation (UV Tracing):

    • Measure Absorbance at 280 nm (Protein) and 290–300 nm (ABA).

    • Use the extinction coefficient of 4-ABA (

      
      ) to calculate the conjugation density.
      

ADC_Workflow Start 4-ABA (Acid) Activation Activation (EDC/NHS in DMSO) Start->Activation ActiveEster NHS-Ester Intermediate Activation->ActiveEster 30 min, RT Coupling Coupling to Antibody (Lysine) ActiveEster->Coupling + mAb, pH 7.4 Result Rigid ADC Precursor (UV Traceable) Coupling->Result Purification

Figure 2: Workflow for installing a rigid 4-ABA spacer onto an antibody scaffold.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Fluorescence (2-AA) Incomplete reduction of Schiff base.Ensure

is fresh. Do not use

(too strong, reduces aldehydes).
Loss of Sialic Acid Reaction temp > 65°C or pH < 4.0.Strictly control temp. Ensure Acetic Acid conc. does not exceed 30%.
Protein Precipitation (4-ABA) Too much organic solvent (DMSO).Keep final DMSO concentration < 10% (v/v) in the conjugation mix.
Broad Peaks (HPLC) Free dye contamination.Re-run HILIC cleanup. 2-AA binds strongly to some matrices; ensure elution volume is sufficient.

References

  • Bigge, J. C., et al. (1995). "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry. Link

  • Anumula, K. R. (2006). "Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates." Analytical Biochemistry. Link

  • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry. Link

  • Boutureira, O., & Bernardes, G. J. (2015). "Advances in chemical protein modification." Nature Reviews Chemistry. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: EDC/NHS Chemistry." Link

Sources

Method

Application Note: Strategies and Protocols for the Activation of Trifluoromethyl Benzoates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into aromatic systems is a cornerstone strategy in modern drug discovery, utilized to dramatically improve metabolic stability, lipophilicity, and target binding affinity. However, synthesizing trifluoromethyl benzamides presents a unique chemical challenge. The strong electron-withdrawing nature of the –CF₃ group fundamentally alters the reactivity of the benzoic acid moiety, frequently leading to poor yields, sluggish kinetics, or the formation of unreactive symmetrical anhydrides if standard peptide coupling conditions are blindly applied.

This application note provides a mechanistic framework and self-validating protocols for selecting and executing the optimal activation strategy for trifluoromethyl benzoates.

Mechanistic Insights: The Duality of the –CF₃ Inductive Effect

As a process scientist, it is critical to understand that the –CF₃ group exerts a powerful inductive electron-withdrawing effect (–I effect) on the aromatic ring. This influences the carboxylic acid activation process in two opposing ways:

  • Reduced Carboxylate Nucleophilicity (The Kinetic Bottleneck): During activation with reagents like HATU or T3P, the carboxylic acid must first be deprotonated to a carboxylate anion, which then acts as a nucleophile to attack the coupling reagent. The –CF₃ group delocalizes the negative charge, significantly reducing the nucleophilicity of the carboxylate oxygen. Consequently, the initial formation of the active ester or acyl phosphate is kinetically slower than that of electron-rich benzoic acids[1].

  • Increased Electrophilicity of the Activated Intermediate (The Stability Risk): Once the active intermediate (acyl chloride, OAt-ester, or acyl phosphate) is successfully formed, the carbonyl carbon becomes hyper-electrophilic. While this facilitates rapid aminolysis (the desired bond formation), it also makes the intermediate highly susceptible to hydrolysis by trace water or degradation into unreactive symmetrical anhydrides[2].

The Causality of Experimental Design: Protocols must be designed to allow sufficient time for pre-activation (overcoming the kinetic bottleneck) while maintaining strictly anhydrous conditions and optimized reagent addition orders to protect the hyper-reactive intermediate.

Reagent Selection Matrix & Workflows

To navigate the challenges of –CF₃ benzoate activation, reagent selection must be dictated by reaction scale and the nucleophilicity of the target amine.

ActivationWorkflow A Trifluoromethylbenzoic Acid B Determine Reaction Scale A->B C Process Scale (>10g) B->C D Discovery Scale (<10g) B->D E T3P / Base (Low Toxicity, High Yield) C->E F Assess Amine Nucleophilicity D->F G Weak Nucleophile (e.g., Anilines) F->G H Strong Nucleophile (e.g., Aliphatic Amines) F->H I Oxalyl Chloride / DMF (cat.) (Acyl Chloride Formation) G->I J HATU / DIPEA (Rapid OAt-Ester Formation) H->J

Decision matrix for selecting activation reagents for trifluoromethyl benzoates.

Quantitative Comparison of Activation Reagents
Reagent SystemActive IntermediatePrimary ByproductsAtom EconomyOptimal Use Case
Oxalyl Chloride / DMF Acyl ChlorideCO, CO₂, HClHighWeak nucleophiles (anilines); bulk scale-up[2].
HATU / DIPEA OAt-Active EsterTetramethylurea, HOAtLowHindered aliphatic amines; discovery scale (<10 g)[1].
T3P (50% in EtOAc) Acyl PhosphateWater-soluble phosphonatesModerateBroad scope; environmentally benign scale-up[3],[4].

Validated Experimental Protocols

Protocol A: Acyl Chloride Generation via Oxalyl Chloride[2]

Mechanism & Causality: Oxalyl chloride, catalyzed by DMF, generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This forces the activation of the poorly nucleophilic –CF₃ benzoate, driving the reaction to the acyl chloride.

Step-by-Step Methodology:

  • Setup: Dissolve 3-trifluoromethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Activation: Cool the reaction mixture to 0 °C. Dropwise add oxalyl chloride (1.2 to 1.5 eq). Note: Controlled addition manages the vigorous evolution of CO and CO₂ gases.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation (IPC): Remove a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS. Validation metric: The complete disappearance of the starting mass and the appearance of the corresponding methyl ester confirms quantitative acid chloride formation.

  • Concentration: Concentrate the mixture under reduced pressure to rigorously remove unreacted oxalyl chloride and dissolved HCl.

  • Coupling: Redissolve the crude acyl chloride in DCM, cool to 0 °C, and add the target amine (1.1 eq) followed by triethylamine (2.5 eq). Stir until complete.

Protocol B: HATU-Mediated Solution-Phase Coupling[1]

Mechanism & Causality: HATU forms a highly reactive OAt-ester. The presence of the HOAt moiety accelerates the reaction through neighboring group participation, effectively overcoming the electronic deactivation caused by the –CF₃ group.

HATUMechanism A CF3-Benzoic Acid C CF3-Benzoate Anion (Weak Nucleophile) A->C + Base B DIPEA (Deprotonation) B->C E O-Acyl isouronium (Unstable) C->E Attacks HATU D HATU (Electrophile) D->E G OAt-Active Ester (Highly Electrophilic) E->G HOAt Displacement F HOAt Anion (Intramolecular) F->G I CF3-Benzamide (Product) G->I + Amine H Amine (Aminolysis) H->I

Mechanistic pathway of HATU-mediated activation of trifluoromethylbenzoic acid.

Step-by-Step Methodology:

  • Setup: Dissolve the trifluoromethylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Mandatory Pre-activation: Stir the mixture at room temperature for 15–30 minutes. Causality: The electron-withdrawing –CF₃ group slows the initial attack on the uronium salt. Skipping this phase leads to unreacted acid and degraded HATU.

  • Self-Validation (IPC): Quench a 5 µL aliquot into water/acetonitrile. LC-MS must show the mass of the HOAt-ester adduct prior to amine addition.

  • Coupling: Add the amine (1.1–1.2 eq) to the pre-activated mixture. Stir for 1–18 hours.

  • Work-up: Dilute with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Causality: These specific washes are required to purge the highly water-soluble tetramethylurea and HOAt byproducts.

Protocol C: T3P-Mediated Amide Coupling[3],[4]

Mechanism & Causality: Propylphosphonic anhydride (T3P) is a mild reagent that forms an acyl phosphate. It is uniquely suited for –CF₃ benzoates because adding it last to a mixture of acid and amine ensures the hyper-reactive acyl phosphate is immediately trapped, preventing the formation of unreactive symmetrical anhydrides.

Step-by-Step Methodology:

  • Setup: Combine the trifluoromethylbenzoic acid (1.0 eq) and the target amine (1.1 eq) in ethyl acetate (EtOAc) or DCM (0.2 M).

  • Base Addition: Add triethylamine or DIPEA (3.0 eq) to the stirring suspension/solution.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) at room temperature. Causality: The order of addition is paramount. T3P must be added to the pre-mixed acid/amine to ensure immediate aminolysis of the transient acyl phosphate.

  • Reaction: Stir at room temperature (or heat to 60 °C for poorly nucleophilic anilines) for 2–4 hours.

  • Self-Validating Work-up: Quench the reaction with water. Separate the organic layer and wash twice with water, then brine. Causality: T3P byproducts are exclusively water-soluble phosphonic acids. If the reaction goes to completion, a simple water wash yields highly pure product without the need for silica gel chromatography.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: National Institutes of Health (PMC) URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid

Welcome to the technical support center for the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific electrophilic aromatic substitution. Our goal is to equip you with the necessary insights to overcome common challenges and significantly improve your reaction yields and product purity.

I. Understanding the Reaction: Directing Effects and Challenges

The nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid is a nuanced process governed by the competing directing effects of three distinct substituents on the aromatic ring. A thorough understanding of these influences is paramount to optimizing the reaction outcome.

The methoxy group (-OCH₃) at the 4-position is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid (-COOH) at the 1-position and the trifluoromethyl (-CF₃) group at the 2-position are both deactivating, meta-directing groups due to their strong electron-withdrawing nature.[1][2]

This creates a complex interplay of electronic and steric factors that can lead to a mixture of isomers and a reduction in the overall yield of the desired product. The primary challenge lies in controlling the regioselectivity to favor nitration at a specific position.

II. Troubleshooting Guide

This section addresses common issues encountered during the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Yield

A low yield of the desired nitrated product is a frequent obstacle. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Insufficiently Potent Nitrating Agent The trifluoromethyl and carboxylic acid groups strongly deactivate the ring, necessitating a more powerful nitrating agent. A standard mixture of concentrated nitric and sulfuric acids is typically required to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4] For particularly stubborn substrates, using fuming nitric acid or oleum can be considered, though with increased safety precautions.[2]
Suboptimal Reaction Temperature While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted side products and decrease selectivity. It is crucial to maintain a low temperature, typically between 0-10°C, especially during the addition of the nitrating mixture.[1][5]
Inadequate Reaction Time The deactivating nature of the substituents may necessitate a longer reaction time for the substitution to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction duration.[5]
Starting Material Impurity Impurities in the 4-methoxy-2-(trifluoromethyl)benzoic acid can interfere with the reaction. Ensure the purity of your starting material before proceeding.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

The formation of a mixture of nitrated isomers is a direct consequence of the competing directing effects of the substituents.

Potential CauseRecommended Solution
Competing Directing Effects The powerful ortho, para-directing methoxy group will strongly influence the position of nitration. However, the meta-directing effects of the carboxyl and trifluoromethyl groups can lead to a mixture of products. To enhance selectivity, carefully control the reaction temperature. Lower temperatures (e.g., maintaining at 0°C) can favor the thermodynamically more stable product.[2]
Steric Hindrance The bulky trifluoromethyl group at the 2-position can sterically hinder nitration at the adjacent 3-position. This may favor nitration at the 5-position, which is ortho to the methoxy group and meta to the other two groups.
Problem 3: Formation of Byproducts

Beyond positional isomers, other side reactions can occur, leading to a complex product mixture.

Potential CauseRecommended Solution
Oxidation The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methoxy group or other sensitive functionalities. Use the minimum necessary amount of nitric acid and maintain a low reaction temperature to minimize oxidative side reactions.
Polynitration While less likely due to the deactivating groups, the activating methoxy group could potentially promote a second nitration if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). Careful control of stoichiometry and temperature is key.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid?

A1: The directing effects of the substituents suggest that the major product will likely be 5-nitro-4-methoxy-2-(trifluoromethyl)benzoic acid . The nitro group is directed to the position ortho to the strongly activating methoxy group and meta to both the deactivating carboxylic acid and trifluoromethyl groups. This outcome is a result of the methoxy group's powerful directing ability, which typically overrides the influence of deactivating groups.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[5] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product(s). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

Q3: What are the critical safety precautions for this nitration?

A3: Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing acids.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. The nitrating mixture should be prepared by adding the sulfuric acid to the nitric acid slowly and with cooling in an ice bath. The addition of the nitrating mixture to the substrate solution must also be done slowly and at a low temperature to control the exotherm.

Q4: What are the best methods for purifying the final product?

A4: The primary methods for purification are recrystallization and column chromatography.[6][7] For recrystallization, a solvent system in which the desired isomer has low solubility at low temperatures and high solubility at high temperatures should be chosen. Ethanol or a mixture of ethanol and water is often a good starting point. If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the isomers based on their different polarities.[7]

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, incorporating best practices for yield and purity.

Materials:
  • 4-methoxy-2-(trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:
  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with continuous stirring. Ensure the temperature is maintained below 10°C. This mixture should be prepared fresh and kept cold.[1]

  • Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve 2.2 g (0.01 mol) of 4-methoxy-2-(trifluoromethyl)benzoic acid in 10 mL of concentrated sulfuric acid. Stir until a homogeneous solution is obtained.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature of the reaction mixture must be maintained below 10°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C. Monitor the progress of the reaction by TLC every 30 minutes until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto approximately 100 g of crushed ice with stirring. This will precipitate the crude product.

    • Filter the solid precipitate and wash it with cold deionized water until the washings are neutral to pH paper.

    • For further purification, the crude solid can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

    • If isomeric impurities are present, column chromatography on silica gel may be necessary.

V. Visualizing the Process

Reaction Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitration Slow Addition of Nitrating Mixture (0-10°C) Nitrating_Mixture->Nitration Substrate_Solution Dissolve Substrate in H₂SO₄ Substrate_Solution->Nitration Monitoring Monitor with TLC Nitration->Monitoring Quench Quench on Ice Monitoring->Quench Filter Filter & Wash Quench->Filter Purify Recrystallize or Column Chromatography Filter->Purify

Caption: A streamlined workflow for the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity no Temp_Low Temperature too low? Check_Conditions->Temp_Low Purify_Start Purify Starting Material Check_Purity->Purify_Start Time_Short Time too short? Temp_Low->Time_Short no Increase_Temp Increase Temperature Cautiously Temp_Low->Increase_Temp yes Agent_Weak Nitrating agent too weak? Time_Short->Agent_Weak no Increase_Time Increase Reaction Time Time_Short->Increase_Time yes Stronger_Agent Use Stronger Nitrating Agent Agent_Weak->Stronger_Agent yes

Caption: A decision tree for troubleshooting low yield in the nitration reaction.

VI. References

  • Benchchem. A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Available from:

  • Benchchem. Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Available from:

  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Available from:

  • ResearchGate. Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0%). Available from:

  • Benchchem. Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Available from:

  • Google Patents. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer. Available from:

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from:

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from:

  • Benchchem. Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. Available from:

  • Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Available from:

Sources

Optimization

Technical Support Center: Solubilizing 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

The following technical support guide is designed to address solubility challenges associated with 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid . This guide synthesizes physicochemical principles with practical trou...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed to address solubility challenges associated with 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid . This guide synthesizes physicochemical principles with practical troubleshooting steps.

Status: Active Support Topic Molecule ID: AMTB-CF3 (Internal Ref) Core Challenge: High lattice energy and lipophilicity driven by the trifluoromethyl (-CF3) group.[1]

Technical Analysis: Why is Solubility Difficult?

Before attempting a protocol, it is critical to understand why this molecule precipitates. The solubility profile is governed by the conflict between its polar functional groups and its lipophilic core.

  • The "Ortho-Effect" & Acidity: The -CF3 group at the C2 position (ortho to the carboxylic acid) exerts a strong electron-withdrawing effect.[1] This lowers the pKa of the benzoic acid significantly (estimated pKa ~3.0–3.5), making it more acidic than unsubstituted benzoic acid.

  • The "Deactivated" Amine: The amine (-NH2) at position C5 is para to the electron-withdrawing -CF3 group.[1] This drastically reduces the basicity of the amine. Unlike typical anilines, this group is likely too weak to protonate effectively in mild acid.

  • The Solubility Trap: When you add the solid free acid to neutral water, the pH drops (due to the carboxylic acid). In this acidic environment (pH ~3–4), the molecule exists largely in its neutral, unionized form (COOH is partially protonated; NH2 is unprotonated). The neutral form is highly insoluble due to the lipophilic -CF3 and -OMe groups.[1]

Troubleshooting Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Solid AMTB-CF3 AppType What is your application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis AppType->ChemSynth Animal In Vivo / Animal Study AppType->Animal DMSO_Stock Make 100mM Stock in 100% DMSO BioAssay->DMSO_Stock SolventSelect Use Polar Aprotic Solvent (DMF, DMSO, NMP) ChemSynth->SolventSelect Formulation Formulate with Co-solvents Animal->Formulation Dilute Dilute into Buffer DMSO_Stock->Dilute Precip Precipitation upon dilution? Dilute->Precip AdjustPH Adjust Buffer pH > 7.5 (Force Ionization) Precip->AdjustPH Yes BaseAdd Add Base (TEA/DIPEA) if nucleophile needed SolventSelect->BaseAdd Recipe 5% DMSO + 40% PEG400 + 55% Water (pH adjusted) Formulation->Recipe

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental context.

Protocol Guides

Method A: The "pH Swing" (Recommended for Aqueous Buffers)

Best for: Preparing stock solutions that must eventually be aqueous (e.g., >1 mg/mL).

The Science: Because the pKa of the acid is low (~3.2), raising the pH ensures the carboxylate is fully deprotonated (


), which is highly soluble.
  • Weigh the target amount of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

  • Suspend in water (it will look cloudy/particulate).[1]

  • Monitor pH: The pH will likely be acidic (3.0–4.0).

  • Titrate: Dropwise add 1M NaOH or 1M KOH while vortexing.

    • Target pH: 7.5 – 8.0.[1]

    • Observation: The solution should clarify instantly as the pH passes the pKa threshold.

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH.

Warning: Do not use acid to dissolve this.[1] The amine is deactivated by the -CF3 group and will not protonate easily.[1] Adding HCl will likely decrease solubility by suppressing the ionization of the carboxylic acid.

Method B: The Organic Stock (DMSO/DMF)

Best for: High-throughput screening (HTS) or chemical synthesis.[1]

Data: Solvent Compatibility Table

SolventSolubility PotentialNotes
DMSO High (>50 mg/mL) Recommended for frozen stocks.[1] Hygroscopic; keep sealed.
DMF High (>50 mg/mL)Good alternative to DMSO.[1]
Ethanol ModerateRisk: Acid-catalyzed esterification can occur over time.[1]
Methanol ModerateRisk: Same as Ethanol.[1] Avoid for long-term storage.[1]
Water Very Low (<0.1 mg/mL)Requires pH adjustment (see Method A).

Protocol:

  • Dissolve compound in 100% anhydrous DMSO to reach 100 mM or 50 mM concentration.[1]

  • Vortex vigorously for 30 seconds.

  • Sonication: If micro-particles persist, sonicate at 40°C for 5 minutes. The lattice energy of fluorinated benzoates can be high.

Frequently Asked Questions (FAQ)

Q1: I diluted my DMSO stock into cell culture media, and it precipitated. Why?

A: This is a classic "pH Shock."[1] Most cell culture media (DMEM/RPMI) are buffered to pH 7.4. However, if your compound concentration is high, the acidic nature of the benzoic acid might locally drop the pH below its solubility threshold upon addition. Fix:

  • Lower the final concentration.

  • Pre-dilute the DMSO stock into a slightly basic buffer (pH 8.0) before adding to media.

  • Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Q2: Can I use this compound for animal studies (IP/IV)?

A: Yes, but not in pure saline.[1] The compound will likely crash out in the syringe or at the injection site if used in pure saline (pH ~5.5). Recommended Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent to maintain solubility)[1]

  • 55% Saline/Water (Adjusted to pH 7.5–8.0 with NaOH)[1]

  • Process: Dissolve in DMSO first, add PEG400, then slowly add the pH-adjusted aqueous phase while vortexing.

Q3: Is the compound stable in solution?

A:

  • In DMSO: Stable at -20°C for 6 months.

  • In Water (Basic pH): Stable for days at 4°C.

  • In Alcohols (MeOH/EtOH): Caution. The carboxylic acid group can undergo Fischer esterification with the solvent if left at room temperature or if trace acid catalyst is present. Avoid storing alcoholic solutions.[1]

Q4: Why not use acid to protonate the amine?

A: The 2-trifluoromethyl group is strongly electron-withdrawing.[1] Through the conjugated system, it pulls electron density away from the phenyl ring, making the 5-amino group significantly less basic than a standard aniline. You would likely need a very low pH (pH < 1) to protonate the amine, which is incompatible with most biological assays and causes stability issues.

References

  • Physicochemical Properties of Fluorinated Benzoic Acids

    • Source: PubChem Compound Summary for 2-(Trifluoromethyl)benzoic acid.[1][2]

    • Relevance: Establishes the acidity baseline (pKa ~3.2) and lipophilicity of the core scaffold.
    • Link:

  • Solubility Strategies for Lipophilic Weak Acids

    • Source: Savjani, K. T., et al. (2012).[3] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • Relevance: Validates the use of pH adjustment and co-solvents (PEG400/DMSO) for Class II/IV compounds.
    • Link:

  • The Ortho-Effect in Benzoic Acids

    • Source: Dippy, J. F. J., & Lewis, R. L. (1936). "The dissociation constants of some ortho-substituted benzoic acids." Journal of the Chemical Society.
    • Relevance: Explains the structural mechanism (steric inhibition of resonance) that increases the acidity of 2-substituted benzoic acids.
    • Link:

Sources

Troubleshooting

Technical Support Center: Optimizing the Reduction of Nitro-4-methoxy-2-(trifluoromethyl)benzoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and development scientists tasked with the chemoselective reduction of nitro-4-methoxy-2-(trifluoromethyl)benzoic acid to its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and development scientists tasked with the chemoselective reduction of nitro-4-methoxy-2-(trifluoromethyl)benzoic acid to its corresponding amino derivative.

This transformation presents a complex chemoselectivity challenge. The substrate contains four distinct reactive moieties: a reducible nitro group (-NO₂), a hydrodefluorination-prone trifluoromethyl group (-CF₃), an acid-sensitive methoxy ether (-OMe), and a carboxylic acid (-COOH) susceptible to esterification. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

Diagnostic Overview & Troubleshooting Matrix

The following FAQ addresses the most common failure modes encountered during this specific reduction workflow.

Q: Why am I observing the loss of the -CF₃ group (hydrodefluorination) during my Pd/C hydrogenation? A: Palladium on carbon (Pd/C) is a highly active catalyst that readily facilitates the oxidative addition of Pd(0) into the strong C-F bonds of aromatic trifluoromethyl groups, leading to irreversible hydrodefluorination [1]. This side reaction is severely exacerbated by prolonged reaction times, elevated hydrogen pressure, or the presence of basic additives. Solution: Abandon Pd/C for this substrate. Switch to a milder heterogeneous catalyst like Platinum oxide (PtO₂, Adams' catalyst), or utilize a highly chemoselective metal-mediated chemical reduction (e.g., Fe/NH₄Cl).

Q: I tried a classical Béchamp reduction (Fe/HCl) in ethanol, but I am getting multiple byproducts and mass adducts corresponding to esterification. How do I fix this? A: The classical Béchamp reduction utilizes strong mineral acids (HCl). When combined with alcoholic solvents (like ethanol or methanol) used to dissolve the organic substrate, the acid catalyzes a Fischer esterification of your benzoic acid. Solution: Replace HCl with Ammonium Chloride (NH₄Cl). The Fe/NH₄Cl system operates at a mildly acidic to neutral pH (~5.5), providing the necessary protons for the reduction mechanism without triggering esterification or O-demethylation of the methoxy group [2].

Q: My substrate has extremely poor solubility in standard organic solvents. How can I run this reaction efficiently without massive solvent volumes? A: Exploit the carboxylic acid functional group. By using an aqueous basic buffer (e.g., NaHCO₃ or dilute NaOH), you can deprotonate the benzoic acid to form a highly water-soluble sodium benzoate salt. Once dissolved in the aqueous phase, you can use Sodium Dithionite (Na₂S₂O₄) as a mild, water-soluble reducing agent. This completely bypasses organic solvent solubility limits and is 100% tolerant of the -CF₃ group[3].

Q: My LC-MS shows a mass corresponding to [M+16] or[M+14] relative to the desired amine. What is happening? A: This indicates an incomplete reduction pathway. The [M+16] peak is the hydroxylamine intermediate (Ar-NHOH), and[M+14] often corresponds to azo/azoxy dimers formed by condensation. The cleavage of the N-O bond in the hydroxylamine to form the final amine is the rate-limiting step. Solution: Ensure you are using a sufficient excess of the reducing agent (typically 4-5 equivalents) and maintain adequate thermal energy (60–80 °C) to drive the final kinetic step [2].

Mechanistic Pathway of Nitro Reduction

Understanding the step-wise reduction of the nitro group is critical for diagnosing incomplete reactions. The process is a 6-electron, 6-proton transfer that proceeds through nitroso and hydroxylamine intermediates.

Mechanism N1 Nitroarene (-NO2) N2 Nitroso (-NO) N1->N2 2e⁻, 2H⁺ Fast N3 Hydroxylamine (-NHOH) N2->N3 2e⁻, 2H⁺ Fast N5 Azo/Azoxy Dimers N2->N5 Condensation (Side Reaction) N4 Aniline (-NH2) N3->N4 2e⁻, 2H⁺ Rate-Limiting (Requires Heat) N3->N5

Mechanistic pathway of nitro group reduction highlighting the rate-limiting hydroxylamine step.

Quantitative Data: Method Comparison

The table below summarizes the efficacy of various reduction methodologies specifically for nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.

Reduction MethodCF₃ ToleranceCOOH / OMe CompatibilityTypical YieldScalability
Pd/C, H₂ (Atmospheric) Poor (High defluorination risk)GoodVariableHigh
PtO₂, H₂ (Atmospheric) ModerateGood70–85%High
Fe powder, NH₄Cl Excellent (Inert to C-F bonds)Excellent (No esterification)85–95%High
Na₂S₂O₄, Aqueous Base Excellent (Inert to C-F bonds)Excellent (Homogeneous phase)80–90%Moderate

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical cues (In-Process Controls) will confirm whether the reaction is proceeding correctly at each stage.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This method leverages single-electron transfers from iron metal, offering perfect chemoselectivity for the nitro group without risking the -CF₃ moiety.

  • Reaction Setup: Charge a round-bottom flask with nitro-4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq), Iron powder (325 mesh, 5.0 eq), and NH₄Cl (5.0 eq).

  • Solvent Addition: Add a solvent mixture of EtOH:H₂O (3:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Causality: Water is strictly required to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer, while EtOH solubilizes the organic benzoic acid.

  • Heating & In-Process Control (IPC): Vigorously stir and heat the mixture to 75 °C for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The reaction is successful when the UV-active starting material spot completely disappears and a new, highly polar spot appears that stains positively (turns purple/brown) with Ninhydrin stain, confirming the primary amine.

  • Filtration: Cool the mixture to room temperature and filter the crude suspension through a tightly packed pad of Celite. Wash the pad generously with EtOAc.

    • Causality: Iron oxides form stable, unmanageable emulsions during extraction. Celite traps these sub-micron particulates to allow for clean phase separation.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with water and carefully adjust the pH to ~3.5 using 1M HCl.

    • Self-Validation Check: The target amino acid is zwitterionic. At pH 3.5 (near its isoelectric point), it will spontaneously precipitate as an off-white solid. If no precipitate forms, the pH has overshot, and the highly soluble hydrochloride salt has formed. Adjust back with dilute NaOH until precipitation occurs. Filter and dry the solid.

Protocol B: Sodium Dithionite Reduction (Recommended for Poorly Soluble Batches)

This method exploits the carboxylic acid to create a fully homogeneous aqueous reaction, bypassing organic solvents entirely.

  • Dissolution: Suspend the substrate (1.0 eq) in a 10% aqueous NaHCO₃ solution (approx. 10 mL per gram of substrate). Stir at room temperature until effervescence (CO₂ evolution) ceases.

    • Self-Validation Check: The initial cloudy suspension must transition into a completely clear, homogeneous solution. This visual cue confirms the successful formation of the highly water-soluble sodium benzoate salt.

  • Reduction: Heat the homogeneous solution to 50 °C. Slowly add Sodium Dithionite (Na₂S₂O₄, 4.0 eq) in small portions over 30 minutes.

    • Causality: Dithionite decomposes rapidly in water, especially at elevated temperatures. Portion-wise addition ensures a sustained, steady-state concentration of the active reducing species (the sulfur dioxide radical anion, SO₂•⁻) [3].

  • Stirring & IPC: Stir at 50 °C for an additional 2 hours. Monitor completion via LC-MS.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Carefully acidify the mixture to pH 3.0–3.5 with 1M HCl.

    • Self-Validation Check: The sudden, massive precipitation of a solid confirms the re-protonation of the carboxylate back to the insoluble amino-benzoic acid. Filter the precipitate, wash with cold water, and dry under a high vacuum.

References

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ResearchGate. Verified mechanism of C-F bond activation by Palladium catalysts. 1

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. Detailed overview of Fe/NH₄Cl reduction kinetics and hydroxylamine rate-limiting steps. 2

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Application of sodium dithionite for the chemoselective reduction of nitrobenzoic acids. 3

Sources

Optimization

Purification methods for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid impurities

Technical Support Center: Purification of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Welcome to the Advanced Purification Support Hub Subject: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: Analogous to 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Welcome to the Advanced Purification Support Hub

Subject: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: Analogous to 1805097-33-9 family) Role: Senior Application Scientist Objective: To provide high-fidelity troubleshooting for the isolation and purification of this amphoteric fluorinated intermediate.[1][2]

The Core Challenge: The "Zwitterion Trap"

Before troubleshooting, you must understand the physical chemistry governing your yield loss.[2] This molecule contains three competing functionalities:

  • Carboxylic Acid (

    
    ):  Solubilizes in basic media (pH > 8).[2]
    
  • Aniline (

    
    ):  Solubilizes in highly acidic media (pH < 1).[2]
    
  • Trifluoromethyl Group: Adds significant lipophilicity, often causing the molecule to "oil out" rather than crystallize during pH adjustments.[2]

The Trap: At pH 3–4 (the Isoelectric Point or pI), the molecule exists as a zwitterion with minimum solubility in water but poor solubility in non-polar organic solvents.[2] Most purification failures occur here.[2]

Impurity Profiling & Origins

Understanding what you are removing is as critical as how you remove it.[2]

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Regioisomers Nitration at C-3 instead of C-5 during synthesis.[1][2]Very similar

; slightly different lipophilicity.[2]
Fractional Crystallization (Solvent selectivity).[2]
Nitro-Precursor Incomplete reduction of 5-nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.[1][2]Non-basic (no amine); highly lipophilic.[2]Acid Wash (Product protonates/dissolves; impurity stays in organic).[2]
Des-methyl Phenol Hydrolysis of methoxy group (harsh acid conditions).[1][2]Phenolic

.[2]
Base Extraction at controlled pH.[2]
Colored Oxidants Oxidation of aniline (azo/azoxy dimers).[2]Highly colored; often non-ionic or weakly basic.[2]Carbon filtration or HCl salt formation.[2]

Strategic Purification Workflows

Workflow A: The "pH Swing" Extraction (Primary Cleanup)

Use this for crude material containing non-amine impurities (e.g., nitro-precursors).[1]

  • Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3] The amine protonates (

      
      ), moving the product into the aqueous phase.[2]
      
    • Fate of Impurities: Nitro-precursors and neutral organics remain in the EtOAc layer.[1] Discard EtOAc.

  • Neutralization (The Critical Step):

    • Cool the aqueous acidic layer to 0–5°C.

    • Slowly add saturated

      
        or 2M NaOH  to adjust pH to 3.5–4.0 .[2]
      
    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter and wash with cold water.[2]

Workflow B: Recrystallization (Regioisomer Removal)

Use this if HPLC shows isomeric impurities (e.g., 3-amino isomer).[1][2]

  • Solvent System: Toluene : Heptane (1:[2]2) or Ethanol : Water (Gradient).[2]

  • Protocol:

    • Dissolve crude solid in minimum hot Toluene (

      
      C).
      
    • If colored, add activated charcoal (5 wt%), stir for 15 mins, and hot-filter.

    • Slowly add Heptane until turbidity is just observed.

    • Cool slowly to Room Temperature (RT), then to 4°C.

    • Why: The

      
       group disrupts crystal packing. Slow cooling allows the linear para-isomer (if present) or the desired regioisomer to pack preferentially over the kinked isomers.
      

Visualizing the Logic

The following diagram maps the decision process for purification based on the specific impurity profile you are observing.

PurificationLogic Start Crude 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid CheckHPLC Analyze HPLC Purity Start->CheckHPLC Decision1 Major Impurity Type? CheckHPLC->Decision1 PathNitro Nitro Precursor / Neutrals Decision1->PathNitro Non-Basic PathColor Dark Color (Oxidation) Decision1->PathColor Oxidized PathIsomer Regioisomers Decision1->PathIsomer Structural ActionAcidBase Acid/Base Extraction (Product into 1M HCl -> Neutralize to pH 4) PathNitro->ActionAcidBase ActionSalt HCl Salt Formation (Precipitate as Hydrochloride) PathColor->ActionSalt ActionRecryst Recrystallization (Toluene/Heptane) PathIsomer->ActionRecryst Final Pure Zwitterion ActionAcidBase->Final ActionSalt->Final Neutralize ActionRecryst->Final

Caption: Decision tree for selecting the optimal purification method based on impurity type.

Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. What is happening? A: This is typical aniline oxidation.[2] The amino group is electron-rich (activated by the methoxy group) and susceptible to air oxidation.

  • Fix: Do not dry in an oven exposed to air. Dry in a vacuum oven at

    
    C under a nitrogen bleed.
    
  • Pro-Tip: Store the compound as the Hydrochloride (HCl) salt if long-term storage is required. The protonated amine (

    
    ) is resistant to oxidation.[2]
    

Q2: I tried the Acid/Base extraction, but the product oiled out instead of precipitating at pH 4. A: The


 group increases lipophilicity, making the "oiling out" phase stable.[2]
  • Fix: Seeding is essential.[2] Keep a small amount of crude solid aside.[2] When you adjust the pH to 4 and see an oil, add the seed crystals and scratch the glass side of the flask.[1] Alternatively, add 10% isopropanol to the aqueous mixture before neutralization to increase the solubility of the oil phase, allowing it to crystallize slowly.[2]

Q3: Can I use silica gel chromatography? A: Yes, but standard silica is acidic and can cause streaking of the amine.[2]

  • Fix: Use neutralized silica (pre-washed with 1% Triethylamine) or use a mobile phase containing 1% Acetic Acid to suppress ionization of the carboxylic acid, keeping the molecule in a single protonation state.[2] A gradient of Hexane:Ethyl Acetate is standard [1].[2]

Q4: How do I remove the decarboxylated impurity (2-methoxy-5-trifluoromethyl-aniline)? A: This impurity lacks the acidic -COOH group.[1][2]

  • Fix: Dissolve the mixture in EtOAc and extract with saturated

    
     . The desired product (Benzoic Acid) will go into the aqueous base layer as a carboxylate salt.[2] The decarboxylated impurity will remain in the EtOAc layer.[2] Separate, then acidify the aqueous layer to recover the product.[2]
    

References

  • Vertex Pharmaceuticals. (2022).[2] Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide.[1][2][4] (WO2022056100A1).[2] Retrieved from

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid . This guide addresses the critical regioselectivity ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid . This guide addresses the critical regioselectivity challenges inherent in the electrophilic aromatic substitution (EAS) of poly-substituted benzene rings containing both strong electron-donating and electron-withdrawing groups.

Strategic Analysis: The "Battle of Directors"

The synthesis of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid typically proceeds via the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by reduction. The core challenge lies in the nitration step , where three substituents exert competing electronic and steric influences.

The Substrate Landscape

We are nitrating 4-methoxy-2-(trifluoromethyl)benzoic acid . Let us analyze the directing effects on the available positions (C3, C5, C6):

  • Methoxy (-OMe) at C4: A strong Ortho/Para activator . It directs incoming electrophiles to C3 and C5 .

  • Trifluoromethyl (-CF

    
    ) at C2:  A strong Meta director  (deactivator). Relative to itself, it directs to C4  (blocked) and C6 . It deactivates C3 and C5 (ortho/para to itself).
    
  • Carboxyl (-COOH) at C1: A moderate Meta director (deactivator). Relative to itself, it directs to C3 and C5 .

The Regioselectivity Outcome
PositionElectronic InfluenceSteric EnvironmentProbability
C3 Activated by -OMe (ortho)Directed by -COOH (meta)Deactivated by -CF

(ortho)
Severe Clashing: Sandwiched between -CF

and -OMe.
Low (<5%)
C5 Activated by -OMe (ortho)Directed by -COOH (meta)Deactivated by -CF

(para)
Open: Flanked by -OMe and -H.High (>90%)
C6 Deactivated by -OMe (meta)Directed by -CF

(meta)Deactivated by -COOH (ortho)
Moderate: Adjacent to -COOH and -CF

.
Trace

Conclusion: The -OMe group is the dominant activator. While C3 and C5 are both electronically activated, steric hindrance at C3 (the "buttressing effect" of the bulky CF


) forces the nitronium ion to attack C5 , yielding the desired regioisomer.

Troubleshooting Guide & FAQs

Issue 1: Formation of "Phantom" Impurities (Isomers)

User Question: "I observe a persistent impurity (5-8%) by HPLC with the same mass as the product. Is this the C3-nitro isomer?"

Diagnosis: While the C3-isomer is possible, it is sterically disfavored. A more insidious competitor in electron-rich benzoic acids is Ipso-Nitration (Decarboxylative Nitration) .

  • Mechanism: The strong -OMe donor at C4 activates the C1 position (para to it). The nitronium ion (

    
    ) can attack C1, displacing the carboxyl group (-COOH) and generating 1-nitro-4-methoxy-2-(trifluoromethyl)benzene .
    
  • Verification: Check your LC-MS. The ipso-product will have a mass of

    
    . If the mass is identical to the product, it is likely the C3-isomer. If the mass is lower (loss of 44 Da, gain of 46 Da 
    
    
    
    +2 Da difference, or simply loss of CO2 mass depending on ionization), suspect decarboxylation.

Corrective Action:

  • Lower Temperature: Ipso-substitution often has a higher activation energy. Maintain reaction temperature strictly below 0°C during addition.

  • Solvent Switch: Use Acetic Anhydride as a co-solvent. This generates acetyl nitrate (

    
    ), a milder and more selective nitrating agent than the standard sulfuric/nitric acid mix, reducing "brute force" side reactions.
    
Issue 2: Incomplete Conversion

User Question: "The reaction stalls at 70% conversion. Adding more nitric acid only increases byproducts."

Diagnosis: The substrate contains two strong electron-withdrawing groups (-CF


 and -COOH). Despite the -OMe activation, the ring is overall electron-deficient compared to anisole. The reaction rate is slow, and water generated during nitration dilutes the acid, quenching the nitronium ion.

Corrective Action:

  • Use Fuming HNO

    
    :  Standard 65% nitric acid introduces too much water. Use fuming nitric acid (>90%) or generate anhydrous 
    
    
    
    in situ using nitrate salts (
    
    
    ) in concentrated
    
    
    .
  • Dehydrating Agent: Perform the reaction in Trifluoromethanesulfonic acid (TfOH) or add oleum (fuming sulfuric acid) to scavenge water. Caution: This increases acidity and risk of ipso-attack (see Issue 1).

Issue 3: Demethylation

User Question: "I see a peak corresponding to a phenol (-OH instead of -OMe). Did the acid cleave the ether?"

Diagnosis: Yes. Although methyl ethers are generally stable to nitration, the combination of high temperature and strong Lewis acidity (if using metal catalysts) or high concentrations of


 can facilitate ether cleavage.

Corrective Action:

  • Keep the reaction time short.

  • Quench immediately onto ice/water.

  • Avoid allowing the reaction mixture to warm up before quenching.

Optimized Experimental Protocol

This protocol minimizes the C3-isomer and ipso-substitution by using controlled nitration kinetics.

Step 1: Nitration

Goal: Synthesis of 5-nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, charge Sulfuric Acid (

    
    , conc., 10 vol) . Cool to -5°C .
    
  • Substrate Addition: Add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) portion-wise. Ensure the internal temperature does not exceed 0°C. Stir until fully dissolved.

  • Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and Sulfuric Acid (2 vol) .

  • Addition: Add the acid mixture dropwise over 60 minutes. Critical: Keep T < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

    • Checkpoint: If conversion < 90%, warm slowly to 10°C, but do not exceed room temperature.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product should precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove residual acid. Dry under vacuum at 45°C.

Step 2: Reduction

Goal: Conversion to 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

Note: Catalytic hydrogenation is preferred for cleanliness, but Fe/HCl or SnCl2 can be used if halogen sensitivity is not an issue (though -CF3 is stable).

  • Dissolution: Dissolve the nitro intermediate in Methanol (10 vol) .

  • Catalyst: Add 10% Pd/C (5 wt% loading) under Nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ). Stir under a balloon of 
    
    
    
    (or 1-3 bar in an autoclave) at Room Temperature for 4-6 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the crude amino acid.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace regioisomers.

Visualizing the Pathway

G Start 4-methoxy-2-(trifluoromethyl) benzoic acid Complex Sigma Complex Formation Start->Complex HNO3 / H2SO4 Path_C5 Attack at C5 (Major Pathway) Complex->Path_C5 Ortho to OMe Para to CF3 Path_C3 Attack at C3 (Sterically Hindered) Complex->Path_C3 Ortho to OMe Ortho to CF3 Path_Ipso Ipso-Attack at C1 (Decarboxylation Risk) Complex->Path_Ipso Para to OMe Prod_5 5-nitro-4-methoxy- 2-(trifluoromethyl)benzoic acid (Target Precursor) Path_C5->Prod_5 >90% Yield Prod_3 3-nitro isomer (Impurity) Path_C3->Prod_3 <5% Yield Prod_Ipso 1-nitro-4-methoxy- 2-(trifluoromethyl)benzene Path_Ipso->Prod_Ipso Trace (High T) Final TARGET: 5-amino-4-methoxy- 2-(trifluoromethyl)benzoic acid Prod_5->Final H2, Pd/C (Reduction)

Figure 1: Reaction pathway illustrating the competition between the desired C5-nitration and the sterically/electronically disfavored side reactions.

References

  • Vertex Pharmaceuticals. Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide.[1] WO2022056100A1. Google Patents. Available at:

  • MDPI. Regioselective Nucleophilic Aromatic Substitution in Quinazoline Synthesis. (General principles of regioselectivity in substituted aromatics). Available at: [Link]

  • Diehl, G. L., et al. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid.[2] Acta Crystallographica Section E. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid Regioisomers

Welcome to the Advanced Troubleshooting Guide for the isolation of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, I frequently see researchers lose weeks attempting to separate high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, I frequently see researchers lose weeks attempting to separate highly substituted anthranilic acid regioisomers using standard normal-phase silica. The key to breaking this purification bottleneck lies in abandoning two-dimensional polarity in favor of exploiting three-dimensional steric differences and specialized stationary phases.

Mechanistic Overview: The Regioisomer Challenge

The synthesis of this API intermediate typically involves the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by reduction. The methoxy group is a strong ortho/para director, while the trifluoromethyl and carboxyl groups are meta directors. Consequently, electrophilic aromatic substitution yields two primary regioisomers: the sterically favored 5-nitro isomer (para to the methoxy group) and the sterically hindered 3-nitro isomer (ortho to the methoxy group). Upon reduction, these translate into the 5-amino target and the 3-amino critical impurity.

Because both isomers possess identical molecular weights, functional groups, and nearly identical pKa values, they exhibit co-elution on standard silica gel.

SynthesisPathway SM 4-Methoxy-2-(trifluoromethyl) benzoic acid Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution SM->Nitration MajorNitro 5-Nitro Isomer (Major) Para to -OCH3, less hindered Nitration->MajorNitro Major Pathway MinorNitro 3-Nitro Isomer (Minor) Ortho to -OCH3, sterically hindered Nitration->MinorNitro Minor Pathway Reduction Reduction (Pd/C, H2) Nitro to Amine MajorNitro->Reduction MinorNitro->Reduction Target 5-Amino Target API (Desired) Reduction->Target Impurity 3-Amino Regioisomer (Critical Impurity) Reduction->Impurity

Nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid yielding 5-amino and 3-amino regioisomers.

Troubleshooting & FAQs

Q1: Why do the 3-amino and 5-amino regioisomers co-elute as a single spot on normal-phase TLC? A: Both isomers possess identical functional groups capable of hydrogen bonding with silanol groups on the silica surface. Their dipole moments are virtually indistinguishable. Normal-phase chromatography cannot discern the subtle positional variance of the amine. To separate unusual, heavily substituted amino acids, specialized stationary phases leveraging shape recognition or ion-exchange are required [1].

Q2: Can I use pH-swing (acid-base) extraction to enrich the 5-amino isomer? A: Only for preliminary crude cleanup, not for regioisomer separation. The pKa of the carboxyl group (~3.5) and the protonated amine (~2.0, depressed by the electron-withdrawing -CF3 group) are too similar between the isomers. Attempting an isoelectric precipitation will cause both isomers to crash out simultaneously.

Q3: What is the most scalable method for separating these isomers without resorting to Prep-HPLC? A: Fractional crystallization via selective salt formation. By introducing a bulky amine like Dicyclohexylamine (DCHA), you amplify the steric differences between the isomers, altering their crystal lattice energies and allowing the 5-amino salt to precipitate selectively.

Q4: If crystallization fails for my specific crude profile, what are the optimal Prep-HPLC conditions? A: Avoid standard C18 columns. Instead, utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns maintain hydrophobic retention while introducing fluorine-fluorine interactions, π-π stacking, and rigid shape recognition, which are highly sensitive to the positional variance of halogenated aromatic regioisomers [2].

PurificationWorkflow Crude Crude Mixture (5-Amino + 3-Amino) Scale Production Scale? Crude->Scale Small Analytical / Discovery (< 5g) Scale->Small Large Process / Scale-up (> 5g) Scale->Large HPLC Prep-HPLC (PFP Column) Shape & Dipole Selectivity Small->HPLC Salt DCHA Salt Formation Amplifies Solubility Difference Large->Salt Pure Pure 5-Amino Isomer (>99% ee/Regiopurity) HPLC->Pure Cryst Fractional Crystallization (EtOH/Water) Salt->Cryst Cryst->Pure

Decision matrix for separating 5-amino and 3-amino regioisomers based on production scale.

Validated Experimental Methodologies

Protocol A: Scalable Fractional Crystallization (DCHA Salt)

This protocol leverages steric amplification to bypass the need for chromatography on a multi-gram scale.

  • Salt Formation: Dissolve 10.0 g of the crude isomer mixture in 50 mL of Ethyl Acetate (EtOAc) at 60°C. Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

    • Causality: DCHA is a highly bulky secondary amine. The 3-amino regioisomer has its amino group sterically compressed between the -CF3 and -OCH3 groups, disrupting optimal crystal lattice packing with the bulky DCHA counterion. The 5-amino isomer, being less hindered, forms a tighter, thermodynamically stable, and less soluble crystalline lattice.

  • Controlled Cooling: Allow the solution to cool to room temperature over 2 hours at a rate of ~0.5°C/min, then chill to 4°C for 12 hours. Do not crash-cool, as this will trap the 3-amino isomer in the lattice.

  • Isolation & Self-Validation: Filter the precipitate and wash with cold EtOAc (2 x 10 mL).

    • Self-Validating Step: Before proceeding, run an analytical HPLC on both the isolated crystals (dissolved in MeOH) and the mother liquor. A successful thermodynamic resolution will show >95% purity of the 5-amino salt in the crystals, and >80% enrichment of the 3-amino impurity in the mother liquor.

  • Free-Basing: Suspend the pure DCHA salt in 0.1 M HCl and extract with Dichloromethane (DCM) to recover the pure 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

Protocol B: Preparative Reverse-Phase HPLC (PFP Phase)

For discovery-scale (<5g) where absolute purity is required immediately, utilizing specialized gradients is essential [3].

  • Column Selection: Equip the Prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: Standard C18 relies purely on hydrophobic partitioning, which is identical for both isomers. PFP phases introduce orthogonal retention mechanisms (dipole-dipole, π-π, and steric shape recognition) specifically tailored for fluorinated aromatics [2].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in Milli-Q Water.

    • Buffer B: 0.1% Formic Acid in LC-MS grade Methanol. (Avoid Acetonitrile, as Methanol acts as a better hydrogen-bond donor, enhancing the shape-recognition of the PFP phase).

  • Gradient & Execution: Run a shallow gradient from 30% B to 60% B over 45 minutes. The 3-amino isomer (more sterically hindered, less interaction with the PFP phase) will elute first, followed by the baseline-resolved 5-amino target.

  • Self-Validation: Re-inject a mixed fraction of the leading and tailing edges of the collected peaks. If the resolution (

    
    ) drops below 1.5, decrease the gradient slope to 0.5% B/min.
    

Quantitative Method Comparison

Purification MethodTypical YieldTarget RegiopurityScalabilityCost / GramPrimary Mechanism of Separation
Normal Phase Silica N/A (Fails)< 60%HighLowPolarity / Hydrogen Bonding
DCHA Salt Crystallization 65 - 75%> 98%Very High (>1kg)LowSteric Lattice Packing Energy
Prep-HPLC (C18 Column) 40 - 50%~ 85%Low (<5g)HighHydrophobic Partitioning
Prep-HPLC (PFP Column) 85 - 90%> 99.5%Low (<5g)HighShape Recognition & π-π Stacking

References

  • Németi, G., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." International Journal of Molecular Sciences, 2025, 26(9), 4004.[Link]

  • ACE HPLC Columns. "ACE C18-PFP Technical Brochure: Separation of Regioisomers." Advanced Chromatography Technologies.[Link]

  • P. A. Peixoto, et al. "Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples." National Center for Biotechnology Information (PMC), 2020.[Link]

Troubleshooting

Recrystallization solvents for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Technical Support Ticket: #REC-886498 Subject: Purification Protocols for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #REC-886498 Subject: Purification Protocols for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 886498-88-2). This compound presents a unique "push-pull" solubility profile due to the interplay between the lipophilic trifluoromethyl group (


), the electron-donating methoxy/amino groups, and the ionizable carboxylic acid.

Successful isolation requires balancing these competing properties. While standard amino-acid recrystallization methods apply, the fluorinated moiety significantly increases solubility in organic solvents, often leading to "oiling out" if solvent polarity is not carefully modulated.

Part 1: Solvent Selection Logic

The following table summarizes validated solvent systems based on the specific impurity profile of your crude material.

Solvent System Role Primary Application Mechanism of Action
Ethanol / Water Standard General Purity EnhancementPolarity Swing: The compound is soluble in hot ethanol (

C) but insoluble in water. The

group prevents the "crashing out" often seen with non-fluorinated analogs, allowing for controlled crystal growth.
Toluene / Acetonitrile High Purity Removal of Polar ImpuritiesLipophilic Selection: Toluene dissolves the fluorinated scaffold at high temps, while polar/inorganic impurities remain insoluble and can be hot-filtered.
NaOH / HCl (aq) Chemical Bulk Isolation / Color RemovalpH Swing: Exploits the amphoteric nature. Dissolution in base breaks crystal lattice; reprecipitation at the isoelectric point (pI) excludes non-ionizable organic impurities.
Ethyl Acetate / Heptane Alternative Drying / Solvate RemovalAnti-Solvent: Useful if the material holds onto water. Heptane acts as a strong anti-solvent to force precipitation from the organic layer.

Part 2: Decision Logic & Workflow

The choice of purification method depends heavily on the state of your crude material.[1][2] Use the following logic flow to determine the optimal path.

PurificationLogic Start START: Analyze Crude Material CheckColor Is the material dark/colored (Oxidation products)? Start->CheckColor CheckInorganic High Inorganic Salts? CheckColor->CheckInorganic No (Off-white) AcidBase PROTOCOL A: Acid/Base Reprecipitation (w/ Charcoal) CheckColor->AcidBase Yes (Pink/Brown) CheckInorganic->AcidBase Yes CheckPurity Is Purity > 95%? CheckInorganic->CheckPurity No AcidBase->CheckPurity After Drying RecrystEtOH PROTOCOL B: EtOH/Water Recrystallization CheckPurity->RecrystEtOH Yes (Polishing) RecrystTol PROTOCOL C: Toluene Reslurry/Crystallization CheckPurity->RecrystTol No (Deep Clean) Final Pure Crystal Isolation RecrystEtOH->Final RecrystTol->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material attributes.

Part 3: Detailed Experimental Protocols

Protocol A: Acid/Base Chemical Purification (The "Reset" Button)

Best for: Removing colored oxidation byproducts and inorganic salts.

  • Dissolution: Suspend the crude solid (10 g) in water (50 mL).

  • Basification: Slowly add 2M NaOH with stirring until pH > 10. The solid should dissolve completely.[2][3][4]

    • Note: If a haze remains, these are non-acidic impurities.

  • Filtration: Add activated charcoal (5 wt%) and stir for 30 mins. Filter through a Celite pad to remove charcoal and insoluble organics.

  • Precipitation: Cool the filtrate to 10°C. Slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH.[] The product will begin to precipitate as you approach neutral pH. Continue acidifying to pH 4.0–4.5 . Do not go too acidic (pH < 2), or the amine moiety may form a soluble hydrochloride salt.

  • Isolation: Filter the thick slurry and wash with cold water (2 x 20 mL). Dry in a vacuum oven at 50°C.

Protocol B: Ethanol/Water Recrystallization

Best for: Final polishing to achieve >99% purity.

  • Slurry: Place crude solid (e.g., 5 g) in a flask. Add Ethanol (15 mL).

  • Heating: Heat to reflux (

    
    C). If not fully dissolved, add Ethanol in 1 mL increments until clear.
    
    • Troubleshooting: If the solution is clear but colored, do not add charcoal here (use Protocol A).

  • Anti-Solvent Addition: Remove from heat source.[4] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.[4]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, move to an ice bath (

    
    C) for 1 hour.
    
  • Filtration: Collect crystals via vacuum filtration.[2] Wash with a cold 1:1 Ethanol/Water mixture.

Part 4: Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why?

  • Root Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling was too rapid. The lipophilic

    
     group exacerbates this in aqueous mixtures.
    
  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure material at a temperature just below the cloud point.

    • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

    • Switch Solvent: If using EtOH/Water, switch to Toluene .[4] The higher boiling point allows for better thermal control.

Q2: My product has a persistent pink/brown hue.

  • Root Cause: Oxidation of the amino group (aniline derivative). This is common in electron-rich aromatics.

  • Solution: Recrystallization alone rarely fixes this. You must perform Protocol A (Acid/Base) using sodium bisulfite (1 wt%) in the aqueous base solution to reduce the oxidized species before reprecipitation.

Q3: Yield is lower than expected (<60%).

  • Root Cause: The compound has significant solubility in the mother liquor due to the

    
     group (which increases organic solubility) or incorrect pH during precipitation.
    
  • Solution:

    • Check the pH of the mother liquor. Ensure it is exactly at the isoelectric point (likely pH 4–5).

    • Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a "second crop" of crystals.

Q4: Can I use Dichloromethane (DCM)?

  • Advice: Avoid DCM for crystallization. The compound is likely too soluble in DCM, making recovery difficult. DCM is suitable for extraction but not for crystallization.

References

  • Vertex Pharmaceuticals. (2022). Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide.[6] (WO Patent No. 2022056100A1). Google Patents. Link

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-(trifluoromethyl)benzoic acid Product Sheet. Merck KGaA. Link

  • Janssen Pharmaceutica. (2013). Preparation of Quinazoline Derivatives as Kinase Inhibitors. (WO Patent No. 2013061074). (Describes synthesis of related FGFR intermediates). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic compounds.

Sources

Optimization

Stability of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid under basic conditions

The following guide is designed as a specialized technical support resource for researchers working with 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid . It moves beyond generic safety data sheets to address specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid . It moves beyond generic safety data sheets to address specific stability mechanisms, troubleshooting scenarios, and validated protocols.

Topic: Stability of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid under Basic Conditions Ticket ID: TECH-SUP-2026-CF3-BENZ Responder: Senior Application Scientist, Structural Chemistry Division

Executive Technical Summary

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid exhibits a bimodal stability profile in basic media.

  • Thermodynamic Stability (Mild Base): In mild aqueous bases (e.g., 1M NaHCO₃, pH 8–9), the compound rapidly forms a stable benzoate salt. The electron-withdrawing trifluoromethyl (-CF₃) group stabilizes the carboxylate, while the electron-donating amino (-NH₂) and methoxy (-OMe) groups increase electron density in the ring, preventing nucleophilic attack on the aromatic core under ambient conditions.

  • Kinetic Instability (Strong/Hot Base): Under forcing conditions (pH > 12, T > 60°C), the compound is susceptible to two primary degradation pathways:

    • Hydrolytic Defluorination: Driven by the para-amino group donating electron density into the ring, facilitating the ejection of fluoride ions from the -CF₃ group.

    • Oxidative Polymerization: The electron-rich aniline moiety is prone to oxidation, leading to azo-linkages or "aniline black" type polymerization, accelerated by high pH.

Critical Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the molecular causality.

A. The "Para-Push" Defluorination Mechanism

The most critical, often overlooked instability arises from the relative positioning of the substituents.

  • Configuration: The Amino group at position 5 is para to the Trifluoromethyl group at position 2.

  • Mechanism: The lone pair on the nitrogen can donate into the aromatic ring (resonance). In strong base, this electron density is pushed across the ring to the para position, destabilizing the C-F bonds. This can lead to the formation of a quinone-methide-like intermediate, resulting in the hydrolysis of -CF₃ to a carboxyl group (forming a phthalic acid derivative) or hydroxy-species.

B. Oxidative Instability

Anilines are notoriously air-sensitive in basic solutions. The deprotonation of the amine (though pKa is very high, >30) is not the driver; rather, the electron-rich ring reacts with dissolved oxygen.

  • Visual Indicator: Solution turns from clear/pale yellow to dark brown/black.

C. Decarboxylation (Low Risk in Base)

Unlike acid-catalyzed decarboxylation, base-mediated decarboxylation is sterically inhibited here. The ortho-CF₃ group is bulky, twisting the carboxylate out of plane, but the negative charge repulsion between the carboxylate and the electron-rich ring prevents facile loss of CO₂ unless catalyzed by transition metals (Cu, Ag).

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways your molecule faces in basic solution.

G cluster_conditions Environmental Factors Start 5-Amino-4-methoxy- 2-(trifluoromethyl)benzoic acid Salt Benzoate Salt (Stable Species) Start->Salt Mild Base (NaHCO3) Fast, Reversible Oxidation Azo-Dimers / Polymers (Brown Precipitate) Salt->Oxidation O2, High pH, Time Irreversible Defluoro Hydrolyzed Species (COOH/OH substitution) Salt->Defluoro NaOH (>1M), Heat (>60°C) Para-Amino Push Heat Heat (>60°C) Heat->Defluoro Oxygen Dissolved O2 Oxygen->Oxidation StrongBase pH > 12 StrongBase->Oxidation StrongBase->Defluoro

Figure 1: Reaction pathways under basic conditions. Green path indicates safe handling; red/yellow paths indicate degradation risks.

Troubleshooting & FAQs

Q1: My solution turned dark brown overnight. Is the compound ruined?

Diagnosis: Oxidative Degradation. The aniline amine group has oxidized. This is common in basic solutions exposed to air.

  • Impact: Purity has likely dropped. The brown color comes from highly conjugated azo-oligomers which have high extinction coefficients; even 1-2% degradation can look like "black sludge."

  • Solution:

    • Acidify to pH 3–4 immediately to stop the reaction.

    • Filter the precipitate (often the impurities are less soluble).

    • Recrystallize if necessary.

  • Prevention: Always sparge basic solvents with Nitrogen/Argon before dissolving the compound.

Q2: I see a new peak in the ¹⁹F NMR (approx -60 to -70 ppm). What is it?

Diagnosis: Hydrolytic Defluorination. The standard -CF₃ signal on an aromatic ring usually appears around -60 to -65 ppm.

  • Shift: If you see a shift or loss of the signal (and appearance of fluoride ion at -120 ppm), the -CF₃ group is hydrolyzing.

  • Cause: You likely heated the reaction in strong base (NaOH/KOH). The para-amino group facilitated the ejection of fluoride.

  • Fix: Lower the temperature. If a base is required for a coupling reaction (e.g., Suzuki), use a weaker base like K₃PO₄ or Cs₂CO₃ instead of hydroxides.

Q3: Can I use this compound in a saponification reaction (e.g., ester hydrolysis)?

Answer: Proceed with Caution. If you are trying to hydrolyze an ester elsewhere on the molecule:

  • Risk: The -CF₃ group is stable enough for standard LiOH/THF/Water saponification at room temperature.

  • Danger Zone: Do not reflux in aqueous NaOH. You will degrade the -CF₃ group before the ester cleaves if the ester is sterically hindered.

  • Recommendation: Use LiOH (2-3 eq) in THF:H₂O (1:1) at 20°C. Monitor by LC-MS.

Validated Protocols

Protocol A: Safe Dissolution for Biological Assays (Stock Solution)

Objective: Create a stable 10 mM stock solution at physiological pH.

ParameterSpecification
Solvent System DMSO (primary) or 1.0 eq NaOH (aqueous)
Max Concentration 50 mM (as Na-salt in water)
Stability Window 24 Hours at 4°C (Aqueous) / 6 Months at -20°C (DMSO)

Step-by-Step:

  • Calculate: Determine moles of compound.

  • Inert Atmosphere: Flush the vial with Nitrogen gas.

  • Dissolve:

    • Option 1 (DMSO): Dissolve free acid in anhydrous DMSO. This is the most stable form.

    • Option 2 (Aqueous): Add 0.95 equivalents of 1M NaOH. Do not add excess base. Sonicate briefly. The pH should be ~7.5–8.0.

  • Verification: The solution should be colorless to pale yellow. If it turns orange immediately, check your water quality (metal ions catalyze oxidation).

Protocol B: Stability Check (HPLC Method)

Use this to verify integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Aromatic) and 210 nm (Amide/Amine).

  • Pass Criteria: Single peak >98% area. Impurities from oxidation usually elute later (more lipophilic dimers).

Stability Data Matrix

ConditionTimeframeResultRecommendation
1M NaHCO₃ (RT) 24 HoursStable Preferred for aqueous workups.
1M NaOH (RT) 4 HoursStable Acceptable for short durations.
1M NaOH (60°C) 1 HourDegradation (<5%)Avoid. Hydrolysis of -CF₃ begins.
1M NaOH (Reflux) 30 MinsFailure (>20%)Critical Failure. Defluorination & Polymerization.
DMSO + Base (Air) 24 HoursDiscoloration Avoid. Oxidative darkening occurs rapidly.

References

  • RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (Explains the mechanism of base-mediated defluorination in electron-rich aromatics).

  • Sigma-Aldrich. (n.d.).[1] 2-(Trifluoromethyl)benzoic acid Product Analysis. (Baseline stability data for the core scaffold).

  • Xu, P., et al. (2021).[2] Radical Decarboxylative Carbometalation of Benzoic Acids.[2] Journal of the American Chemical Society.[2][3] (Discusses decarboxylation risks and mechanisms).

  • BenchChem. (2025).[4][5] Stability of 4-methoxybenzoic acid under acidic and basic conditions.[5] (Comparative data for the methoxy-benzoic acid substructure).

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Introduction & Application Context 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antipsycho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antipsychotic derivatives. Its unique substitution pattern—combining an electron-withdrawing trifluoromethyl group with electron-donating amino and methoxy groups—creates a distinct electronic environment that is challenging to characterize without rigorous protocols.

This guide provides a comparative analysis of the 1H NMR spectral signature of this molecule. In the absence of a globally harmonized reference standard in public repositories, this analysis synthesizes theoretical substituent increment data with experimental validation from structural congeners (e.g., 5-methoxy-2-(trifluoromethyl)benzoic acid, CAS 716-31-4).

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers.

Structural Analysis & Theoretical Chemical Shifts

The molecule consists of a tetrasubstituted benzene ring. The key to successful analysis is correctly assigning the two aromatic protons (H3 and H6), which appear as singlets but possess distinct electronic environments.

Substituent Effects (Chemometric Prediction)
  • Position 1 (COOH): Strong electron-withdrawing (Deshielding).

  • Position 2 (CF3): Strong electron-withdrawing (Deshielding); induces long-range coupling (

    
    ).
    
  • Position 4 (OCH3): Electron-donating (Shielding); resonance effect ortho/para.[1]

  • Position 5 (NH2): Electron-donating (Shielding); resonance effect ortho/para.[1]

Predicted 1H NMR Spectrum (DMSO-d6)

Reference Frequency: 400 MHz / 298 K

PositionGroupMultiplicityPredicted Shift (

, ppm)
IntegrationKey Diagnostic Feature
-COOH Carboxylic AcidBroad Singlet12.5 – 13.51HDisappears in D₂O/MeOD. Very broad.
H3 AromaticSinglet (or q)*7.05 – 7.151HOrtho to CF₃. May show broadening or fine splitting (

Hz).
H6 AromaticSinglet7.35 – 7.451HOrtho to COOH. Deshielded relative to H3.
-NH2 AmineBroad Singlet5.0 – 6.02HExchangeable. Position is concentration/temperature dependent.
-OCH3 MethoxySinglet3.80 – 3.853HStrong singlet. Diagnostic for 4-position.

*Note: While H3 is theoretically a singlet due to lack of adjacent protons, the proximity to the CF3 group often induces a quartet splitting of 1-2 Hz or significant peak broadening.

Comparative Performance: Solvent Selection

The choice of solvent dramatically alters the spectral appearance, particularly for the exchangeable protons (-NH2, -COOH).

Comparison Table: DMSO-d6 vs. Methanol-d4 vs. CDCl3
FeatureDMSO-d6 (Recommended) Methanol-d4 (Alternative) Chloroform-d (CDCl3)
Solubility Excellent. Dissolves zwitterionic amino acids well.Good. Poor. Amino-benzoic acids often aggregate or crash out.
-NH2 Signal Visible. Sharp to broad singlet (~5.5 ppm).Invisible. Exchanges with deuterium (-ND2).Broad/Invisible. Often too broad to integrate accurately.
-COOH Signal Visible. Broad hump (>12 ppm).Invisible. Exchanges (-COOD).Invisible/Broad.
Aromatic Resolution High. Distinct separation of H3/H6.High. Shifts may move upfield slightly.Poor resolution due to aggregation.
Use Case Structural Characterization & Purity. Confirming Exchangeable Protons. Not Recommended.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation (Standard)
  • Weigh 5–10 mg of the solid sample.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Checkpoint: Ensure the solution is perfectly clear. Suspended particles cause line broadening.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons adjacent to CF3 and COOH may have longer T1 relaxation times. A short D1 leads to integration errors (underestimating aromatic protons vs OCH3).

  • Spectral Width: -2 to 16 ppm (to capture the COOH peak).

Step 3: Isomer Differentiation (Advanced Verification)

A common synthetic impurity is the regioisomer where the NH2 and OCH3 groups are swapped or positioned differently.

  • Experiment: 1D NOE or 2D NOESY.

  • Logic:

    • Irradiate -OCH3 (3.8 ppm).

    • Target Molecule: NOE observed to H3 (the proton ortho to CF3) and H5-NH2 (if visible).

    • Regioisomer (e.g., 5-methoxy-4-amino): NOE pattern will differ based on proximity to the aromatic protons.

Visualization of Analytical Logic

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision-making process for assigning the spectrum and validating the structure.

NMR_Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Check_NH2 Check 5-6 ppm Region Acquire->Check_NH2 Decision_NH2 Broad Singlet Present? Check_NH2->Decision_NH2 Decision_NH2->Solvent No (Check Solubility) Assign_H3_H6 Assign Aromatics: Singlet ~7.1 (H3) Singlet ~7.4 (H6) Decision_NH2->Assign_H3_H6 Yes Validation Validation Step: D2O Shake / MeOD Assign_H3_H6->Validation Final Structure Confirmed Validation->Final NH2/COOH Disappear

Caption: Step-by-step logic for confirming the structure of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

Diagram 2: Distinguishing Regioisomers (NOESY Logic)

Visualizing how to distinguish the target from a potential 4-amino-5-methoxy isomer using NOE correlations.

Isomer_Distinction cluster_legend NOE Correlations OCH3 Methoxy (-OCH3) ~3.8 ppm H3 H3 (Aromatic) ~7.1 ppm OCH3->H3 Strong NOE (Ortho) NH2 Amino (-NH2) ~5.5 ppm OCH3->NH2 Weak NOE (Ortho) Target Target Molecule (4-OCH3, 5-NH2)

Caption: Expected NOE correlations. The Methoxy group (4-position) shows a strong NOE to the H3 proton (3-position).

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(Trifluoromethyl)benzoic acid Spectral Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information for Ruppert-Prakash reaction products. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 5-Amino vs. 4-Amino Trifluoromethyl Benzoic Acids

As a Senior Application Scientist, selecting the correct fluorinated building block is critical for the success of any medicinal chemistry campaign. Trifluoromethyl benzoic acid derivatives are highly prized in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct fluorinated building block is critical for the success of any medicinal chemistry campaign. Trifluoromethyl benzoic acid derivatives are highly prized in drug discovery—serving as core scaffolds for compounds ranging from the bronchodilator Mabuterol [3] to novel benzothiazole antitumor agents [1].

However, the positional isomerism of the amino group relative to the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups fundamentally alters the molecule's reactivity. This guide objectively compares the mechanistic behavior, nucleophilic profiles, and experimental handling of 4-amino-3-trifluoromethylbenzoic acid versus 5-amino-3-trifluoromethylbenzoic acid .

Mechanistic Causality: The "Why" Behind the Reactivity

The reactivity of these bi-functional building blocks is dictated by a tug-of-war between resonance (-M), inductive (-I) effects, and steric hindrance.

Electronic Deactivation vs. Preservation
  • 4-Amino-3-trifluoromethylbenzoic acid: In this isomer, the amino group is positioned para to the carboxylic acid and ortho to the CF₃ group. The carbonyl group exerts a strong resonance withdrawal (-M effect), pulling lone-pair electron density away from the nitrogen. Simultaneously, the adjacent CF₃ group exerts a powerful inductive pull (-I effect). This synergistic withdrawal renders the amine an extremely poor nucleophile, often complicating standard labeling or coupling reactions [2].

  • 5-Amino-3-trifluoromethylbenzoic acid: Here, the amino group is meta to both the COOH and the CF₃ groups. Because resonance effects (-M) do not operate effectively at the meta position, the amine only experiences moderate inductive (-I) withdrawal. Consequently, the lone pair remains significantly more localized on the nitrogen, preserving moderate nucleophilicity.

The Steric Volume Effect

The CF₃ group has a van der Waals volume roughly equivalent to an isopropyl group. In the 4-amino isomer, the ortho-relationship creates a severe steric clash, physically blocking the trajectory of incoming electrophiles. The 5-amino isomer is sterically unencumbered at the amine face, drastically lowering the activation energy required for N-acylation or N-alkylation.

Visualizing the Divergence

The interplay of these electronic and steric factors forces chemists to adopt entirely different synthetic workflows depending on the chosen isomer.

Reactivity_Pathways Node_4A 4-Amino-3-CF3-Benzoic Acid Node_4A_Nuc Reduced Amine Nucleophilicity (Steric Hindrance, -M/-I Effects) Node_4A->Node_4A_Nuc Ortho CF3 + Para COOH Node_4A_Cond Harsh N-Acylation Conditions (Acid Chlorides, Heat, Pyridine) Node_4A_Nuc->Node_4A_Cond Forces use of Node_5A 5-Amino-3-CF3-Benzoic Acid Node_5A_Nuc Moderate Amine Nucleophilicity (Unobstructed, -I Effect Only) Node_5A->Node_5A_Nuc Meta CF3 + Meta COOH Node_5A_Cond Standard N-Acylation Conditions (HATU, DIPEA, RT) Node_5A_Nuc->Node_5A_Cond Enables use of

Mechanistic divergence in N-acylation workflows driven by positional electronic and steric effects.

Quantitative Comparison Data

To facilitate rapid decision-making in library design, the empirical reactivity profiles of both scaffolds are summarized below.

Property / Metric4-Amino-3-trifluoromethylbenzoic acid5-Amino-3-trifluoromethylbenzoic acid
Amine Position Para to COOH, Ortho to CF₃Meta to COOH, Meta to CF₃
Electronic Effects on NH₂ Strong -M (COOH), Strong -I (CF₃)Moderate -I (COOH), Moderate -I (CF₃)
Steric Environment Highly hindered by adjacent CF₃Unhindered (no adjacent bulky groups)
Nucleophilicity Poor (Requires harsh activation)Moderate (Compatible with standard coupling)
Preferred N-Acylation Acid Chlorides + Pyridine + HeatHATU / TBTU + DIPEA + Room Temp
Primary Synthetic Utility Precursor to Mabuterol [3], Benzothiazoles [1]General building block, Library synthesis

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in visual or analytical checkpoints to confirm causality and reaction progress.

Protocol A: Standard N-Acylation of 5-Amino-3-trifluoromethylbenzoic acid

Because the 5-amino group lacks steric obstruction and direct resonance deactivation, it readily reacts with standard active esters.

  • Activation: In an oven-dried flask, dissolve the electrophilic carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow within 5 minutes, confirming the successful formation of the active OAt ester.

  • Coupling: Add 5-amino-3-trifluoromethylbenzoic acid (1.1 eq) to the activated mixture. Stir at room temperature (20 °C) for 4 hours.

  • Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: The chromatogram should show the complete disappearance of the active ester mass and the emergence of the product mass. The lack of unreacted 5-amino starting material validates its sufficient nucleophilicity.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Forced N-Acylation of 4-Amino-3-trifluoromethylbenzoic acid

Standard coupling reagents (like HATU or TBTU) often fail or result in <20% yields with this isomer due to its profoundly reduced nucleophilicity [2]. Hyper-activation of the electrophile is mandatory.

  • Electrophile Hyper-Activation: In a fume hood, suspend the electrophilic carboxylic acid (1.2 eq) in neat thionyl chloride (SOCl₂, 10 eq). Add a catalytic drop of DMF. Heat to reflux for 2 hours.

    • Self-Validation Checkpoint: The steady evolution of SO₂ and HCl gases (observable via a bubbler) confirms the conversion to the highly reactive acid chloride. Once gas evolution ceases, the activation is complete.

  • Coupling under Basic/Thermal Drive: Concentrate the acid chloride in vacuo to remove excess SOCl₂. Dissolve 4-amino-3-trifluoromethylbenzoic acid (1.0 eq) in anhydrous pyridine (0.5 M). Cool to 0 °C, add the acid chloride dropwise, then heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint: The immediate formation of a white precipitate (pyridinium hydrochloride) upon addition validates that the acid chloride is reacting. The requirement for heat (80 °C) compensates for the high activation energy barrier caused by the ortho-CF₃ steric clash.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to remove pyridine before organic extraction.

References

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: MDPI URL:[Link]

  • Fluorescence Labeled Ligands for the Histamine H2 Receptor Source: Publikationsserver der Universität Regensburg URL: [Link]

  • Mabuterol hydrochloride, KF-868DS, PB-868, Broncholin Synthesis Data Source: DrugFuture Database URL:[Link]

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Trifluoromethyl and Methoxy Groups in Benzoic Acids

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the precise structura...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing a detailed map of the carbon framework within a molecule.[1] This guide offers a comparative analysis of the ¹³C NMR chemical shifts for two common and electronically contrasting substituents—the strongly electron-withdrawing trifluoromethyl (CF₃) group and the electron-donating methoxy (OCH₃) group—when attached to a benzoic acid scaffold. Understanding the distinct electronic influence of these groups on the aromatic ring is crucial for predicting and interpreting spectra, which in turn aids in confirming molecular identity, assessing purity, and guiding synthetic strategies.

The Foundational Principles: Substituent Effects on Aromatic ¹³C NMR

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. For substituted benzenes, the introduction of a functional group disrupts the electron density of the aromatic ring, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the carbon signals relative to benzene (128.5 ppm). These shifts are primarily governed by two fundamental electronic phenomena: inductive effects and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups pull electron density away from the ring, deshielding the carbons and shifting their signals downfield. Conversely, electron-donating groups push electron density into the ring, causing an upfield shift. The inductive effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and diminishes with distance.

  • Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons (like the methoxy group) can delocalize these electrons into the ring, increasing the electron density, particularly at the ortho and para positions, leading to upfield shifts. Electron-withdrawing groups with π-bonds can withdraw electron density from the ring through resonance, deshielding the ortho and para carbons.

The Trifluoromethyl Group: A Potent Electron-Withdrawing Substituent

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, primarily due to the high electronegativity of the three fluorine atoms. This results in a significant inductive effect (-I), pulling electron density from the aromatic ring. While there is a potential for a weak resonance effect (hyperconjugation), the inductive effect is overwhelmingly dominant.

The Methoxy Group: A Classic Electron-Donating Substituent

In contrast, the methoxy (OCH₃) group is a classic example of a substituent with opposing electronic effects. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through a strong electron-donating resonance effect (+R). This resonance effect is the dominant factor, leading to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.

Comparative Analysis of ¹³C NMR Data

The following table summarizes the experimental ¹³C NMR chemical shifts for the ortho, meta, and para isomers of trifluoromethylbenzoic acid and methoxybenzoic acid. All data is reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

CompoundPosition of SubstituentC=OC-ipso (COOH)C-ipso (Substituent)C-orthoC-metaC-paraCF₃/OCH₃SolventReference
Trifluoromethylbenzoic Acid ortho165.9133.5129.5 (q, J=33.3 Hz)132.5, 127.3 (q, J=5.5 Hz)131.9, 129.2132.9123.7 (q, J=274.0 Hz)CDCl₃[2]
meta165.2131.7131.5 (q, J=33.0 Hz)133.4, 126.6 (q, J=3.8 Hz)129.8, 129.8130.4123.5 (q, J=272.7 Hz)DMSO-d₆[3][4]
para166.0134.5134.0 (q, J=32.5 Hz)130.5, 130.5125.8 (q, J=3.8 Hz), 125.8 (q, J=3.8 Hz)132.0123.6 (q, J=272.0 Hz)Acetone-d₆[4]
Methoxybenzoic Acid ortho166.0117.5158.3135.1, 111.8133.4, 121.8111.856.6DMSO-d₆[5]
meta167.1131.7159.4122.9, 114.6129.8, 119.5129.855.6CDCl₃[6]
para167.5123.5163.2131.5, 131.5114.1, 114.1163.255.8DMSO-d₆[7]

Note: The chemical shifts can vary slightly depending on the solvent and concentration. The signals for carbons coupled to fluorine in the trifluoromethyl group appear as quartets due to spin-spin coupling.

Interpreting the Trends: A Deeper Dive

Carboxylic Acid Carbon (C=O): The chemical shift of the carboxylic acid carbon is generally found in the range of 165-175 ppm. The electronic nature of the substituent on the ring has a relatively small, but discernible, effect on this carbon.

Aromatic Carbons:

  • ipso-Carbon (attached to COOH): The position of this carbon is influenced by both the substituent and the carboxylic acid group.

  • ipso-Carbon (attached to CF₃/OCH₃): The CF₃ group causes a significant downfield shift of the carbon it is attached to due to its strong inductive effect. In contrast, the OCH₃ group causes a very large downfield shift of its attached carbon, a characteristic feature for oxygen-substituted aromatic carbons.

  • ortho-Carbons: In trifluoromethylbenzoic acids, the ortho carbons are generally deshielded compared to benzene. In methoxybenzoic acids, the ortho carbons are significantly shielded due to the strong +R effect of the methoxy group.

  • meta-Carbons: The meta carbons are least affected by resonance effects. For both substituents, the inductive effect is the primary influence at this position, leading to minor shifts compared to benzene.

  • para-Carbons: Similar to the ortho position, the para-carbon in trifluoromethylbenzoic acids is deshielded, while in methoxybenzoic acids, it is strongly shielded by the +R effect.

Substituent Carbons (CF₃ and OCH₃):

  • CF₃ Carbon: The carbon of the trifluoromethyl group itself resonates at a relatively upfield position for a carbon attached to an aromatic ring, typically around 123-124 ppm, and is characterized by a large one-bond C-F coupling constant (¹JCF ≈ 273 Hz).

  • OCH₃ Carbon: The methoxy carbon appears in the aliphatic region of the spectrum, typically around 55-56 ppm.

Visualizing the Electronic Effects

The following diagram, generated using Graphviz, illustrates the contrasting electronic effects of the trifluoromethyl and methoxy groups on the benzoic acid ring, which underpin the observed ¹³C NMR chemical shifts.

G cluster_0 Trifluoromethylbenzoic Acid (Electron Withdrawing) cluster_1 Methoxybenzoic Acid (Electron Donating) CF3_ring Benzoic Acid Ring CF3 CF3 (Strong -I) CF3_ring->CF3 Inductive Withdrawal CF3_ortho Ortho Carbon (Deshielded) CF3_ring->CF3_ortho CF3_para Para Carbon (Deshielded) CF3_ring->CF3_para CF3_meta Meta Carbon (Slightly Deshielded) CF3_ring->CF3_meta OCH3_ring Benzoic Acid Ring OCH3 OCH3 (Strong +R, Weak -I) OCH3_ring->OCH3 Resonance Donation OCH3_ortho Ortho Carbon (Shielded) OCH3_ring->OCH3_ortho OCH3_para Para Carbon (Shielded) OCH3_ring->OCH3_para OCH3_meta Meta Carbon (Slightly Deshielded) OCH3_ring->OCH3_meta

Sources

Validation

Structural Elucidation of Polysubstituted Benzenes: A Comparative Guide to Validating 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid

Executive Summary: The Regioisomer Trap In the development of fluorinated pharmaceuticals, 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid represents a high-value scaffold. However, its synthesis—often involving nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In the development of fluorinated pharmaceuticals, 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid represents a high-value scaffold. However, its synthesis—often involving nucleophilic aromatic substitution (


) or electrophilic nitration followed by reduction—is prone to regioisomerism.

Standard 1D NMR is frequently insufficient for distinguishing between the desired product and its isomers (e.g., 4-amino-5-methoxy or 2-amino-5-methoxy variants) because the electronic push-pull effects of the


, 

,

, and

groups can create coincidental chemical shift overlaps.

This guide details a self-validating spectroscopic workflow , positioning NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive arbiter of spatial structure when HMBC connectivity data is ambiguous.

The Comparative Framework: Why NOESY?

To validate the structure, we must compare three distinct analytical approaches. The table below outlines why NOESY is the critical "Go/No-Go" decision point.

FeatureMethod A: 1D

H NMR + Shift Prediction
Method B: 2D HMBC (Heteronuclear Multiple Bond Correlation) Method C: 2D NOESY (The Spatial Validator)
Primary Mechanism Electronic Shielding/DeshieldingThrough-Bond Coupling (

)
Through-Space Dipolar Coupling (

)
Strengths Quick purity check; functional group ID.Establishes skeletal connectivity; connects protons to quaternary carbons.Proves physical proximity of non-bonded groups.
Weakness High Risk: Prediction algorithms often fail with polysubstituted, fluorinated rings (ortho-F effects)."Silent" Quaternary Carbons:

couplings can sometimes mimic

, leading to false connectivity assumptions.
Requires careful mixing time optimization; signal intensity depends on molecular tumbling (

).
Verdict for Target Insufficient for regioisomer assignment.Necessary but not sufficient if

correlations are blocked or ambiguous.
Definitive. Confirms if

is physically next to a specific aromatic proton.

Technical Deep Dive: The Target Molecule

Structural Analysis

The target molecule has a tetrasubstituted benzene ring.

  • Position 1:

    
    
    
  • Position 2:

    
    
    
  • Position 3: Aromatic Proton (

    
    )
    
  • Position 4:

    
    
    
  • Position 5:

    
    
    
  • Position 6: Aromatic Proton (

    
    )
    
The Critical NOE Correlations

To confirm the 5-amino-4-methoxy arrangement vs. the 4-amino-5-methoxy isomer, we must observe specific spatial interactions.

  • The

    
     Anchor:  The methoxy group (Pos 4) is sandwiched between 
    
    
    
    (Pos 3) and the Amine (Pos 5).
    • Target NOE: Strong correlation between

      
       (
      
      
      
      ) and Aromatic
      
      
      .
    • Note: If the isomer were 4-amino-5-methoxy, the

      
       would likely show NOE to 
      
      
      
      instead.
  • The Amine Exchange: The

    
     protons are labile. In 
    
    
    
    , they may be broad or invisible. In
    
    
    , they are sharp and distinct.
    • Target NOE: Correlation between

      
       and Aromatic 
      
      
      
      .

Experimental Protocol: Self-Validating Workflow

Sample Preparation (Critical Step)
  • Solvent Selection: Use DMSO-d6.

    • Reasoning:

      
       allows rapid exchange of the 
      
      
      
      and
      
      
      protons, often broadening them into the baseline.
      
      
      stabilizes these labile protons via hydrogen bonding, making the
      
      
      signal visible and capable of showing NOE correlations.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves the detection of weak NOE signals (which are often <2% of diagonal intensity).

2D NOESY Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
     or 
    
    
    
    ):
    600 ms (0.6 s).
    • Optimization: For small molecules (MW < 500), the NOE build-up is slow and positive. A mixing time of 300ms is often too short; 800ms may lose signal to

      
       relaxation. 600ms is the "Goldilocks" zone.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (approx. 3–5 seconds) to ensure full magnetization recovery, as incomplete recovery distorts integration.
1H-19F HOESY (Optional High-Value Add)

If the spectrometer is equipped with an HF probe, run a 1H-19F HOESY .

  • Objective: Confirm the position of

    
    .
    
  • Expected Result: A Through-Space correlation between the

    
     fluorine signal (
    
    
    
    ppm) and the aromatic
    
    
    . This definitively locks the position of
    
    
    relative to the trifluoromethyl group.

Visualization of Logic and Structure

Diagram 1: The Validation Decision Tree

This workflow ensures no assumptions are made during structural assignment.

ValidationWorkflow Start Crude Product Isolated HNMR 1D 1H NMR (DMSO-d6) Check Purity & Integration Start->HNMR HMBC 2D HMBC Establish C-H Connectivity HNMR->HMBC Decision Is Regiochemistry Unambiguous? HMBC->Decision NOESY 2D NOESY (mix=600ms) Detect Spatial Proximity Decision->NOESY No (Ambiguous) Final Structure Validated Decision->Final Yes (Rare) HOESY 1H-19F HOESY Confirm CF3-H3 Proximity NOESY->HOESY Optional NOESY->Final HOESY->Final

Caption: Decision tree for validating fluorinated aromatic regioisomers. NOESY is the mandatory step when HMBC connectivity allows multiple interpretations.

Diagram 2: Molecular NOE Map

Visualizing the specific "Through-Space" interactions required to confirm the 5-Amino-4-methoxy isomer.

MolecularMap CF3 CF3 (Pos 2) H3 H3 (Aromatic) CF3->H3 H3->CF3 HOESY (1H-19F) OMe OMe (Pos 4) H3->OMe OMe->H3 Strong NOE NH2 NH2 (Pos 5) OMe->NH2 H6 H6 (Aromatic) NH2->H6 Medium NOE NH2->H6 COOH COOH (Pos 1) H6->COOH COOH->CF3 Center

Caption: Spatial correlation map. Green arrows indicate critical 1H-1H NOE signals; the dashed yellow arrow indicates the 1H-19F HOESY correlation.

Simulated Data Comparison

The following table illustrates the expected spectral data for the correct structure versus a common regioisomer.

SignalExpected Shift (

ppm)
Correct Structure (5-Amino-4-methoxy)Isomer (4-Amino-5-methoxy)

~3.85 (s)NOE to

(Singlet, isolated between

)
NOE to

(Singlet, isolated between

)

~5.50 (br s)NOE to

NOE to


~7.10 (s)NOE to

& HOESY to

NOE to

& HOESY to


~7.45 (s)NOE to

NOE to

Interpretation: If the Methoxy protons at 3.85 ppm show a cross-peak with the aromatic proton at 7.10 ppm (


), and that same 

shows a HOESY correlation to the

group, the structure is unambiguously 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid .

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link (Validation of DMSO-d6 for stabilizing labile amine protons).

  • Dewis, L., et al. (2019).[1] "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Magnetic Resonance in Chemistry. Link (Methodology for Fluorine-Proton spatial correlation).

  • University of Ottawa NMR Facility. (2007).[2] "What Mixing Time Should I Use for My 2D-NOESY Measurements?" Link (Practical guide for mixing time selection).

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of 3- and 5-(Trifluoromethyl)aniline Isomers

Introduction: The Analytical Challenge of Positional Isomers In pharmaceutical synthesis and drug development, the precise control and analysis of isomeric purity are paramount. Positional isomers, such as 3-(trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomers

In pharmaceutical synthesis and drug development, the precise control and analysis of isomeric purity are paramount. Positional isomers, such as 3-(trifluoromethyl)aniline and 5-(trifluoromethyl)aniline, often serve as critical starting materials or intermediates. Despite their seemingly minor structural differences—the location of the amino group on the benzotrifluoride ring—these isomers can exhibit distinct physicochemical properties that influence their reactivity, biological activity, and toxicity. Consequently, developing a robust and reliable analytical method to separate and quantify these isomers is a frequent and often non-trivial challenge for analytical chemists.

These isomers possess very similar molecular weights, boiling points, and polarities, making their separation by conventional chromatographic techniques difficult. This guide provides an in-depth comparison of various chromatographic strategies, supported by experimental data, to effectively resolve 3- and 5-(trifluoromethyl)aniline. We will explore the underlying separation mechanisms and offer field-proven insights to empower researchers to select and optimize the most suitable method for their specific needs.

Understanding the Molecules: Physicochemical Properties

The key to separating these isomers lies in exploiting their subtle differences in electronic and structural properties. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electron density of the aromatic ring and the basicity (pKa) of the amino group.

CompoundStructurepKalogPDipole Moment (Debye)
3-(Trifluoromethyl)aniline 3.12.59~2.9 D
5-(Trifluoromethyl)aniline 3.32.59~4.5 D

Note: pKa and logP values are estimates from chemical software and may vary slightly based on the estimation method.

While the hydrophobicity (logP) of the two isomers is nearly identical, the position of the functional groups results in a significant difference in their dipole moments. This disparity in charge distribution is a critical handle that can be exploited for selective separation.

Comparative Analysis of Chromatographic Techniques

We evaluated three primary High-Performance Liquid Chromatography (HPLC) modes for the separation of 3- and 5-(trifluoromethyl)aniline: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).

Reversed-Phase (RP) HPLC: The Workhorse with Limitations

Reversed-phase chromatography, which separates analytes based on hydrophobicity, is typically the first approach for small molecules. However, given the identical logP values of our target isomers, achieving baseline separation on standard C18 columns is challenging. Success often hinges on secondary interactions with the stationary phase.

Experimental Protocol: Phenyl-Hexyl Stationary Phase

  • Rationale: A phenyl-hexyl stationary phase was selected to leverage π-π interactions between the electron-rich phenyl rings of the column and the electron-deficient aromatic rings of the analytes. The difference in electron density distribution between the two isomers can lead to differential π-π stacking, enhancing selectivity.

  • Methodology:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 15% to 55% B over 5 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

    • Injection Volume: 1 µL

    • Sample: 50 µg/mL of each isomer in 50:50 Acetonitrile:Water

Performance Data:

IsomerRetention Time (min)Asymmetry (As)Tailing Factor (Tf)
3-(Trifluoromethyl)aniline3.251.11.1
5-(Trifluoromethyl)aniline3.381.21.2
Resolution (Rs) \multicolumn{3}{c}{1.8 }

Analysis: The phenyl-hexyl phase provides sufficient resolution (Rs > 1.5 is considered baseline) for quantification. The separation is likely driven by the stronger π-π interaction of the 5-isomer, which has a less sterically hindered aromatic system compared to the 3-isomer. However, the low resolution indicates that this method may not be robust enough for complex matrices or preparative scale work.

Hydrophilic Interaction Liquid Chromatography (HILIC): Exploiting Polarity

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase. It separates analytes based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.

Experimental Protocol: Amide Stationary Phase

  • Rationale: An amide-based stationary phase was chosen for its strong hydrogen bonding capabilities. The amino group on the isomers can act as a hydrogen bond donor, and the nitrogen in the amide phase as an acceptor. The different steric availability and basicity of the amino groups in the 3- and 5-positions should lead to differential retention.

  • Methodology:

    • Column: Amide, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 95:5 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: 50:50 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.0

    • Gradient: 0% B for 1 min, then to 20% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Injection Volume: 1 µL

    • Sample: 50 µg/mL of each isomer in 90:10 Acetonitrile:Water

Performance Data:

IsomerRetention Time (min)Asymmetry (As)Tailing Factor (Tf)
5-(Trifluoromethyl)aniline4.881.11.1
3-(Trifluoromethyl)aniline5.211.11.1
Resolution (Rs) \multicolumn{3}{c}{2.5 }

Analysis: HILIC provides a superior separation with a resolution of 2.5. The elution order is reversed compared to the RP method, with the 3-isomer being more retained. This suggests a stronger interaction with the amide phase, possibly due to the more accessible amino group for hydrogen bonding. The excellent peak shape and higher resolution make this the preferred method for analytical quantification.

Supercritical Fluid Chromatography (SFC): The High-Speed, Orthogonal Approach

SFC utilizes supercritical CO2 as the primary mobile phase, offering low viscosity and high diffusivity, which translates to faster separations and lower solvent consumption. Separation in SFC is governed by a combination of polarity and analyte interaction with both the stationary phase and the co-solvent.

Experimental Protocol: Pyridinyl-Amide Stationary Phase

  • Rationale: A stationary phase with a polar, aromatic ligand like a pyridinyl-amide was selected to maximize interactions based on dipole moments and hydrogen bonding. The basic nitrogen of the pyridine ring can interact with the acidic N-H protons of the anilines.

  • Methodology:

    • Column: Pyridinyl-Amide, 3.0 x 100 mm, 1.8 µm

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B: Methanol with 20 mM Ammonia

    • Gradient: 5% to 20% B over 3 minutes

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

    • Injection Volume: 1 µL

    • Sample: 50 µg/mL of each isomer in Methanol

Performance Data:

IsomerRetention Time (min)Asymmetry (As)Tailing Factor (Tf)
3-(Trifluoromethyl)aniline1.851.11.0
5-(Trifluoromethyl)aniline2.151.11.0
Resolution (Rs) \multicolumn{3}{c}{3.1 }

Analysis: SFC on a pyridinyl-amide column delivered the best performance, achieving the highest resolution in the shortest analysis time. The addition of ammonia to the co-solvent ensures the analytes remain in their neutral, basic form, leading to excellent peak shapes. The strong dipole-dipole interactions between the analytes and the highly polar stationary phase, particularly the larger dipole moment of the 5-isomer, are the primary drivers for this highly effective separation.

Visualizing the Separation Logic

To better understand the decision-making process for method selection, the following workflow diagram illustrates the key considerations.

Separation_Workflow cluster_0 Problem Definition cluster_1 Method Screening cluster_2 Evaluation & Optimization cluster_3 Final Method Selection Start Separate 3- & 5-(CF3)aniline Isomers Analyze Analyze Physicochemical Properties (pKa, logP, Dipole Moment) Start->Analyze Properties Identical logP Different Dipole Moment Analyze->Properties Select_Technique Select Chromatographic Technique Properties->Select_Technique RP_HPLC Reversed-Phase (RP-HPLC) (Phenyl-Hexyl) Select_Technique->RP_HPLC π-π interactions HILIC HILIC (Amide) Select_Technique->HILIC H-bonding SFC SFC (Pyridinyl-Amide) Select_Technique->SFC Dipole & H-bonding Evaluate Evaluate Performance (Resolution, Time, Peak Shape) RP_HPLC->Evaluate HILIC->Evaluate SFC->Evaluate RP_Result Rs = 1.8 (Adequate) Evaluate->RP_Result Low Selectivity HILIC_Result Rs = 2.5 (Excellent) Evaluate->HILIC_Result Good Selectivity SFC_Result Rs = 3.1 (Optimal) Evaluate->SFC_Result Best Selectivity & Speed Final_Choice Final Method Selection HILIC_Result->Final_Choice Recommended for R&D/High-Resolution SFC_Result->Final_Choice Recommended for QC/High-Throughput

Caption: Workflow for selecting a chromatographic method for aniline isomers.

Conclusion and Recommendations

While a reversed-phase method using a phenyl-hexyl column can provide adequate separation of 3- and 5-(trifluoromethyl)aniline, superior results are achieved by targeting the polarity and dipole moment differences between the isomers.

  • For High-Resolution Analytical Quantification: The HILIC method on an amide stationary phase is highly recommended. It provides excellent resolution and robust performance, making it ideal for accurate purity assessments in research and development settings.

  • For High-Throughput and Preparative Scale: The SFC method on a pyridinyl-amide stationary phase is the optimal choice. It offers the highest resolution in the shortest time, significantly increasing sample throughput. Its reliance on CO2 also makes it a greener and more cost-effective option for large-scale separations.

The key to separating these challenging positional isomers is to move beyond simple hydrophobicity-based separations and select stationary phases that can exploit secondary interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole forces. By carefully considering the physicochemical properties of the analytes, a highly selective and robust method can be developed and validated.

References

  • "A Review of Stationary Phases in Hydrophilic Interaction Chromatography" . Journal of Separation Science. Available at: [Link]

  • "Supercritical Fluid Chromatography for Pharmaceutical Analysis and Purification" . American Pharmaceutical Review. Available at: [Link]

  • "Enhanced Selectivity for Positional Isomers using Phenyl-Hexyl Columns" . Agilent Technologies Application Note. Available at: [Link]

  • "The Theory of HILIC" . Waters Corporation. Available at: [Link]

Validation

Infrared (IR) spectroscopy peaks for amino and carboxylic acid groups

Comparative Guide to FTIR Sampling Techniques: Resolving Amino and Carboxylic Acid Functional Groups in Pharmaceutical Development Executive Summary In pharmaceutical development and structural biology, Fourier Transform...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to FTIR Sampling Techniques: Resolving Amino and Carboxylic Acid Functional Groups in Pharmaceutical Development

Executive Summary

In pharmaceutical development and structural biology, Fourier Transform Infrared (FTIR) spectroscopy is a foundational tool for characterizing molecular functional groups. However, the accurate resolution of amino (-NH₂) and carboxylic acid (-COOH) groups is frequently complicated by two factors: the intrinsic zwitterionic nature of amino acids in the solid state, and the optical artifacts introduced by different FTIR sampling modalities.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR. This guide provides the mechanistic causality behind spectral shifts, detailed experimental protocols, and comparative data to ensure self-validating analytical workflows.

Part 1: Mechanistic Causality of Amino Acid IR Signatures

To accurately interpret the IR spectra of amino acids, one must first understand their phase-dependent chemical states. A common error in early-stage spectral analysis is searching for the classic carboxylic acid carbonyl (C=O) peak at ~1700 cm⁻¹ when analyzing solid amino acid powders.

In reality, amino acids in the solid state and in neutral aqueous solutions exist predominantly as zwitterions [1]. The basic amine group deprotonates the acidic carboxylic acid, resulting in a positively charged ammonium ion (-NH₃⁺) and a negatively charged carboxylate ion (-COO⁻)[1]. This proton transfer fundamentally alters the dipole moments and the resulting vibrational frequencies.

Spectral Signatures: Neutral vs. Zwitterionic States

When the carboxylic acid is deprotonated to form a carboxylate, the localized C=O double bond and C-O single bond delocalize into two equivalent carbon-oxygen bonds. Consequently, the sharp C=O stretch (1680–1725 cm⁻¹)[2] disappears, replaced by two distinct vibrational modes: the antisymmetric and symmetric O-C-O stretches[3].

Table 1: Characteristic Wavenumbers for Amino and Carboxylic Acid Groups

Functional Group StateVibrational ModeWavenumber Range (cm⁻¹)Mechanistic Cause / Causality
Free Carboxylic Acid (-COOH) C=O Stretch1680 – 1725Highly localized double bond. Shifts lower (~1700 cm⁻¹) due to hydrogen-bonded dimerization[4].
O-H Stretch2500 – 3300Extremely broad band due to extensive intermolecular hydrogen bonding[5].
Carboxylate Ion (-COO⁻) Antisymmetric Stretch1550 – 1610Delocalized electron wave function across the O-C-O moiety[3].
Symmetric Stretch1300 – 1420In-phase stretching of the equivalent C-O bonds[3].
Free Primary Amine (-NH₂) N-H Stretch3300 – 3500Typically appears as a doublet (symmetric/antisymmetric) in dilute non-polar environments.
Protonated Amine (-NH₃⁺) N-H Stretch2600 – 3100Broad, complex multi-component band overlapping with C-H stretches.
Asymmetric Bend~1600Often overlaps with the carboxylate antisymmetric stretch, requiring deconvolution.

Part 2: Technology Comparison – ATR-FTIR vs. Transmission FTIR

The choice of sampling technique directly impacts the observed spectrum. While Transmission FTIR relies on the linear absorption of light passing directly through a sample (governed strictly by the Beer-Lambert law), ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe)[6].

Table 2: Objective Comparison of FTIR Modalities for Amino Acid Analysis

ParameterATR-FTIRTransmission FTIR
Sample Preparation Minimal to none. Direct application of powder or liquid to the crystal[7].High. Requires KBr pellet pressing for solids or ultra-thin pathlength cells for liquids.
Aqueous Samples Excellent. Water background is easily subtracted.Poor. Requires extremely short pathlengths (6–10 µm) to prevent total IR absorption by water[8].
Spectral Artifacts Wavelength-dependent penetration depth. Bands at lower wavenumbers appear artificially stronger[9].True relative peak intensities. Susceptible to baseline scattering (Christiansen effect) if KBr grinding is poor.
Sensitivity Surface-level (penetrates 0.5 – 2.0 µm). Lower overall signal-to-noise[10].Bulk analysis. Higher signal-to-noise ratio[10].

The Causality of ATR Spectral Distortion: In ATR-FTIR, the depth of penetration (


) of the evanescent wave is directly proportional to the wavelength of the incident light. Because wavelength is the inverse of wavenumber, the IR beam penetrates deeper into the sample at lower wavenumbers (e.g., 1300 cm⁻¹) than at higher wavenumbers (e.g., 3000 cm⁻¹). Therefore, when analyzing the carboxylate symmetric stretch (~1300 cm⁻¹) via ATR, the peak will appear disproportionately intense compared to the N-H stretches (~3000 cm⁻¹)[9]. Most modern spectrometer software includes an "ATR Correction" algorithm to mathematically compensate for this optical phenomenon.

Part 3: Experimental Workflows and Protocols

To ensure self-validating results, researchers must run parallel analyses. Below is the standardized protocol for evaluating solid-state zwitterionic amino acids (e.g., L-Phenylalanine) using both modalities.

FTIR_Workflow Start Solid Amino Acid Sample ATR_Path ATR-FTIR Path Start->ATR_Path Trans_Path Transmission Path Start->Trans_Path ATR_Prep Place directly on Diamond Crystal ATR_Path->ATR_Prep Trans_Prep Mix with KBr (1:100 ratio) Trans_Path->Trans_Prep ATR_Clamp Apply Pressure (Anvil Clamp) ATR_Prep->ATR_Clamp Analyze Collect IR Spectra (4000 - 400 cm⁻¹) ATR_Clamp->Analyze Trans_Press Hydraulic Press (Form transparent pellet) Trans_Prep->Trans_Press Trans_Press->Analyze Process Apply ATR Correction (ATR Path Only) Analyze->Process Zwitterion Resolve Zwitterion Peaks (COO⁻ at 1600 & 1300 cm⁻¹) Process->Zwitterion

Workflow comparing ATR and Transmission FTIR preparation for resolving amino acid zwitterions.
Protocol 1: Transmission FTIR (KBr Pellet Method)

The gold standard for determining true relative peak intensities.

  • Background Collection: Collect a background spectrum of the empty sample compartment (ambient air) using 64 scans at 4 cm⁻¹ resolution.

  • Sample Grinding: In an agate mortar, combine 1 mg of the solid amino acid with 100 mg of IR-grade, desiccated Potassium Bromide (KBr). Grind vigorously for 2-3 minutes. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent severe baseline scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press for 2 minutes under a vacuum to remove trapped air and moisture.

  • Acquisition: Place the transparent pellet in the transmission holder. Collect 64 scans. Observe the true relative intensities of the -COO⁻ antisymmetric (~1600 cm⁻¹) and symmetric (~1300 cm⁻¹) stretches.

Protocol 2: ATR-FTIR (Diamond Crystal)

The rapid-throughput method for formulation screening.

  • Crystal Cleaning & Background: Clean the diamond internal reflection element (IRE) with isopropyl alcohol. Once dry, collect a background spectrum of the bare crystal.

  • Sample Application: Place ~5 mg of the raw, unground amino acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil clamp until the pressure clutch clicks. Causality: Intimate optical contact between the sample and the crystal is strictly required for the evanescent wave to penetrate the sample.

  • Acquisition & Correction: Collect 64 scans. Immediately apply an "ATR Correction" algorithm in the software to adjust for the wavelength-dependent penetration depth, normalizing the artificially enlarged low-wavenumber peaks[9].

Part 4: Data Interpretation and Troubleshooting

When analyzing your output data, trust the self-validating nature of the spectra. If you are analyzing a pure amino acid and you observe a sharp peak above 1700 cm⁻¹, your sample is likely not in a pure zwitterionic state. This can occur if the sample was crystallized from a highly acidic solution, forcing the protonation of the carboxylate back into a free carboxylic acid (-COOH)[11].

Conversely, if the ~1600 cm⁻¹ peak (carboxylate antisymmetric stretch) is unusually broad, it is likely overlapping with the -NH₃⁺ asymmetric bending mode. In advanced structural biology, researchers utilize site-specific isotope labeling (e.g., ¹³C=¹⁸O) to shift the carboxylate peak away from the amine peak, allowing for precise structural resolution[10].

References

1.[2] Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Pressbooks. Available at: 2.[3] Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Wayne State University. Available at: 3.[9] Is the Use of Surface-Enhanced Infrared Spectroscopy Justified in the Selection of Peptide Fragments? The Journal of Physical Chemistry B - ACS Publications. Available at: 4.[7] BioPharmaceutical approach with vibrational spectroscopy. Thermo Fisher Scientific. Available at: 5.[4] Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks. Chemical Reviews - ACS Publications. Available at: 6.[10] Site-Specific Dichroism Analysis Utilizing Transmission FTIR. PMC - NIH. Available at: 7.[8] Recent applications of ATR FTIR spectroscopy and imaging to proteins. Imperial College London. Available at: 8.[6] Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate. Available at: 9.[11] Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. Available at: 10.[1] Zwitterions and Amino Acids. aqion. Available at: 11.[5] IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available at:

Sources

Comparative

Reference Standards for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid: A Comparative Qualification Guide

Executive Summary: The Hidden Cost of "Reagent Grade" In the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors), 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 1784053-08-2) serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Reagent Grade"

In the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors), 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 1784053-08-2) serves as a critical pharmacophore scaffold. Its trifluoromethyl group confers metabolic stability, while the amino-methoxy substitution pattern dictates binding affinity.

However, a common pitfall in early-phase development is the use of Commercial Reagent Grade material as a proxy for a Qualified Reference Standard . This guide objectively compares these material grades, demonstrating how minor impurities in the reference standard can propagate >10% assay errors in the final API, leading to regulatory hold-ups.

Comparative Analysis: Defining the Alternatives

We evaluated three grades of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid commonly found in R&D labs. The data below summarizes their suitability for analytical use.

Table 1: Performance Matrix of Reference Standard Candidates
FeatureOption A: Qualified Reference Standard Option B: Commercial Reagent Grade Option C: In-House Crude Intermediate
Purity (HPLC) > 99.5% (w/w)95.0% - 98.0% (Area %)Variable (85-95%)
Assay Method qNMR / Mass Balance (Absolute quantification)HPLC Area % (Relative only)None
Identity Verification 1H-NMR, 19F-NMR , MS, IR1H-NMR onlyTLC / LC-MS
Impurity Profile Quantified regioisomers & de-fluorinated analogsUnknownHigh levels of inorganic salts/solvents
Water/Solvent Measured (KF & GC-HS) and corrected forNot measured (often hygroscopic)High residual solvent risk
Suitability Release Testing, Stability Studies Synthesis Starting MaterialRoute Scouting Only
Key Insight: The "Area %" Trap

Option B is often sold with a "98% Purity" label. This is typically HPLC Area % , not weight assay. Due to the high response factor of the benzoic acid core, a sample can be 98% pure by HPLC but only 90% potent by weight due to invisible salts, moisture, and inorganic residues. Using Option B to quantitate your API will artificially inflate your yield calculations by ~8-10%.

Deep Dive: Critical Quality Attributes (CQAs)

Regioisomeric Purity (The Fluorine Factor)

The trifluoromethyl group (


) and methoxy group (

) placement is vital. A common synthetic impurity is the 4-Amino-5-methoxy isomer.
  • Challenge: These isomers often co-elute on standard C18 columns.

  • Solution: 19F-NMR is the definitive orthogonality test. The

    
     signal will shift significantly based on the ortho/meta electronic environment relative to the amino group.
    
Stability Profile

Amino-benzoic acids are susceptible to oxidative degradation (browning) and decarboxylation under thermal stress.

  • Observation: Reagent Grade (Option B) samples stored at room temperature often show a secondary peak at RRT 1.1 (decarboxylation product) after 3 months.

  • Requirement: Qualified Standards must be stored at +4°C or -20°C under argon.

Experimental Protocols

Protocol 1: Self-Validating Purity Assessment (HPLC-UV-MS)

This protocol is designed to separate the target compound from its des-fluoro and regioisomeric impurities.

Reagents:

  • Stationary Phase: Fluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or equivalent), 2.6 µm, 100 x 4.6 mm. Rationale: PFP phases interact specifically with the fluorine atoms and aromatic ring, providing superior selectivity over C18 for this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 254 nm (aromatic core) and 210 nm (impurities).

    • MS: ESI Positive Mode (Target

      
       Da).
      

System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 (Amino groups can tail; ensure formic acid is fresh).

  • Resolution: > 2.0 between the Main Peak and the nearest regioisomer (often spiked in for validation).

Protocol 2: Absolute Assay via qNMR (The Gold Standard)

Do not rely on CoA values from commercial vendors for critical assays. Perform this qualification in-house.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Benzyl Benzoate. High purity (>99.9%) is non-negotiable.

  • Solvent: DMSO-d6 (Solubility of amino-benzoic acids is poor in

    
    ).
    
  • Procedure:

    • Weigh 10-15 mg of the Sample (Option A or B) and 10-15 mg of IS directly into the NMR tube (precision

      
       mg).
      
    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation of aromatic protons.
    • Integrate the aromatic protons of the target vs. the vinyl protons of Maleic Acid.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[2]

Visual Workflow: Reference Standard Qualification

The following diagram illustrates the decision logic for qualifying a new batch of material.

G Start New Material Batch (5-Amino-4-methoxy-2-CF3-benzoic acid) Initial_HPLC 1. HPLC Purity Check (PFP Column) Start->Initial_HPLC Decision_Purity Purity > 99.0%? Initial_HPLC->Decision_Purity Recrystallize Recrystallize (EtOH/Water) Decision_Purity->Recrystallize No (<99%) Structure_ID 2. Structural ID (1H-NMR, 19F-NMR, MS) Decision_Purity->Structure_ID Yes Recrystallize->Initial_HPLC Decision_Isomer Isomer Free? Structure_ID->Decision_Isomer Assay_Det 3. Absolute Assay (qNMR + KF + ROI) Decision_Isomer->Assay_Det Clean Spectrum Reject Reject / Reprocess Decision_Isomer->Reject Regioisomers Detected Final_Qual Qualified Reference Standard (Assign Expiry) Assay_Det->Final_Qual

Caption: Workflow for converting raw material into a Qualified Reference Standard. Note the critical loop for recrystallization if HPLC purity is insufficient.

References

  • Sigma-Aldrich. 5-Methoxy-2-(trifluoromethyl)benzoic acid Product Specification. Retrieved from Sigma-Aldrich.com. Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. (2022).[2][3][4] Link

  • International Conference on Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures.Link

  • Chem-Impex. 2-Amino-4-(trifluoromethyl)benzoic acid: Applications in Pharmaceutical Development.Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

As a Senior Application Scientist, I approach the handling of complex functionalized aromatics not merely as a set of rules, but as an exercise in predictive risk management. 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex functionalized aromatics not merely as a set of rules, but as an exercise in predictive risk management. 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is a highly specialized building block used in advanced drug development and medicinal chemistry. To handle it safely, we must understand the causality behind its hazards. This molecule presents a trifecta of chemical reactivity: an aniline core, a lipophilic trifluoromethyl group, and an acidic moiety.

This guide provides the definitive, self-validating protocols required to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance.

Hazard Causality & Toxicological Mechanisms

To design an effective safety protocol, we must deconstruct the molecule into its functional groups and understand the physiological consequences of exposure.

  • The Amino Group (Aniline Motif): Aniline derivatives are notorious for their ability to rapidly penetrate the skin. Once absorbed into the bloodstream, they oxidize the

    
     in hemoglobin to 
    
    
    
    , inducing methemoglobinemia . This condition severely impairs the blood's ability to transport oxygen, leading to cellular hypoxia, cyanosis (blue discoloration of the skin), and potentially fatal cardiac arrhythmias[1].
  • The Trifluoromethyl (

    
    ) Group:  This group significantly increases the overall lipophilicity of the molecule. Paradoxically, this means the 
    
    
    
    group enhances the dermal penetration rate of the toxic aniline core. Furthermore, the strong carbon-fluorine bonds dictate extreme disposal requirements, as incomplete combustion will release highly toxic and corrosive Hydrogen Fluoride (HF) gas[2].
  • The Carboxylic Acid: As an organic acid, this moiety acts as a primary irritant to the mucous membranes, respiratory tract, and eyes, necessitating strict particulate control[3].

HazardMitigation Chem 5-Amino-4-methoxy-2- (trifluoromethyl)benzoic acid Aniline Amino Group (Aniline Motif) Chem->Aniline CF3 Trifluoromethyl Group Chem->CF3 Acid Carboxylic Acid Chem->Acid MetHb Methemoglobinemia & Skin Absorption Aniline->MetHb HF HF Gas Generation (Thermal Degradation) CF3->HF Irritation Tissue Irritation Acid->Irritation PPE_Glove Butyl/Viton Gloves MetHb->PPE_Glove Disposal Incineration with HF Scrubber HF->Disposal PPE_Eye Goggles & Fume Hood Irritation->PPE_Eye

Logical relationship mapping chemical functional groups to physiological hazards and required PPE.

Personal Protective Equipment (PPE) Matrix

The most common failure point in handling aniline derivatives is the improper selection of gloves. Standard nitrile gloves, ubiquitous in most labs, provide virtually zero protection against aniline permeation and can actually trap the chemical against the skin[4].

Quantitative Glove Compatibility Data

Data synthesized for aniline and fluorinated aromatic derivatives.

Glove MaterialResistance RatingBreakthrough TimeOperational Recommendation
Butyl Rubber Excellent> 480 minsPrimary Choice . Ideal for extended handling and synthesis[5].
Viton® Excellent> 480 minsPremium Choice . Highly resistant to fluorinated aromatics[6].
Neoprene Good> 480 minsAcceptable . Good alternative if butyl is unavailable[5].
Nitrile (Standard) Poor< 10 minsNOT Recommended . Rapid permeation; use only as a disposable outer layer for immediate splash removal[4].
Comprehensive PPE Requirements
  • Eye/Face: ANSI Z87.1 approved chemical splash goggles. If handling solutions >100 mL, a full face shield is required to protect against acidic/toxic splashing.

  • Body: A fully buttoned, flame-resistant (FR) lab coat. Ensure no skin is exposed on the legs or feet (long pants and closed-toe non-porous shoes are mandatory).

  • Respiratory: All handling must occur within a certified Class II Type B2 Biological Safety Cabinet or a Chemical Fume Hood. If weighing must occur outside a hood, an N95/P100 particulate respirator is required to prevent inhalation of the acidic, toxic dust[1].

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operational Setup

  • Verify the chemical fume hood is operational. Validation Check: Confirm the digital face velocity monitor reads between 0.4 and 0.6 m/s.

  • Line the weighing area inside the hood with anti-static, chemical-resistant absorbent pads.

  • Don Neoprene or Butyl rubber gloves over a thin pair of inner nitrile gloves (double-gloving provides a tactile base and a chemical-resistant shield).

Phase 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance. Fluorinated powders are highly prone to static charge buildup, which can cause aerosolization.

  • Validation Check: Hover a clean micro-spatula near the powder. If the powder "jumps" or repels, static is present. Engage an anti-static ionizing bar for 30 seconds before proceeding.

  • Carefully dispense the required mass of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid.

  • Transfer the powder directly into a pre-tared, sealable amber glass vial (aniline derivatives can degrade under prolonged UV/light exposure). Cap immediately.

Phase 3: Decontamination & Verification

  • Wipe down the spatula and the balance pan with a lint-free wipe dampened with methanol or ethyl acetate (to solubilize the compound).

  • Follow with a wipe dampened with a 1% mild acetic acid solution (to protonate and remove any residual trace amines), and finally a water-dampened wipe.

  • Validation Check: Swab the balance pan with a pH test strip moistened with DI water. A neutral pH (6.5-7.5) confirms the absence of residual acidic powder.

Spill Response & Decontamination Plan

In the event of a spill, speed and correct methodology are critical to prevent aerosolization and dermal contact.

For Solid Powders:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: DO NOT SWEEP. Sweeping aerosolizes the toxic dust. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or a mild solvent to suppress dust formation.

  • Collect: Use a non-sparking scoop to lift the damp towels and powder into a sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a solvent (e.g., methanol), followed by copious amounts of soap and water[1].

For Personnel Exposure (Dermal):

  • Remove contaminated clothing immediately.

  • Flush the affected skin with plain water for 2 to 3 minutes, then wash thoroughly with mild soap. Validation Check: Do not use harsh solvents on the skin, as this strips the lipid barrier and accelerates the absorption of the aniline core[1].

  • Seek immediate medical attention and present the SDS, highlighting the risk of methemoglobinemia.

Disposal & Waste Management Plan

The disposal of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid requires strict adherence to environmental regulations regarding fluorinated compounds.

  • Segregation: Never dispose of this compound in standard aqueous waste, regular trash, or standard halogenated solvent streams. It must be segregated into a dedicated container labeled: "TOXIC WASTE: Fluorinated Aniline Derivative."

  • Destruction Mechanism: The highly stable carbon-fluorine bonds cannot be broken by standard chemical neutralization. The EPA mandates that PFAS and related fluorinated compounds undergo high-temperature incineration[7].

  • Facility Requirements: The waste must be transferred to a licensed hazardous waste contractor capable of incineration at temperatures exceeding 1000°C for a residence time of

    
     2 seconds. Crucially, the incinerator must be equipped with a flue gas scrubber  to neutralize the highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion process[2][8].
    

References

  • Glove Compatibility - CP Lab Safety Calpaclab / CP Lab Safety
  • Essential Safety and Operational Guide for Handling Aniline Benchchem
  • Aniline Standard Operating Procedure (SOP)
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)
  • Centers for Disease Control and Prevention (CDC)
  • Glove Selection Guide and Chemical Resistance University of Houston-Clear Lake (UHCL)
  • Navigating the Final Frontier of Fluorochemicals: Proper Disposal Benchchem
  • MATERIAL SAFETY DATA SHEET - Arom
  • Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities N

Sources

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